Product packaging for Ethanol, 2-amino-, sulfate (salt)(Cat. No.:CAS No. 30933-06-3)

Ethanol, 2-amino-, sulfate (salt)

Cat. No.: B12806328
CAS No.: 30933-06-3
M. Wt: 159.16 g/mol
InChI Key: IQGWPPQNIZBTBM-UHFFFAOYSA-N
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Description

Ethanol, 2-amino-, sulfate (salt) is a useful research compound. Its molecular formula is C2H9NO5S and its molecular weight is 159.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanol, 2-amino-, sulfate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-amino-, sulfate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H9NO5S B12806328 Ethanol, 2-amino-, sulfate (salt) CAS No. 30933-06-3

Properties

CAS No.

30933-06-3

Molecular Formula

C2H9NO5S

Molecular Weight

159.16 g/mol

IUPAC Name

2-aminoethanol;sulfuric acid

InChI

InChI=1S/C2H7NO.H2O4S/c3-1-2-4;1-5(2,3)4/h4H,1-3H2;(H2,1,2,3,4)

InChI Key

IQGWPPQNIZBTBM-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.OS(=O)(=O)O

Related CAS

85338-41-6
90583-16-7
91648-48-5
68908-44-1
91648-44-1
91783-26-5
20261-59-0
90583-17-8

Origin of Product

United States

Foundational & Exploratory

synthesis of ethanol, 2-amino-, sulfate (salt)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Ethanol, 2-amino-, sulfate (salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a versatile chemical intermediate with applications ranging from organic synthesis to neurobiochemistry. This document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and workflow diagrams.

Introduction

Ethanol, 2-amino-, sulfate (salt), also known as ethanolamine sulfate or 2-aminoethyl hydrogen sulfate, is the product of the esterification of ethanolamine with sulfuric acid.[1][2] It serves as a crucial building block in the synthesis of pharmaceuticals, dyes, textiles, and polyamines.[3][4][5] Notably, it is an intermediate in the production of taurine and ethylenimine.[1][2][5] In the realm of neuroscience, it is recognized as an inhibitor of GABA transaminase, an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[6][7] This property makes it a valuable tool for biochemical research.[6]

The compound is typically a white to slightly beige crystalline solid.[3] The primary synthesis route involves the direct reaction of ethanolamine with sulfuric acid, an exothermic reaction that requires careful temperature control.[8][1] Industrial-scale production often employs methods to remove water and drive the reaction to completion, such as azeotropic distillation.[4][5][9]

Synthetic Methodologies

The synthesis of ethanolamine sulfate can be achieved through several routes, with the direct reaction of ethanolamine and sulfuric acid being the most prevalent.

Direct Esterification with Sulfuric Acid

This is the most common laboratory and industrial method. The reaction proceeds by the protonation of the amino group by the strong acid, followed by the esterification of the hydroxyl group. The general reaction is:

H₂NCH₂CH₂OH + H₂SO₄ → H₃N⁺CH₂CH₂OSO₃⁻ + H₂O

Key reaction parameters include:

  • Stoichiometry: The molar ratio of ethanolamine to sulfuric acid can be varied. A 1:1 ratio is often used, though other ratios are also reported.[1]

  • Temperature: The reaction is exothermic, and cooling is often necessary to control the temperature, typically between -5 to 40°C.[1][3][9]

  • Solvent: The reaction can be carried out neat or in the presence of a solvent such as water or toluene.[3][9]

  • Water Removal: To drive the equilibrium towards the product, water formed during the reaction is often removed, for example, by azeotropic distillation with toluene.[9]

Reaction with Sulfur Trioxide

An alternative method involves the reaction of ethanolamine with gaseous sulfur trioxide.[5] This method avoids the formation of water as a byproduct. The reaction is spontaneous and exothermic.[5]

From Ethylene Derivatives

A less common approach involves the reaction of an ethylene compound, such as 2-oxazolidinone, with ammonium bisulfate under acidic conditions at elevated temperatures (100-200°C).[4]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic protocols.

Table 1: Reaction Conditions for Ethanolamine Sulfate Synthesis

MethodReactantsSolventTemperatureCatalyst/AdditiveReference
Direct EsterificationEthanolamine, Sulfuric AcidWater-5 to 5°CNone[3]
Direct Esterification with Azeotropic RemovalEthanolamine, Concentrated Sulfuric Acid (98%)Toluene< 40°C (addition), 110°C (reflux)Tetrabutylammonium bromide (TBAB)[9]
Esterification for Taurine IntermediateEthanolamine, Sulfuric AcidNoneCooled (exothermic)None[1]

Table 2: Yield and Purity of Ethanolamine Sulfate

MethodYieldPurityPurification MethodReference
Direct Esterification90.72%Not specifiedWashing with anhydrous ethanol[3]
Direct Esterification with Azeotropic Removal99%99% (by testing), 97% (by quantitative NMR)Filtration and washing with ethanol[9]
Esterification for Taurine Intermediate--Washing with ethanol to remove excess sulfuric acid[1]

Experimental Protocols

Protocol 1: Laboratory Synthesis with Cooling

This protocol is adapted from a procedure for the synthesis of 2-aminoethyl sodium bisulfate, which is closely related to the title compound.[3]

Materials:

  • 2-Aminoethanol (9 mL, 0.15 mol)

  • Concentrated sulfuric acid (16.3 mL)

  • Water

  • Anhydrous ethanol

Equipment:

  • 100 mL three-necked flask

  • Constant-pressure dropping funnel

  • Thermometer

  • Magnetic stirrer

  • Cryogenic cooling circulation pump

  • Vacuum distillation apparatus

  • Filtration apparatus

Procedure:

  • In the 100 mL three-necked flask, combine 9 mL of 2-aminoethanol and 9 mL of water.

  • Cool the mixture to a temperature between -5 and 5°C using the cryogenic cooling circulation pump.

  • Prepare an aqueous solution of sulfuric acid by slowly adding 16.3 mL of concentrated sulfuric acid to an equal volume of water. Caution: This is a highly exothermic process and should be done with care.

  • Slowly add the sulfuric acid solution dropwise to the cooled ethanolamine solution in the three-necked flask via the constant pressure dropping funnel, maintaining the temperature between -5 and 5°C.

  • After the addition is complete, continue stirring the reaction mixture for 30 minutes.

  • Set up a vacuum distillation apparatus and gradually increase the temperature of the reaction system to room temperature to remove water by distillation at 15 mbar.

  • Transfer the distillation residue to 60 mL of anhydrous ethanol, stir thoroughly, and filter.

  • Wash the filter cake with three 15 mL portions of anhydrous ethanol.

  • Dry the resulting white solid to obtain the product.

Protocol 2: Synthesis with Azeotropic Water Removal

This protocol utilizes a phase transfer catalyst and azeotropic distillation to achieve a high yield and purity.[9]

Materials:

  • Ethanolamine (100 mL)

  • Toluene (400 mL)

  • Tetrabutylammonium bromide (TBAB) (100 mg)

  • Concentrated sulfuric acid (98%, 1.1 equivalents)

  • Ethanol

Equipment:

  • Reaction flask

  • Oil-water separator (Dean-Stark apparatus)

  • Heating mantle

  • Stirrer

  • Filtration apparatus

Procedure:

  • Add 100 mL of ethanolamine to 400 mL of toluene in the reaction flask.

  • Add 100 mg of the phase transfer catalyst TBAB.

  • Slowly add 1.1 equivalents of 98% concentrated sulfuric acid while maintaining the temperature below 40°C. The addition should be completed within 1 hour.

  • After the addition, stir the mixture for an additional 30 minutes.

  • Set up the oil-water separator and heat the reaction mixture to 110°C for reflux dehydration.

  • Continue the reflux for 1 hour, or until no more water separates.

  • Cool the reaction solution to below 30°C.

  • Filter the mixture and wash the filter cake with ethanol (volume ratio of filter cake to ethanol is 1:1).

  • Dry the product to obtain a powder.

Diagrams and Workflows

Synthesis Workflow Diagrams

The following diagrams illustrate the workflows for the described synthetic protocols.

Synthesis_Workflow_1 cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Ethanolamine + Water C Mix & Cool (-5 to 5°C) A->C B Sulfuric Acid Solution D Slow Addition of Sulfuric Acid B->D C->D E Stir for 30 min D->E F Vacuum Distillation (Remove Water) E->F G Add Anhydrous Ethanol F->G H Filter G->H I Wash with Anhydrous Ethanol H->I J Dry Product I->J

Caption: Workflow for Laboratory Synthesis with Cooling.

Synthesis_Workflow_2 cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Ethanolamine + Toluene + TBAB B Slow Addition of Sulfuric Acid (<40°C) A->B C Stir for 30 min B->C D Azeotropic Reflux (110°C, Remove Water) C->D E Cool to <30°C D->E F Filter E->F G Wash with Ethanol F->G H Dry Product G->H

Caption: Workflow for Synthesis with Azeotropic Water Removal.

Biochemical Pathway

Ethanolamine sulfate is an inhibitor of GABA transaminase. This enzyme is part of the GABA shunt, a metabolic pathway that conserves GABA.

GABA_Pathway GABA GABA GABA_T GABA Transaminase GABA->GABA_T SSA Succinic Semialdehyde SSADH Succinic Semialdehyde Dehydrogenase SSA->SSADH Succinate Succinate GABA_T->SSA SSADH->Succinate EOS Ethanolamine Sulfate EOS->GABA_T

Caption: Inhibition of GABA Transaminase by Ethanolamine Sulfate.

References

Spectroscopic Analysis of Ethanol, 2-amino-, sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethanol, 2-amino-, sulfate, also known by synonyms such as 2-aminoethyl hydrogen sulfate and ethanolamine sulfate, is an organic salt with applications in chemical synthesis and biological research. A thorough understanding of its molecular structure is critical for its application in research and drug development. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Detailed experimental protocols are provided to assist researchers in reproducing and verifying these findings.

Spectroscopic Data Summary

The structural elucidation of ethanol, 2-amino-, sulfate relies on the combined interpretation of data from multiple spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of ethanol, 2-amino-, sulfate shows characteristic absorption bands corresponding to its key functional groups.

Vibrational Mode Functional Group Absorption Range (cm⁻¹)
O-H StretchHydrogen Sulfate3460 - 3400 (Broad)
N-H StretchPrimary Amine3400 - 3300
Asymmetric S=O StretchSulfate~1204 - 1177
Symmetric S=O StretchSulfate~1100
C-O StretchAlcohol/Ester1074 - 1028

Note: The presence of strong hydrogen bonding significantly influences the position and shape of the O-H and N-H stretching bands, often causing them to appear broad.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For ethanol, 2-amino-, sulfate, the proton (¹H) and carbon-13 (¹³C) NMR spectra are essential for confirming the connectivity of the ethyl group and the influence of the amino and sulfate functionalities. The chemical shifts are influenced by the electron-withdrawing sulfate group, which deshields the adjacent protons and carbons, causing them to resonate at a lower field (higher ppm).[1][2]

¹H NMR Data

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Notes
H₂N-CH₂ -~3.1 - 3.3Triplet (t)Protons adjacent to the amino group.
-CH₂ -OSO₃H~3.8 - 4.1Triplet (t)Protons adjacent to the electron-withdrawing sulfate group are shifted downfield.
H₂ N- / H₃ N⁺-VariableBroad Singlet (br s)Chemical shift is concentration and solvent-dependent. Often exchanges with D₂O.

¹³C NMR Data

Carbon Environment Expected Chemical Shift (δ, ppm) Notes
H₂N-C H₂-~40 - 45Carbon adjacent to the amino group.
-C H₂-OSO₃H~60 - 65Carbon adjacent to the sulfate group is significantly deshielded.

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Spectra are typically recorded in a deuterated solvent like D₂O or DMSO-d₆.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition. For ethanol, 2-amino-, sulfate, soft ionization techniques are preferred to observe the molecular ion with minimal fragmentation.

Parameter Value Technique
Molecular Weight141.15 g/mol -
Exact Mass141.00957888 DaHigh-Resolution MS
Molecular Ion [M+H]⁺142.0173Electrospray Ionization (ESI)

Note: Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, which can be useful for structural analysis but may result in a weak or absent molecular ion peak.[3][4][5] Common fragments for amines include alpha-cleavage (loss of an alkyl radical adjacent to the nitrogen).

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique is ideal for analyzing solid powder samples with minimal preparation.[6][7][8][9]

  • Instrument Preparation: The FTIR spectrometer is powered on and allowed to stabilize. A background spectrum of the clean ATR crystal (typically diamond or zinc selenide) is recorded to subtract atmospheric H₂O and CO₂ signals.

  • Sample Preparation: A small amount (approx. 5-10 mg) of dry, solid ethanol, 2-amino-, sulfate is placed directly onto the center of the ATR crystal.

  • Data Acquisition: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal. The infrared spectrum is then recorded, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is baseline-corrected and, if necessary, an ATR correction is applied to account for the wavelength-dependent penetration depth of the evanescent wave.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution solution-state NMR is used to obtain ¹H and ¹³C spectra.[10][11]

  • Sample Preparation: Approximately 10-20 mg of ethanol, 2-amino-, sulfate is accurately weighed and dissolved in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a clean vial. The solution is then filtered through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[11]

  • Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's magnet. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to optimize its homogeneity, ensuring sharp, well-resolved peaks.

  • ¹H NMR Acquisition: A standard one-dimensional proton experiment is run. Key parameters include a 90° pulse angle, a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.[12]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced internally to the residual solvent peak or an external standard like TMS or DSS.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile compounds like organic salts, allowing for the accurate mass determination of the molecular ion.

  • Sample Preparation: A dilute solution of the sample is prepared by dissolving less than 1 mg of ethanol, 2-amino-, sulfate in 1 mL of a suitable solvent system, typically a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrument Calibration: The mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) is calibrated using a known standard solution to ensure high mass accuracy.

  • Data Acquisition: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min). The instrument is operated in positive ion mode to detect the protonated molecule, [M+H]⁺. Data is acquired over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the monoisotopic mass of the protonated molecule. The high-resolution data allows for the calculation of the elemental formula, which can be compared to the theoretical formula (C₂H₈NO₄S⁺ for the [M+H]⁺ ion) to confirm the compound's identity.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of ethanol, 2-amino-, sulfate, from sample preparation to final structural elucidation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Elucidation Sample Ethanol, 2-amino-, sulfate (Solid Sample) IR ATR-FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (Dissolved in D₂O) Sample->NMR MS HRMS (ESI-TOF) Sample->MS IR_Data IR Spectrum (Wavenumber vs. Absorbance) IR->IR_Data NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shift δ) NMR->NMR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data IR_Interp Functional Group ID (O-H, N-H, S=O) IR_Data->IR_Interp NMR_Interp Connectivity & Environment (C-H Framework) NMR_Data->NMR_Interp MS_Interp Molecular Formula (C₂H₇NO₄S) MS_Data->MS_Interp Structure Final Structure Elucidation IR_Interp->Structure NMR_Interp->Structure MS_Interp->Structure

Workflow for the spectroscopic analysis of ethanol, 2-amino-, sulfate.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Aminoethanol Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-aminoethanol sulfate, a compound of interest in various chemical syntheses. Due to a paucity of direct quantitative data in publicly available literature, this guide establishes a predictive framework based on the thermal behavior of analogous compounds, primarily ammonium sulfate and other aminium salts. Furthermore, it offers detailed experimental protocols for researchers to conduct thorough thermal analysis using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). This document is intended to be a foundational resource for scientists and professionals engaged in research and development where the thermal properties of 2-aminoethanol sulfate are a critical consideration.

Introduction

2-Aminoethanol sulfate, also known as monoethanolamine sulfate or 2-hydroxyethylammonium sulfate, is a chemical intermediate primarily recognized for its role in the synthesis of taurine. While its synthetic applications are documented, a comprehensive understanding of its thermal stability and decomposition pathway is less established. This guide aims to bridge this knowledge gap by providing a detailed examination of its likely thermal behavior and the methodologies to empirically determine it. Understanding the thermal properties of 2-aminoethanol sulfate is crucial for process safety, optimization of reaction conditions, and ensuring the stability of intermediates in drug development and other chemical manufacturing processes.

Predicted Thermal Stability and Decomposition Pathway

Direct experimental data on the thermal decomposition of 2-aminoethanol sulfate is scarce. However, by examining the thermal behavior of structurally related compounds, a probable decomposition pathway can be postulated.

Analogous Compound Analysis: Ammonium Sulfate

The thermal decomposition of ammonium sulfate is a well-studied, multi-stage process that serves as a relevant model. Upon heating, ammonium sulfate first decomposes to form ammonium bisulfate and ammonia.[1][2] Further heating leads to the decomposition of ammonium bisulfate into gaseous products including sulfur dioxide, sulfur trioxide, nitrogen, and water.[1][2]

Based on this, the decomposition of 2-aminoethanol sulfate is likely to proceed through the following stages:

  • Initial Decomposition: The initial step is predicted to be the loss of the amino group or the hydroxyl group. Given the presence of the sulfate counter-ion, an acid-catalyzed dehydration or deamination is plausible.

  • Formation of Intermediates: The initial decomposition may lead to the formation of intermediates such as 2-aminoethyl hydrogen sulfate.

  • Secondary Decomposition: At higher temperatures, these intermediates would further decompose. The decomposition of the sulfate moiety would likely lead to the evolution of sulfur oxides (SO₂ and SO₃). The organic portion would likely decompose to a variety of smaller molecules, including water, carbon oxides, and nitrogen-containing compounds.

Quantitative Data from Analogous Compounds

While specific quantitative data for 2-aminoethanol sulfate is not available in the reviewed literature, the following table summarizes the key thermal events for ammonium sulfate, which can be used as a general reference.

CompoundThermal EventTemperature Range (°C)Mass Loss (%)Evolved Gases
Ammonium SulfateDecomposition to Ammonium Bisulfate>250~13NH₃
Ammonium SulfateDecomposition of Ammonium Bisulfate300 - 450>80NH₃, SO₂, SO₃, N₂, H₂O

Note: These values are approximate and can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

To determine the precise thermal stability and decomposition profile of 2-aminoethanol sulfate, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample loses mass and the extent of mass loss.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of dry 2-aminoethanol sulfate into a ceramic or platinum TGA pan.

  • Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition, or under an oxidative atmosphere (e.g., air or oxygen) to study thermo-oxidative decomposition. A flow rate of 20-50 mL/min is typical.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature of 600-800 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the residual mass are key parameters to be determined.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-aminoethanol sulfate into an aluminum or sealed pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Similar to TGA, an inert or oxidative atmosphere can be used.

  • Temperature Program: Heat the sample and reference pans from ambient temperature to a temperature beyond the final decomposition event observed in TGA, at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks typically represent melting or decomposition, while exothermic peaks can indicate crystallization or oxidative decomposition. The peak temperature and the area under the peak (enthalpy change) are determined.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the decomposition of the sample.

Methodology:

  • Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).[3]

  • Procedure: The TGA experiment is performed as described in section 4.1. The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for analysis.

  • Data Analysis:

    • TGA-MS: The mass spectrometer will detect the mass-to-charge ratio (m/z) of the evolved gas molecules. This allows for the identification of small molecules such as water (m/z 18), ammonia (m/z 17), sulfur dioxide (m/z 64), and carbon dioxide (m/z 44).

    • TGA-FTIR: The FTIR spectrometer will record the infrared spectrum of the evolved gases. Characteristic absorption bands will allow for the identification of functional groups and specific gaseous molecules.

Visualizations

To aid in the conceptualization of the experimental workflow and the predicted decomposition pathway, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 2-Aminoethanol Sulfate TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC EGA Evolved Gas Analysis (TGA-MS/FTIR) Sample->EGA Mass_Loss Mass Loss vs. Temperature TGA->Mass_Loss Thermal_Events Heat Flow vs. Temperature DSC->Thermal_Events Gas_ID Identification of Evolved Gases EGA->Gas_ID Decomposition_Pathway Decomposition Pathway Elucidation Mass_Loss->Decomposition_Pathway Thermal_Events->Decomposition_Pathway Gas_ID->Decomposition_Pathway

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway Start 2-Aminoethanol Sulfate (Solid) Intermediate Intermediate(s) (e.g., 2-Aminoethyl hydrogen sulfate) Start->Intermediate Heat (T₁) Gaseous_Products Gaseous Products (NH₃, H₂O, SO₂, CO₂, etc.) Intermediate->Gaseous_Products Heat (T₂) Residue Solid Residue (if any) Intermediate->Residue Heat (T₂)

Caption: Predicted decomposition pathway.

Conclusion

While direct experimental data on the thermal stability and decomposition of 2-aminoethanol sulfate is limited, a predictive understanding can be formulated based on analogous compounds. This guide provides a framework for this understanding and, more importantly, furnishes detailed experimental protocols for researchers to empirically determine these critical properties. The application of TGA, DSC, and EGA will enable a comprehensive characterization of the thermal behavior of 2-aminoethanol sulfate, contributing to safer and more efficient chemical processes. It is recommended that researchers undertaking work with this compound perform the described thermal analyses to obtain precise data for their specific material and process conditions.

References

The Solubility of Ethanolamine Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Solubility Profile and Methodologies for a Key Biochemical Tool

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of ethanolamine sulfate is crucial for its effective application. This technical guide provides a comprehensive overview of the solubility of ethanolamine sulfate in various solvents, details key experimental protocols for solubility determination, and explores its mechanism of action in a key drug development context.

Quantitative Solubility Data

The solubility of a compound is a fundamental property that dictates its utility in various applications, from reaction chemistry to formulation development. The following tables summarize the available quantitative and qualitative solubility data for ethanolamine sulfate (also known as 2-aminoethyl hydrogen sulfate).

Table 1: Quantitative Solubility of Ethanolamine Sulfate in Water and Ethanol-Water Mixtures

Temperature (K)Mole Fraction Solubility (x10^3) in WaterMole Fraction Solubility (x10^3) in Ethanol (10% v/v)Mole Fraction Solubility (x10^3) in Ethanol (20% v/v)Mole Fraction Solubility (x10^3) in Ethanol (30% v/v)Mole Fraction Solubility (x10^3) in Ethanol (40% v/v)Mole Fraction Solubility (x10^3) in Ethanol (50% v/v)
288.6615.8311.258.015.714.072.90
293.1517.8212.689.036.444.593.27
298.1520.0614.2810.177.255.173.68
303.1522.5816.0711.458.165.824.15
308.1525.4218.0912.889.186.554.67
313.1528.6220.3714.5110.347.375.25
318.1532.2122.9216.3211.638.295.91
323.1536.2625.8018.3713.099.336.65
328.1540.8129.0420.6814.7310.507.49
333.1545.9432.6923.2816.5811.828.43
335.4648.4834.5124.5717.5012.488.90

Data sourced from a study on the solid-liquid phase equilibrium of 2-aminoethyl hydrogen sulfate.[1]

Table 2: Qualitative Solubility of Ethanolamine Sulfate in Various Solvents

SolventSolubilitySource
WaterSoluble / Completely Soluble[2]
MethanolSlightly Soluble
EthanolInsoluble[2]

Note on Discrepancies: There is a notable contradiction between the quantitative data showing solubility in ethanol-water mixtures and the qualitative description of being "insoluble" in ethanol. This may be due to the different methodologies used or the definition of "insoluble". The quantitative data from the peer-reviewed study should be considered more precise.

Table 3: Solubility of Taurine (a Structurally Similar Compound) for Comparison

SolventSolubility
WaterSoluble
EthanolInsoluble
EtherInsoluble
AcetoneInsoluble

Taurine (2-aminoethanesulfonic acid) is structurally similar to ethanolamine sulfate and its solubility profile may offer some insights where direct data for ethanolamine sulfate is lacking.

Experimental Protocols for Solubility Determination

The accurate determination of solubility is paramount for reliable research and development. The following outlines a general experimental protocol for determining the solubility of a solid compound like ethanolamine sulfate in a liquid solvent. This is a composite of established methods.[3][4][5][6]

Objective: To determine the mass of ethanolamine sulfate that can be dissolved in a given volume of a specific solvent at a constant temperature to the point of saturation.

Materials and Equipment:

  • Ethanolamine sulfate (solid)

  • Solvent of interest (e.g., water, ethanol, acetone)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or magnetic stirrer with a hot plate

  • Filtration apparatus (e.g., syringe filters, vacuum filtration)

  • Oven for drying

  • Glass vials or flasks with secure caps

Methodology: The Isothermal Shake-Flask Method

  • Preparation of Supersaturated Solutions: Add an excess amount of solid ethanolamine sulfate to a known volume of the solvent in a series of glass vials or flasks. The excess solid ensures that saturation is reached.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a magnetic stirrer at a constant, recorded temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution has reached equilibrium. Constant agitation is crucial.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a filter attached to the pipette tip.

  • Solvent Evaporation: Transfer the sampled supernatant to a pre-weighed container. Carefully evaporate the solvent using a suitable method (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that will not decompose the solute).

  • Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solid residue. The mass of the dissolved ethanolamine sulfate is the final mass of the container minus its initial pre-weighed mass.

  • Calculation of Solubility: The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Workflow for Solubility Determination

G A Add excess ethanolamine sulfate to a known volume of solvent B Equilibrate at constant temperature with continuous agitation A->B Establish Equilibrium C Allow undissolved solid to settle B->C Cease Agitation D Withdraw a known volume of the supernatant C->D Careful Sampling E Evaporate the solvent from the sample D->E Isolate Solute F Weigh the dried solid residue E->F Quantify Solute G Calculate solubility F->G Data Analysis

Caption: A generalized workflow for the experimental determination of solubility.

Application in Drug Development: Inhibition of GABA Transaminase

Ethanolamine O-sulfate is a well-known inhibitor of the enzyme γ-aminobutyric acid (GABA) transaminase (GABA-T).[7] This enzyme is responsible for the degradation of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-T, ethanolamine sulfate increases the concentration of GABA in the brain, which can have therapeutic effects in conditions characterized by excessive neuronal excitation, such as epilepsy.

Signaling Pathway: Mechanism of GABA Transaminase Inhibition

The following diagram illustrates the metabolic pathway of GABA and the point of intervention by ethanolamine sulfate.

GABA_Metabolism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GABA_cleft GABA GABA->GABA_cleft Release GAD->GABA Synthesis GABA_R GABA Receptor GABA_cleft->GABA_R Binding GABA_uptake GABA GABA_cleft->GABA_uptake Reuptake Inhibition Neuronal Inhibition GABA_R->Inhibition GABA_T GABA Transaminase (GABA-T) GABA_uptake->GABA_T Degradation SSA Succinic Semialdehyde GABA_T->SSA EOS Ethanolamine Sulfate EOS->GABA_T Inhibition

Caption: The inhibitory effect of ethanolamine sulfate on GABA metabolism.

This guide provides a foundational understanding of the solubility of ethanolamine sulfate and its application as a GABA-T inhibitor. Further research is warranted to expand the quantitative solubility data in a broader range of organic solvents to fully characterize this important biochemical tool for drug development and neuroscience research.

References

Toxicological Profile and Safety Data of Ethanol, 2-Amino-, Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety data for ethanol, 2-amino-, sulfate, also known as ethanolamine sulfate. The information presented is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts. It is important to note that while much of the available toxicological data pertains to ethanolamine, the free base, it is largely applicable to its salts, such as ethanolamine sulfate, which readily dissociate in biological systems. This guide will specify when data is directly for the sulfate salt or extrapolated from studies on ethanolamine.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

Oral Toxicity

The acute oral toxicity of ethanolamine has been evaluated in several studies. While specific data for the sulfate salt is limited, the results for ethanolamine provide a strong indication of its acute oral toxicity profile.

SpeciesSexRouteLD50Reference
RatMaleOral1720 mg/kg bw[1]
RatFemaleOral1720 mg/kg bw[1]
Mouse-Oral700 - 1500 mg/kg bw[2]
Rabbit-Oral1000 - 2900 mg/kg bw[2]

Experimental Protocol: Acute Oral Toxicity (based on OECD Guideline 401)

The acute oral toxicity is determined by administering the test substance in a single dose to a group of experimental animals.

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) are used.[3] Both males and non-pregnant females are included.

  • Dosage: A range of doses is administered to different groups of animals to determine the dose that is lethal to 50% of the population (LD50).[3] The substance is typically administered by gavage.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[3]

  • Necropsy: All animals, including those that die during the test and those sacrificed at the end, are subjected to a gross necropsy.

cluster_protocol Acute Oral Toxicity (OECD 401) Workflow start Acclimatization of Animals dosing Single Oral Dose Administration (Gavage) start->dosing observation Observation (14 days) - Clinical Signs - Body Weight - Mortality dosing->observation necropsy Gross Necropsy observation->necropsy end Determination of LD50 necropsy->end

Acute Oral Toxicity Experimental Workflow.

Dermal and Eye Irritation

Dermal Irritation

Ethanolamine is known to be a skin irritant. The severity of the irritation is dependent on the concentration and duration of exposure.

SpeciesExposure DurationObservationClassificationReference
Rabbit4 hoursErythema and edema observed.Irritant[4]
Human-Can cause skin burns and dermatitis upon contact.Corrosive[5]

Experimental Protocol: Acute Dermal Irritation (based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation.

  • Test Animals: Albino rabbits are typically used for this assay.[4]

  • Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved area of the skin and covered with a gauze patch.[4]

  • Exposure: The exposure period is typically 4 hours.[4]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4] The observations are scored to determine the level of irritation.

cluster_protocol Dermal Irritation (OECD 404) Workflow start Animal Preparation (Shaving) application Application of Test Substance (0.5 mL/g) start->application exposure 4-hour Exposure (Semi-occlusive dressing) application->exposure observation Scoring of Erythema & Edema (1, 24, 48, 72 hours) exposure->observation end Classification observation->end

Dermal Irritation Experimental Workflow.
Eye Irritation

Ethanolamine is considered to be a severe eye irritant and can cause serious eye damage.

SpeciesObservationClassificationReference
RabbitCorneal opacity, iritis, and conjunctivitisSevere Irritant[6]
HumanCan cause severe eye burns and damage.Corrosive[5]

Experimental Protocol: Acute Eye Irritation (based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.

  • Test Animals: Albino rabbits are the recommended species.[6]

  • Application: A small amount of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[6] The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[6] The severity of the lesions is scored to classify the substance.

Skin Sensitization

Ethanolamine has the potential to cause skin sensitization, leading to allergic contact dermatitis upon repeated exposure.

Test TypeSpeciesResultReference
Local Lymph Node Assay (LLNA)MousePositive[7]

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (based on OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a substance.

  • Test Animals: Mice (e.g., CBA/J strain) are used.

  • Application: The test substance is applied to the dorsal surface of the ears for three consecutive days.[8]

  • Proliferation Measurement: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.[8]

  • Stimulation Index (SI): A stimulation index is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result.[8]

Repeated Dose Toxicity

Repeated dose toxicity studies provide information on the adverse effects following prolonged exposure to a substance.

Oral Route
SpeciesDurationNOAELLOAELKey Effects Observed at LOAELReference
Rat90 days320 mg/kg bw/day640 mg/kg bw/dayIncreased liver and kidney weights.[1]

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study (based on OECD Guideline 408)

  • Test Animals: Rats are commonly used.[9]

  • Dosage: The test substance is administered daily in the diet, drinking water, or by gavage for 90 days at three or more dose levels.[9]

  • Observations: Animals are observed for clinical signs of toxicity, and body weight and food/water consumption are monitored.[9]

  • Clinical Pathology and Histopathology: At the end of the study, blood and urine samples are collected for analysis. A comprehensive histopathological examination of organs and tissues is performed.[9]

Inhalation Route
SpeciesDurationNOAECLOAECKey Effects Observed at LOAECReference
Rat28 days10 mg/m³ (local)50 mg/m³ (local)Lesions in the larynx, trachea, and lung.[9]
Rat28 days150 mg/m³ (systemic)-No systemic effects observed.[9]

Genotoxicity

Genotoxicity tests are performed to identify substances that can cause damage to genetic material.

Test SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames) TestWith and without S9Negative[10]
In vivo Micronucleus Assay (Mouse)N/ANegative[11]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (based on OECD Guideline 471)

The Ames test is a widely used in vitro assay to detect gene mutations.

  • Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.[10]

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[10]

  • Detection of Mutations: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid.[10] The number of revertant colonies is counted.

cluster_protocol Ames Test (OECD 471) Workflow start Prepare Bacterial Strains (e.g., Salmonella typhimurium) exposure Expose Bacteria to Test Substance (+/- S9 Metabolic Activation) start->exposure plating Plate on Minimal Agar Medium exposure->plating incubation Incubate for 48-72 hours plating->incubation counting Count Revertant Colonies incubation->counting end Assess Mutagenic Potential counting->end

Ames Test Experimental Workflow.

Carcinogenicity

There are no specific carcinogenicity studies available for ethanolamine sulfate. However, studies on the related compound diethanolamine (DEA) have shown an increased incidence of liver and kidney tumors in mice.[12] It is important to note that ethanolamines can react with nitrosating agents to form N-nitrosamines, some of which are known carcinogens.[12] Therefore, products containing ethanolamine or its salts should be formulated to avoid the formation of nitrosamines.

Reproductive and Developmental Toxicity

Reproductive Toxicity

A two-generation study in rats with ethanolamine hydrochloride showed a NOAEL of 300 mg/kg bw/day for systemic and reproductive effects.[2]

Experimental Protocol: Two-Generation Reproduction Toxicity Study (based on OECD Guideline 416)

This study evaluates the effects of a substance on reproductive performance and the development of offspring over two generations.

  • Test Animals: Rats are the preferred species.[13]

  • Dosing: The test substance is administered to the parent (F0) generation before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then selected and also dosed through to the production of the F2 generation.[13]

  • Endpoints: A wide range of reproductive and developmental parameters are assessed, including fertility, gestation length, litter size, pup viability, and growth.[13] Histopathology of reproductive organs is also performed.

Developmental Toxicity

Developmental toxicity studies in rats and rabbits with ethanolamine did not show evidence of teratogenicity.

SpeciesRouteNOAEL (Maternal Toxicity)NOAEL (Developmental Toxicity)Reference
RatOral120 mg/kg bw/day450 mg/kg bw/day[2]
RatDermal75 mg/kg/day225 mg/kg/day[14]
RabbitDermal25 mg/kg/day75 mg/kg/day[14]

Experimental Protocol: Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

This study is designed to assess the potential adverse effects on the developing fetus.

  • Test Animals: Pregnant rats or rabbits are used.[2]

  • Dosing: The test substance is administered daily during the period of organogenesis.[2]

  • Evaluation: Near the end of gestation, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.[2]

Metabolism and Toxicokinetics

Ethanolamine is an endogenous substance and a normal component of cellular membranes as part of phospholipids. Exogenous ethanolamine is readily absorbed and incorporated into the body's metabolic pathways. It can be phosphorylated to form phosphatidylethanolamine, a key component of cell membranes, or it can be deaminated and enter the general metabolic pool.[1]

cluster_metabolism Simplified Metabolism of Ethanolamine Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Phosphorylation Deamination Deamination Ethanolamine->Deamination Phosphatidylethanolamine Phosphatidylethanolamine Phosphoethanolamine->Phosphatidylethanolamine CellMembranes Cell Membranes Phosphatidylethanolamine->CellMembranes Incorporation MetabolicPool General Metabolic Pool Deamination->MetabolicPool

Simplified Metabolic Pathway of Ethanolamine.

Conclusion

The toxicological profile of ethanol, 2-amino-, sulfate is largely dictated by the ethanolamine moiety. It exhibits moderate acute oral toxicity and is a significant skin and eye irritant. While it has the potential for skin sensitization, it is not considered to be genotoxic. No specific carcinogenicity data is available for the sulfate salt, but the potential for nitrosamine formation with nitrosating agents is a key consideration. Reproductive and developmental toxicity studies on ethanolamine have not shown teratogenic effects. The established NOAELs from repeated dose and developmental toxicity studies are crucial for risk assessment and establishing safe exposure limits for professionals working with this substance. This guide provides a foundational understanding of the toxicological properties of ethanolamine sulfate, emphasizing the importance of consulting detailed study reports and safety data sheets for specific applications.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Aminoethanol Sulfate in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethanol sulfate, also known as ethanolamine-O-sulfate (EOS), is a potent tool compound extensively utilized in neuroscience research. Its primary mechanism of action is the irreversible inhibition of 4-aminobutyrate aminotransferase (GABA-T), the key enzyme responsible for the degradation of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). This inhibition leads to a significant elevation of GABA levels in the brain, resulting in a range of neuropharmacological effects, including anticonvulsant and diuretic properties. This technical guide provides a comprehensive overview of the mechanism of action of 2-aminoethanol sulfate, detailing its interaction with GABA-T, the downstream effects on GABAergic signaling, and a summary of its reported biological activities. The guide includes a detailed experimental protocol for assessing its inhibitory activity and quantitative data on its potency.

Core Mechanism of Action: Irreversible Inhibition of GABA Transaminase

The principal biological target of 2-aminoethanol sulfate is the pyridoxal 5'-phosphate (PLP)-dependent enzyme, 4-aminobutyrate aminotransferase (GABA-T; EC 2.6.1.19). GABA-T is responsible for the catabolism of GABA to succinic semialdehyde. EOS acts as a "suicide" or mechanism-based inactivator of GABA-T.[1][2]

The inactivation process involves the enzyme's own catalytic machinery. EOS, as a substrate analog, binds to the active site of GABA-T. The enzyme then initiates a β-elimination reaction, releasing ammonia, acetaldehyde, and sulfate.[1] This process, however, leads to the formation of a reactive intermediate that covalently binds to the enzyme, causing its irreversible inactivation.[1] It has been demonstrated that the carbon skeleton of EOS remains bound to the inactive enzyme, confirming the covalent modification.[1]

Signaling Pathway of GABA-T Inactivation

The following diagram illustrates the proposed mechanism of GABA-T inactivation by 2-aminoethanol sulfate.

GABA_T_Inactivation cluster_0 GABA-T Active Site cluster_1 Cellular Environment GABA_T GABA Transaminase (GABA-T) (Pyridoxal 5'-phosphate dependent) Intermediate Enzyme-EOS Complex GABA_T->Intermediate Forms complex SSA Succinic Semialdehyde GABA_T->SSA Normal Product EOS 2-Aminoethanol Sulfate (EOS) EOS->GABA_T Binds to active site Products β-Elimination Products: - Ammonia - Acetaldehyde - Sulfate Intermediate->Products Enzyme catalyzes β-elimination Inactive_Enzyme Irreversibly Inactivated GABA-T (Covalent Adduct) Intermediate->Inactive_Enzyme Forms covalent adduct (Suicide Inactivation) GABA GABA Increased_GABA Increased GABA Levels Inactive_Enzyme->Increased_GABA Leads to GABA->GABA_T Normal Substrate

Caption: Proposed mechanism of GABA-T "suicide" inactivation by 2-aminoethanol sulfate.

Quantitative Data on GABA-T Inhibition

The inhibitory potency of 2-aminoethanol sulfate against GABA-T has been quantified in several studies. The following table summarizes the key kinetic parameters reported in the literature.

ParameterValueSpeciesSource
Inhibitory Constant (Ki)1.1 x 10-2 MSwine[Vasil'ev et al., 1976]
Rate of Inactivation (kinact)0.22 min-1Swine[Vasil'ev et al., 1976]

Note: Further studies providing IC50 values would be beneficial for a more comprehensive comparison.

Biological Consequences of GABA-T Inhibition

The irreversible inhibition of GABA-T by 2-aminoethanol sulfate leads to a significant accumulation of GABA in the central nervous system. This elevation of the primary inhibitory neurotransmitter has several downstream physiological effects.

Anticonvulsant Activity

Increased GABAergic tone is a well-established mechanism for seizure suppression. The administration of EOS has been shown to have a protective effect against convulsions in various animal models.[3] This anticonvulsant action is directly attributed to the elevated brain GABA levels resulting from GABA-T inhibition.

Neurochemical and Behavioral Effects

Chronic administration of EOS in rats has been demonstrated to increase the number of GABAA and GABAB binding sites in the brain, without altering their binding affinity.[4] This suggests a potential homeostatic adaptation to persistently elevated GABA levels. Behaviorally, EOS has been shown to have anorexic effects in rats, providing evidence for the role of GABA in the regulation of ingestive behavior.[5]

Endocrine Modulation

EOS administration has been shown to influence the endocrine system. For instance, intraventricular injection of EOS in rats leads to a significant increase in GABA concentration in the hypophysial portal blood, which is associated with a reduction in serum prolactin levels.[6]

Experimental Protocols

In Vitro GABA Transaminase Inhibition Assay

This protocol provides a general framework for assessing the irreversible inhibition of GABA-T by 2-aminoethanol sulfate. It is based on established methods and may require optimization depending on the specific enzyme source and laboratory conditions.

Objective: To determine the rate of irreversible inhibition of GABA-T by 2-aminoethanol sulfate.

Materials:

  • Purified or partially purified GABA-T (e.g., from swine brain or recombinant human enzyme)

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP)

  • 2-Aminoethanol sulfate (inhibitor)

  • Potassium pyrophosphate buffer (or other suitable buffer, pH 8.6)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • Coupled enzyme system (e.g., succinic semialdehyde dehydrogenase) and NADP+ for a continuous spectrophotometric assay.

Procedure:

  • Enzyme Preparation: Prepare a stock solution of GABA-T in a suitable buffer containing PLP. The final concentration of the enzyme should be determined empirically to provide a linear reaction rate.

  • Inhibitor Preparation: Prepare a stock solution of 2-aminoethanol sulfate in the assay buffer. A range of concentrations should be prepared to determine the concentration-dependence of inhibition.

  • Pre-incubation:

    • In a series of microcentrifuge tubes or a 96-well plate, pre-incubate the GABA-T enzyme with various concentrations of 2-aminoethanol sulfate at a specified temperature (e.g., 25°C or 37°C).

    • Include a control group with the enzyme and buffer only (no inhibitor).

    • At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

  • Activity Measurement:

    • Immediately dilute the aliquot from the pre-incubation step into the reaction mixture to initiate the GABA-T reaction. The dilution will effectively stop the further action of the inhibitor during the activity measurement.

    • The reaction mixture should contain GABA, α-ketoglutarate, and the coupled enzyme system components (if using a continuous assay).

    • Monitor the rate of the reaction by measuring the change in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, calculate the remaining enzyme activity as a percentage of the control (no inhibitor).

    • Plot the natural logarithm of the remaining activity versus the pre-incubation time for each inhibitor concentration. The slope of this line will give the apparent first-order rate constant of inactivation (kobs).

    • To determine the kinetic parameters of inhibition (Ki and kinact), plot the reciprocal of kobs against the reciprocal of the inhibitor concentration (Kitz-Wilson plot). The y-intercept will be 1/kinact, and the x-intercept will be -1/Ki.

Workflow for In Vitro GABA-T Inhibition Assay

GABA_T_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_enzyme Prepare GABA-T stock solution pre_incubation Pre-incubate GABA-T with 2-Aminoethanol Sulfate at different time points prep_enzyme->pre_incubation prep_inhibitor Prepare 2-Aminoethanol Sulfate stock solutions (various conc.) prep_inhibitor->pre_incubation prep_reagents Prepare reaction reagents (GABA, α-KG, etc.) dilution Dilute aliquot to start GABA-T reaction prep_reagents->dilution pre_incubation->dilution measurement Measure enzyme activity (spectrophotometry) dilution->measurement calc_activity Calculate % remaining activity measurement->calc_activity plot_activity Plot ln(activity) vs. time to get k_obs calc_activity->plot_activity kitz_wilson Plot 1/k_obs vs. 1/[I] (Kitz-Wilson Plot) plot_activity->kitz_wilson determine_params Determine K_i and k_inact kitz_wilson->determine_params

Caption: Experimental workflow for determining the kinetic parameters of irreversible inhibition of GABA-T.

Pharmacokinetics

Detailed pharmacokinetic studies on 2-aminoethanol sulfate are limited in the publicly available literature. However, studies involving its administration in animals provide some insights.

  • Administration: EOS has been administered through various routes in research, including intraventricular injection and oral administration in drinking water.[4][6]

  • Distribution: Following administration, EOS effectively reaches the central nervous system to inhibit brain GABA-T, as evidenced by the observed increases in brain GABA levels.[7][8] The extent of its ability to cross the blood-brain barrier after systemic administration requires further quantitative investigation.

  • Metabolism and Excretion: Information regarding the metabolic fate and excretion pathways of 2-aminoethanol sulfate is not well-documented in the reviewed literature.

Conclusion

2-Aminoethanol sulfate is a valuable pharmacological tool for studying the GABAergic system. Its well-characterized mechanism as an irreversible inhibitor of GABA transaminase provides a reliable method for elevating brain GABA levels. This technical guide has summarized the core mechanism of action, provided available quantitative data, and outlined a detailed experimental protocol for its characterization. Further research into its pharmacokinetics and the exploration of its therapeutic potential, beyond its current use as a research compound, would be of significant interest to the scientific community.

References

potential industrial and pharmaceutical uses of ethanol, 2-amino-, sulfate (salt)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Industrial and Pharmaceutical Uses of Ethanol, 2-amino-, sulfate (salt)

Abstract

Ethanol, 2-amino-, sulfate (salt), commonly known as Ethanolamine-O-sulfate (EOS) or 2-aminoethyl hydrogen sulfate, is an organic compound with significant potential in both industrial and pharmaceutical sectors. Primarily recognized as a crucial chemical intermediate and a specific enzyme inhibitor, its applications range from the synthesis of polymers to a research tool in neuropharmacology. This document provides a comprehensive overview of its chemical properties, synthesis, applications, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Introduction

Ethanolamine-O-sulfate (EOS) is the sulfate ester of ethanolamine.[1] It is a white crystalline powder at room temperature and is valued for its unique chemical reactivity and biological activity.[2][3] Industrially, it serves as a key intermediate in the synthesis of ethylenimine, a monomer used in the paper and textile industries.[4] In the pharmaceutical realm, EOS is a well-characterized inhibitor of GABA transaminase, the primary enzyme responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA).[1] This property makes it an invaluable tool for neuroscientific research and gives it potential as a therapeutic agent for conditions involving GABAergic dysfunction, such as epilepsy.[1]

This whitepaper will explore the multifaceted nature of this compound, presenting its properties, synthesis protocols, detailed applications, and relevant biological pathways.

Chemical and Physical Properties

The fundamental properties of Ethanol, 2-amino-, sulfate (salt) are summarized below. These characteristics are essential for its handling, application, and synthesis.

PropertyValueReferences
Chemical Name 2-Aminoethyl hydrogen sulfate[1][5]
Synonyms Ethanolamine-O-sulfate (EOS), Aminoethyl sulfate, 2-Aminoethyl sulfuric acid, Mono(2-aminoethyl)sulfate[1][2][5][6]
CAS Number 926-39-6[1][5]
Molecular Formula C2H7NO4S[1][5]
Molecular Weight 141.15 g/mol [1][5]
Appearance White to slightly beige fine crystalline powder[2][3]
Melting Point 277 °C (decomposes)[1][3]
Solubility Soluble in water, slightly soluble in methanol[3]
pKa -4.33 (Predicted)[3]
LogP -3.96 at 25°C[3]

Industrial Applications

The industrial utility of ethanolamine sulfate is primarily as a chemical intermediate. The parent compound, ethanolamine, and its other forms (di- and triethanolamine) have a broader range of direct applications, which are often contextually relevant.

Chemical Intermediate

The most significant industrial use of 2-aminoethyl hydrogen sulfate is as a precursor in the production of ethylenimine and its derivatives.[4] Ethylenimine is a highly reactive molecule used to produce finishing compositions for the paper and textile industries.[4] The compound is also a useful intermediate in the synthesis of various textiles, dyes, and polyamines.[7]

Corrosion Inhibition

While studies often focus on the parent ethanolamine, these compounds are effective corrosion inhibitors for various metals. Ethanolamines have been shown to inhibit the corrosion of zinc in sulfamic and phosphoric acid, nickel in sulfuric acid, and steel in concrete.[8][9][10][11] The mechanism involves the adsorption of the molecule onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions.[8][9]

Gas Sweetening (Contextual Application)

Ethanolamines, particularly monoethanolamine (MEA) and diethanolamine (DEA), are widely used in industrial gas scrubbing processes to remove acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂).[12][13][14][15][16] This "gas sweetening" is critical in natural gas processing and oil refining.[15][17] While the sulfate salt itself is not directly used for this, its synthesis from ethanolamine places it within this industrial ecosystem.

cluster_industrial_synthesis Industrial Synthesis Pathway Ethanolamine Ethanolamine EOS Ethanolamine-O-Sulfate (2-Aminoethyl hydrogen sulfate) Ethanolamine->EOS Reaction Sulfuric_Acid Sulfuric Acid / SO3 Sulfuric_Acid->EOS Ethylenimine Ethylenimine EOS->Ethylenimine Conversion NaOH Hot Aqueous NaOH NaOH->Ethylenimine End_Products Textiles, Dyes, Paper Finishing Agents Ethylenimine->End_Products Polymerization/ Application

Caption: Role of EOS as a key industrial intermediate.

Pharmaceutical Applications

In the pharmaceutical and biomedical fields, ethanolamine-O-sulfate is primarily valued as a specific enzyme inhibitor for research purposes, with some investigated therapeutic potential.

GABA Transaminase Inhibition

The principal pharmacological action of EOS is the inhibition of 4-aminobutyrate aminotransferase (GABA-T), the enzyme that catabolizes GABA.[1] EOS acts as a "suicide" or enzyme-induced inhibitor.[18] By preventing GABA metabolism, EOS administration leads to a significant elevation of GABA levels in the brain. This makes it an essential tool for studying the function of the GABAergic system.[1]

cluster_gaba_pathway Mechanism of GABA-T Inhibition by EOS GABA GABA SSA Succinic Semialdehyde GABA->SSA Metabolism GABA_T GABA Transaminase (GABA-T) Catalyzes Inactive_Enzyme Inactive Enzyme GABA_T->Inactive_Enzyme Suicide Inactivation EOS Ethanolamine-O-Sulfate (EOS) EOS->GABA_T Inhibits EOS->Inactive_Enzyme

Caption: Inhibition of GABA metabolism by EOS.

Neuropharmacological Research

Due to its effect on GABA levels, EOS is used as a research tool to probe the physiological roles of GABA. Studies have shown that intraventricular administration of EOS in rats enhances GABA secretion into the hypophysial portal blood, which subsequently suppresses prolactin secretion.[1][19][20] This demonstrates a direct link between central GABAergic activity and endocrine regulation.

Potential Therapeutic Uses
  • Anticonvulsant: By increasing brain GABA levels, a major inhibitory neurotransmitter, EOS has demonstrated anticonvulsant properties in animal models.[1]

  • Diuretic: EOS has also been noted to have a diuretic effect.[1]

The parent compound, ethanolamine, is used more directly in pharmaceutical formulations, typically as a pH adjuster, buffering agent, or to form emulsions.[12][21][22][23] It is also used to create sclerosing agents like ethanolamine oleate for treating hemorrhoids.[12][22][23]

Synthesis and Experimental Protocols

Synthesis of 2-Aminoethyl Hydrogen Sulfate

The synthesis of EOS generally involves the reaction of ethanolamine with a sulfating agent.

Protocol 1: Reaction with Sulfuric Acid in a Solvent [24]

  • Add 100 mL of ethanolamine to 400 mL of toluene in a reaction vessel.

  • Add 100 mg of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB).

  • Slowly add 1.1 equivalents of 98% concentrated sulfuric acid while maintaining the temperature below 40°C. The addition should be completed over 1 hour.

  • Stir the mixture for an additional 30 minutes post-addition.

  • Equip the vessel with an oil-water separator and heat to 110°C for reflux dehydration.

  • Continue reflux for approximately 1 hour or until water no longer separates.

  • Cool the reaction solution to below 30°C.

  • Filter the resulting precipitate.

  • Wash the filter cake with ethanol (volume ratio of cake to ethanol is 1:1).

  • Dry the final product to obtain powdered 2-aminoethyl hydrogen sulfate.

Protocol 2: Reaction with Gaseous Sulfur Trioxide [4]

  • Introduce ethanolamine into a suitable reaction chamber.

  • Pass gaseous sulfur trioxide (SO₃), entrained in a carrier gas like dry air or nitrogen, into the reaction chamber. The reaction is spontaneous.

  • The initial reaction product is a mixture of 2-aminoethyl hydrogen sulfate and N-(β-hydroxyethyl) sulfamic acid.

  • Heat the reaction product mixture to a temperature between 120°C and 180°C. This step converts the N-(β-hydroxyethyl) sulfamic acid intermediate into the desired 2-aminoethyl hydrogen sulfate. The time required for conversion depends on the temperature (e.g., ~3 hours at 150°C).

cluster_synthesis_workflow General Synthesis Workflow for EOS start Start reactants Combine Ethanolamine and Sulfating Agent (e.g., H2SO4 or SO3) start->reactants reaction_conditions Control Reaction (Temperature, Solvent, Catalyst) reactants->reaction_conditions dehydration Remove Water (e.g., Reflux Dehydration) reaction_conditions->dehydration isolation Isolate Product (Cooling & Filtration) dehydration->isolation purification Purify Product (Washing with Ethanol) isolation->purification end Dry Final Product: 2-Aminoethyl Hydrogen Sulfate purification->end

Caption: Generalized workflow for the synthesis of EOS.

Analytical Protocol: Determination in Water by LC-MS/MS (ASTM D-7599)[25]

This protocol outlines a method for the quantitative analysis of ethanolamines in water.

  • Standard Preparation:

    • Prepare a series of calibration standards from a certified stock solution in water. A typical concentration range is 5 ppb to 1000 ppb.

    • Prepare a surrogate standard stock solution (e.g., Diethanolamine-D8) and spike into all samples and standards to monitor recovery.

  • Sample Preparation:

    • For recovery testing, prepare spike solutions by adding known amounts of the stock solution to blank water (e.g., to achieve 50, 100, and 250 ppb).

    • Add the surrogate standard to a 5 mL aliquot of each sample.

    • Filter the final solution through a 0.45 µm PVDF syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Use an appropriate column and mobile phase gradient to achieve separation of the target analytes.

    • The mass spectrometer is operated in a suitable mode (e.g., Multiple Reaction Monitoring - MRM) for sensitive and selective detection and quantification.

  • Quantification:

    • Generate a calibration curve by plotting the response of the standards against their concentration.

    • Determine the concentration of ethanolamine sulfate in the samples by comparing their response to the calibration curve, correcting for surrogate recovery.

Safety and Toxicology

Ethanol, 2-amino-, sulfate (salt) is classified as a hazardous substance.

  • Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[1][3][6] It may also cause respiratory tract irritation.[2]

  • GHS Classification: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2).[6]

  • Toxicological Effects: In oral lethal-dose studies in mice, it has been observed to cause somnolence and excitement.[6][25] The toxicological properties have not been fully investigated.[2] The parent compound, ethanolamine, can produce chemical burns and, upon repeated exposure, contact dermatitis.[26]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound.

Conclusion

Ethanol, 2-amino-, sulfate (salt) is a compound of dual significance. In industry, it functions as a valuable intermediate for producing polymers and specialty chemicals essential for the textile and paper sectors. In pharmacology and neuroscience, its role as a potent and specific inhibitor of GABA transaminase makes it an indispensable research tool for exploring the complexities of the central nervous system and a candidate for further investigation into anticonvulsant therapies. A thorough understanding of its synthesis, chemical properties, and biological activity is crucial for leveraging its full potential in both of these critical fields. Further research into its therapeutic applications and toxicological profile is warranted.

References

A Technical Guide to Quantum Chemical Calculations of 2-Aminoethanol Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 2-aminoethanol sulfate. It covers theoretical methodologies, summarizes key quantitative data, and outlines computational workflows relevant to understanding the molecular properties and reactivity of this compound. This information is crucial for researchers in various fields, including atmospheric chemistry, materials science, and pharmacology, where the interactions of 2-aminoethanol and sulfur-containing species are of interest.

Introduction to 2-Aminoethanol Sulfate

2-Aminoethanol sulfate, also known as 2-aminoethyl hydrogen sulfate, is an organic compound with the chemical formula C₂H₇NO₄S[1][2]. It is an ester of ethanolamine and sulfuric acid[3]. The molecule can exist in different isomeric forms, such as NH₂CH₂CH₂OSO₃H and HOCH₂CH₂NHSO₃H, depending on the reaction pathway of its formation[4]. Quantum chemical calculations are instrumental in elucidating the stable conformations, electronic structure, and reactivity of 2-aminoethanol sulfate. These computational approaches provide insights that complement experimental studies, such as rotational and vibrational spectroscopy[5][6][7].

Computational Methodologies

The theoretical investigation of 2-aminoethanol sulfate and related molecules typically employs a range of quantum chemical methods. The choice of method depends on the desired accuracy and the computational cost.

2.1. Density Functional Theory (DFT)

DFT is a widely used method for studying the electronic structure of molecules. The B3LYP functional is a popular choice for spectroscopic studies as it has been shown to satisfactorily reproduce key chemical parameters[5]. For geometry optimizations and frequency calculations, various functionals and basis sets are employed.

2.2. Ab Initio Methods

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate results, particularly for the calculation of interaction energies and reaction barriers.

2.3. Molecular Dynamics (MD) Simulations

MD simulations are used to study the behavior of molecules in solution and to explore conformational space[8]. These simulations often rely on force fields that are parameterized using quantum mechanical calculations to accurately describe intramolecular and intermolecular interactions[8].

Table 1: Commonly Employed Computational Methods and Software

Methodology Typical Application Common Software
Density Functional Theory (DFT)Geometry optimization, vibrational frequencies, reaction pathwaysGaussian, ORCA, NWChem
Møller-Plesset Perturbation Theory (MP2)More accurate energy calculations, intermolecular interactionsGaussian, MOLPRO, Q-Chem
Coupled Cluster (CC)High-accuracy benchmark calculationsMOLPRO, CFOUR, PSI4
Atoms in Molecules (AIM)Analysis of chemical bonds and non-covalent interactionsAIMAll, Multiwfn
Natural Bond Orbital (NBO)Analysis of charge distribution and orbital interactionsNBO in Gaussian, GAMESS
Molecular Dynamics (MD)Simulation of bulk properties and conformational dynamicsAMBER, GROMACS, NAMD

Key Quantitative Data

Quantum chemical calculations provide a wealth of quantitative data that characterize the properties of 2-aminoethanol sulfate.

Table 2: Calculated Molecular Properties of 2-Aminoethanol Sulfate and Related Species

Property Value Method Reference
Molecular Weight141.15 g/mol -[1]
TPSA (Topological Polar Surface Area)89.62 ŲComputational[1]
LogP-1.2355Computational[1]
H-Bond Donors2-[1]
Rotatable Bonds3-[1]
Reaction Energy Barrier (SO₃ + MEA, gas phase)21.9–29.4 kcal/molQuantum Chemical Calculation[4]
Reaction Energy Barrier (SO₃ + MEA + H₂O)Reduced by at least 15.0 kcal/molQuantum Chemical Calculation[4]

Computational Workflow and Reaction Pathways

4.1. General Workflow for Quantum Chemical Calculations

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like 2-aminoethanol sulfate.

G Computational Workflow for Quantum Chemical Calculations cluster_0 Input Preparation cluster_1 Calculation cluster_2 Analysis A Define Molecular Geometry B Select Level of Theory (e.g., DFT/B3LYP) A->B C Choose Basis Set (e.g., 6-311++G(d,p)) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Single Point Energy Calculation D->F G Verify Minimum Energy Structure E->G H Analyze Vibrational Modes E->H I Examine Electronic Properties (HOMO, LUMO) F->I J Characterize Non-covalent Interactions (AIM, NBO) F->J

Caption: A typical workflow for quantum chemical calculations.

4.2. Formation Pathway of 2-Aminoethanol Sulfate

The reaction between sulfur trioxide (SO₃) and monoethanolamine (MEA) is a key pathway for the formation of 2-aminoethanol sulfate. Quantum chemical studies have shown that the presence of water can significantly influence the reaction mechanism and the final product[4].

G Reaction Pathway for 2-Aminoethanol Sulfate Formation MEA Monoethanolamine (MEA) HOCH₂CH₂NH₂ P1 HOCH₂CH₂NHSO₃H MEA->P1 P2 NH₂CH₂CH₂OSO₃H MEA->P2 SO3 Sulfur Trioxide (SO₃) SO3->P1 SO3->P2 H2O Water (H₂O) H2O->P2

Caption: Formation pathways of 2-aminoethanol sulfate isomers.

Experimental Protocols for Computational Studies

5.1. Protocol for Geometry Optimization and Frequency Calculation

  • Initial Structure Generation: Construct the initial 3D structure of 2-aminoethanol sulfate using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

  • Geometry Optimization: For each conformer, perform a full geometry optimization using a selected quantum chemical method (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Thermochemical Analysis: From the frequency calculation output, extract thermodynamic data such as enthalpy and Gibbs free energy.

5.2. Protocol for Reaction Pathway Analysis

  • Identify Reactants, Products, and Intermediates: Define the chemical species involved in the reaction.

  • Locate Transition States (TS): Use a transition state search algorithm (e.g., Berny optimization to a saddle point) to find the structure of the transition state connecting reactants and products.

  • Verify Transition State: Perform a frequency calculation on the TS structure to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the TS to confirm that it connects the desired reactants and products.

  • Calculate Reaction and Activation Energies: Compute the energy difference between the reactants, transition state, and products to determine the reaction barrier and overall reaction energy.

Conclusion

Quantum chemical calculations are a powerful tool for investigating the properties and reactivity of 2-aminoethanol sulfate. By employing methods such as DFT and ab initio calculations, researchers can gain detailed insights into the molecule's conformational landscape, electronic structure, and reaction mechanisms. This knowledge is essential for applications in diverse areas, from understanding atmospheric aerosol formation to the rational design of new chemical entities in drug development. The combination of computational and experimental approaches provides a robust framework for advancing our understanding of this and other complex molecular systems.

References

Methodological & Application

Application Notes and Protocols for Ethanolamine Sulfate Buffer in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethanolamine, a primary amine and alcohol, is a versatile buffer for various biochemical assays, particularly those requiring alkaline conditions. When titrated with sulfuric acid, it forms an ethanolammonium sulfate buffer system. With a pKa of approximately 9.5, ethanolamine is an effective buffer in the pH range of 8.5 to 10.5. These application notes provide detailed information and protocols for the preparation and use of ethanolamine sulfate buffers in research and drug development.

Physicochemical Properties and Data

The selection of a buffer is critical for the stability and activity of enzymes and other biomolecules.[1] Ethanolamine offers a useful buffering system in the alkaline range. Key properties of ethanolamine are summarized in the table below.

PropertyValueReference
Chemical Name 2-Aminoethanol[2]
Molecular Formula C₂H₇NO
Molecular Weight 61.08 g/mol [2]
pKa (25 °C) 9.5[3]
Effective Buffering pH Range 8.5 - 10.5
Appearance Clear, colorless liquid[2]
Density 1.012 g/mL at 25 °C
Applications in Biochemical Assays

Ethanolamine buffers are suitable for a variety of biochemical assays that require a stable alkaline environment. Due to its buffering range, it is particularly useful for:

  • Enzyme Assays: Many enzymes, such as alkaline phosphatase, exhibit optimal activity in alkaline conditions. Ethanolamine buffers can be used to maintain the pH for such enzyme assays.

  • Chromatography: Ethanolamine is listed as a buffer for anion exchange chromatography in the pH range of 9.0-10.0.

  • Capillary Electrophoresis: It can be used as a background electrolyte in capillary electrophoresis for the separation of various analytes.

  • In Vitro Studies: In cell culture, ethanolamine can be a component of the medium, contributing to pH stability.[4]

Advantages:

  • Good Buffering Capacity in the Alkaline Range: With a pKa of 9.5, it is well-suited for maintaining pH between 8.5 and 10.5.

  • High Water Solubility: Ethanolamine is miscible with water, making it easy to prepare aqueous buffer solutions.[5]

  • Low Cost: It is a relatively inexpensive chemical, making it a cost-effective choice for large-scale applications.

Limitations:

  • Reactivity: As a primary amine, ethanolamine can potentially interact with certain reagents or components in an assay, such as metal ions or aldehydes.

  • Temperature Sensitivity: The pKa of ethanolamine, like many amines, is sensitive to temperature changes. It is crucial to adjust the pH at the temperature at which the assay will be performed.

  • Absorption of CO₂: Alkaline solutions of ethanolamine can absorb carbon dioxide from the atmosphere, which can lower the pH of the buffer over time.[6] It is recommended to prepare fresh solutions and keep them tightly sealed.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Ethanolamine Sulfate Buffer

This protocol describes the preparation of a 0.1 M ethanolamine sulfate buffer. The final pH should be adjusted according to the specific requirements of the assay.

Materials:

  • Ethanolamine (≥98% purity)

  • Sulfuric acid (H₂SO₄), 1 M solution

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare a 0.1 M Ethanolamine Solution:

    • The density of ethanolamine is 1.012 g/mL. The molar mass is 61.08 g/mol .

    • To prepare 1 L of a 0.1 M solution, you will need 6.108 g of ethanolamine.

    • This is equivalent to 6.04 mL of ethanolamine (6.108 g / 1.012 g/mL).

    • In a 1 L volumetric flask, add approximately 800 mL of deionized water.

    • Carefully add 6.04 mL of ethanolamine to the water and mix thoroughly.

  • Adjust the pH:

    • Place the beaker on a stir plate with a stir bar and immerse a calibrated pH electrode in the solution.

    • Slowly add the 1 M sulfuric acid solution dropwise while continuously monitoring the pH.

    • Continue adding sulfuric acid until the desired pH within the buffering range (8.5-10.5) is reached.

    • Caution: The reaction of a strong acid with a base is exothermic. Add the acid slowly to avoid a significant temperature increase.

  • Final Volume Adjustment:

    • Once the desired pH is stable, transfer the solution to a 1 L volumetric flask.

    • Add deionized water to bring the final volume to 1 L.

    • Mix the solution thoroughly.

  • Storage:

    • Store the buffer in a tightly sealed container at 4°C to minimize CO₂ absorption. For long-term storage, sterile filtration is recommended.

Workflow for Buffer Preparation

G cluster_prep Preparation of 0.1 M Ethanolamine Solution cluster_ph pH Adjustment cluster_final Final Steps start Start measure_water Add ~800 mL deionized water to beaker start->measure_water measure_etoh Add 6.04 mL of ethanolamine measure_water->measure_etoh mix1 Mix thoroughly measure_etoh->mix1 place_stir Place on stir plate with pH meter mix1->place_stir add_acid Slowly add 1 M H₂SO₄ to desired pH (8.5-10.5) place_stir->add_acid transfer Transfer to 1 L volumetric flask add_acid->transfer add_water_final Add deionized water to 1 L mark transfer->add_water_final mix2 Mix thoroughly add_water_final->mix2 store Store at 4°C in a sealed container mix2->store end End store->end

Caption: Workflow for preparing a 0.1 M ethanolamine sulfate buffer.

Protocol 2: Example Application - Alkaline Phosphatase Assay

This protocol is an example of how an ethanolamine sulfate buffer can be used in an alkaline phosphatase (ALP) enzyme assay. The assay is based on the hydrolysis of p-nitrophenyl phosphate (pNPP) to the colored product p-nitrophenol.

Materials:

  • 0.1 M Ethanolamine sulfate buffer, pH 10.0

  • p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in the buffer)

  • Alkaline phosphatase (ALP) enzyme solution (concentration to be determined empirically)

  • Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Prepare the Reaction Mixture:

    • In each well of the microplate, add 180 µL of the 0.1 M ethanolamine sulfate buffer (pH 10.0).

    • Add 20 µL of the 10 mM pNPP substrate solution to each well.

    • Include control wells with buffer and substrate but no enzyme (blank).

  • Initiate the Reaction:

    • Add 10 µL of the ALP enzyme solution to the sample wells.

    • Mix gently by pipetting or by using a plate shaker.

  • Incubation and Measurement:

    • Incubate the plate at the desired temperature (e.g., 37°C).

    • Measure the absorbance at 405 nm at regular time intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from the sample readings.

    • Plot the absorbance versus time to determine the initial reaction rate (V₀). The rate is proportional to the enzyme activity.

Buffering Action of Ethanolamine Sulfate

The buffering capacity of the ethanolamine sulfate system is based on the equilibrium between the weak base (ethanolamine, R-NH₂) and its conjugate acid (ethanolammonium, R-NH₃⁺).

G cluster_eq Buffering Equilibrium cluster_add_acid Addition of Acid (H⁺) cluster_add_base Addition of Base (OH⁻) R-NH₂ Ethanolamine (Weak Base) H₂O + H₂O R-NH₃⁺ Ethanolammonium (Conjugate Acid) R-NH₂->R-NH₃⁺ OH⁻ + OH⁻ R-NH₂_acid R-NH₂ H⁺_acid + H⁺ R-NH₃⁺_acid → R-NH₃⁺ R-NH₂_acid->R-NH₃⁺_acid R-NH₃⁺_base R-NH₃⁺ OH⁻_base + OH⁻ R-NH₂_base → R-NH₂ + H₂O R-NH₃⁺_base->R-NH₂_base

Caption: Buffering action of the ethanolamine/ethanolammonium system.

References

Application Notes and Protocols: 2-Aminoethanol Sulfate in Industrial Gas Sweetening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In industrial gas sweetening, the primary goal is the removal of acidic gases, primarily hydrogen sulfide (H₂S) and carbon dioxide (CO₂), from various gas streams. Alkanolamines, such as monoethanolamine (MEA), are widely used as solvents in these processes due to their high reactivity and absorption capacity.

The term "2-aminoethanol sulfate" does not refer to a primary solvent for gas sweetening but rather to a contaminant that forms within the amine solution. 2-Aminoethanol, also known as monoethanolamine (MEA), can react with sulfur oxides (SOx) present in the gas stream to form a stable salt. This compound is classified as a Heat-Stable Salt (HSS). Unlike the desired reversible reactions with CO₂ and H₂S, the formation of HSS is irreversible under the conditions of the regeneration unit.[1][2]

The accumulation of 2-aminoethanol sulfate and other HSS in the MEA solution leads to a variety of operational problems, including:

  • Reduced Acid Gas Carrying Capacity: HSS bind with MEA molecules, making them unavailable for reacting with H₂S and CO₂.[1]

  • Increased Corrosion: High concentrations of HSS are known to increase the corrosivity of the amine solution, leading to damage of process equipment.[1][3]

  • Operational Issues: The presence of HSS can lead to foaming, increased solution viscosity, and fouling of equipment.[1]

These application notes provide an overview of the impact of 2-aminoethanol sulfate on MEA-based gas sweetening processes, along with protocols for its analysis and the evaluation of its effects.

Data Presentation: Impact of 2-Aminoethanol Sulfate Contamination

The following tables summarize the effects of 2-aminoethanol sulfate contamination on the performance of a typical MEA-based gas sweetening unit. The quantitative data presented are illustrative and based on findings from various studies on HSS. The actual impact can vary significantly based on specific operating conditions.

Table 1: Effect of 2-Aminoethanol Sulfate on CO₂/H₂S Absorption Performance

ParameterClean 30% MEA Solution30% MEA with Sulfate HSS (Illustrative)Key Observations
Effective Amine Concentration ~30 wt%Reduced (proportional to HSS conc.)Sulfate binds MEA, reducing the amount of "free" amine available for acid gas capture.[1]
Initial CO₂ Absorption Rate HighLowerHSS reduces the initial pH of the solution and the availability of free amine, thereby lowering the driving force for CO₂ absorption.[4]
Equilibrium CO₂ Loading ~0.5 mol CO₂/mol MEALowerThe overall capacity of the solvent to hold CO₂ is diminished due to the presence of non-regenerable salts.[4]
H₂S Removal Efficiency High (<4 ppm achievable)Potentially ReducedWhile tertiary amines with HSS can sometimes see improved H₂S removal, in primary amines like MEA, high HSS levels generally lead to poorer overall performance.[2][5]

Table 2: Effect of 2-Aminoethanol Sulfate on Carbon Steel Corrosion

ParameterConditionTypical Corrosion Rate (mm/year)Notes
Carbon Steel in Clean MEA Rich amine, high temperature (~120°C)0.1 - 0.5Baseline corrosion in amine units is influenced by temperature, CO₂/H₂S loading, and velocity.
Carbon Steel with Sulfate HSS Rich amine, high temperature, Sulfate > 500 ppm> 1.0Sulfate HSS increases the conductivity of the solution and can act as a chelating agent, disrupting protective iron sulfide layers and accelerating corrosion.[3][6] Benchmark levels for sulfate to keep corrosion below 10 mils/year (0.25 mm/year) are around 500 ppm.[3]
Carbon Steel with Sulfate HSS Lean amine, high temperature, Sulfate > 500 ppm0.5 - 1.0Corrosion is also elevated in the lean amine piping and regenerator, especially at high temperatures where HSS are concentrated.

Experimental Protocols

The following protocols provide methodologies for analyzing 2-aminoethanol sulfate in MEA solutions and evaluating its impact on process performance.

Protocol 3.1: Quantification of Sulfate in MEA Solution by Ion Chromatography (IC)

Objective: To determine the concentration of sulfate (as a heat-stable salt anion) in a monoethanolamine (MEA) solution.

Materials:

  • Ion chromatograph with a suppressed conductivity detector.

  • Anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS25A).[2]

  • Eluent (e.g., potassium hydroxide solution).

  • Sulfate stock standard solution (1000 mg/L).

  • Deionized water (18 MΩ·cm).

  • Syringe filters (0.45 µm).

  • Volumetric flasks and pipettes.

Procedure:

  • Sample Preparation: a. Obtain a representative sample of the MEA solution from the process. b. Perform a dilution of the amine sample with deionized water. A dilution factor of 1:100 to 1:1000 is common, depending on the expected HSS concentration.[2] c. Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Calibration: a. Prepare a series of calibration standards by diluting the sulfate stock solution with deionized water to cover the expected concentration range in the diluted samples (e.g., 1, 5, 10, 25, 50 mg/L).

  • IC Analysis: a. Set up the ion chromatograph according to the manufacturer's instructions for anion analysis. b. Run the calibration standards to generate a calibration curve. c. Inject the prepared sample into the ion chromatograph. d. Identify and quantify the sulfate peak based on its retention time and the calibration curve.

  • Calculation: a. Calculate the sulfate concentration in the original MEA solution by multiplying the measured concentration by the dilution factor.

Protocol 3.2: Laboratory-Scale Gas Absorption Performance Test

Objective: To evaluate the effect of 2-aminoethanol sulfate on the CO₂ absorption efficiency of an MEA solution.

Materials:

  • Laboratory-scale absorption column (packed or bubble column).

  • Gas flow controllers for CO₂ and a carrier gas (e.g., N₂).

  • Liquid pump for circulating the amine solution.

  • Thermostatic bath to control the temperature of the absorber and solvent.

  • CO₂ gas analyzer.

  • Clean 30% (w/w) MEA solution.

  • Contaminated 30% (w/w) MEA solution with a known concentration of 2-aminoethanol sulfate (prepared by adding a calculated amount of sulfuric acid to the MEA solution).

Procedure:

  • System Setup: a. Assemble the absorption setup as shown in the workflow diagram (Figure 2). b. Set the temperature of the thermostatic bath to the desired absorption temperature (e.g., 40°C).

  • Baseline Test (Clean MEA): a. Fill the system with the clean 30% MEA solution. b. Start the liquid pump to circulate the MEA solution at a fixed flow rate. c. Introduce the gas mixture (e.g., 15% CO₂ in N₂) at a fixed flow rate into the bottom of the absorber. d. Allow the system to reach a steady state. e. Measure the CO₂ concentration in the outlet gas stream using the gas analyzer.

  • Contaminated MEA Test: a. Drain the clean MEA solution and thoroughly rinse the system. b. Fill the system with the MEA solution containing 2-aminoethanol sulfate. c. Repeat steps 2b to 2e under the exact same conditions (temperature, flow rates).

  • Data Analysis: a. Calculate the CO₂ removal efficiency for both the clean and contaminated solutions using the formula: Efficiency (%) = [(CO₂_in - CO₂_out) / CO₂_in] * 100 b. Compare the efficiencies to quantify the impact of the sulfate contamination.

Protocol 3.3: Corrosion Testing of Carbon Steel in Sulfate-Contaminated MEA

Objective: To measure the corrosion rate of carbon steel in an MEA solution contaminated with 2-aminoethanol sulfate.

Materials:

  • Glass corrosion cell with ports for a working electrode, counter electrode, reference electrode, and gas sparging.

  • Potentiostat for electrochemical measurements (e.g., Linear Polarization Resistance - LPR).

  • Carbon steel coupons (working electrode) of known surface area.

  • Graphite rods (counter electrode).

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode).

  • Hot plate with magnetic stirrer.

  • MEA solutions (clean and sulfate-contaminated).

  • Gas cylinder (CO₂ or a CO₂/H₂S mixture).

Procedure:

  • Coupon Preparation: a. Polish the carbon steel coupons to a uniform finish. b. Clean and degrease the coupons with acetone, rinse with deionized water, and dry. c. Measure the initial weight of the coupons.

  • Electrochemical Cell Setup: a. Assemble the corrosion cell with the electrodes. b. Fill the cell with the test solution (clean or contaminated MEA). c. Heat the solution to the desired test temperature (e.g., 80°C). d. Saturate the solution with the test gas (e.g., CO₂) by bubbling it through the solution for at least 30 minutes before and during the experiment.

  • Corrosion Rate Measurement (LPR): a. Connect the electrodes to the potentiostat. b. Allow the open-circuit potential to stabilize. c. Perform LPR measurements periodically to determine the polarization resistance (Rp). d. Calculate the corrosion current (Icorr) and corrosion rate using the Stern-Geary equation.

  • Weight Loss Measurement (Long-Term Test): a. For long-term tests, immerse pre-weighed coupons in the solution under the same conditions for an extended period (e.g., 7-30 days). b. After the exposure period, remove the coupons, clean them according to standard procedures to remove corrosion products, and re-weigh them. c. Calculate the corrosion rate based on the weight loss.

  • Data Analysis: a. Compare the corrosion rates obtained in the clean and sulfate-contaminated MEA solutions.

Visualizations

The following diagrams illustrate key processes and relationships related to 2-aminoethanol sulfate in gas sweetening.

GasSweeteningProcess cluster_absorption Absorption Section cluster_regeneration Regeneration Section SourGas Sour Gas (In) Absorber Absorber SourGas->Absorber SweetGas Sweet Gas (Out) Absorber->SweetGas RichAmine Rich Amine Absorber->RichAmine HeatExchanger Lean/Rich Heat Exchanger RichAmine->HeatExchanger HeatExchanger->Absorber Cooled Lean Amine Stripper Stripper (Regenerator) HeatExchanger->Stripper Reboiler Reboiler Stripper->Reboiler AcidGas Acid Gas (Out) Stripper->AcidGas LeanAmine Lean Amine Reboiler->LeanAmine LeanAmine->HeatExchanger

Figure 1: A simplified workflow of a typical amine-based gas sweetening unit.

HSS_Formation Formation of 2-Aminoethanol Sulfate (Heat-Stable Salt) MEA 2-Aminoethanol (MEA) 2(HOCH₂CH₂NH₂) Sulfate_HSS 2-Aminoethanol Sulfate (HSS) (HOCH₂CH₂NH₃)₂SO₄ MEA->Sulfate_HSS SO2 Sulfur Dioxide (SO₂) from Sour Gas SO2->Sulfate_HSS O2 Oxygen (O₂) from Air Ingress O2->Sulfate_HSS H2O Water (H₂O) H2O->Sulfate_HSS

Figure 2: Chemical pathway for the formation of 2-aminoethanol sulfate.

HSS_MonitoringWorkflow Start Routine Amine Solution Sampling Analysis HSS Analysis (Ion Chromatography) Start->Analysis CheckLimits Compare Sulfate Level to Corrosion Benchmark (e.g., 500 ppm) Analysis->CheckLimits NormalOps Continue Normal Operation CheckLimits->NormalOps Below Limit Action Implement Mitigation Strategy CheckLimits->Action Exceeds Limit Mitigation Options: - Amine Reclaiming - Ion Exchange - Solvent Replacement Action->Mitigation

Figure 3: Workflow for monitoring and mitigating sulfate HSS contamination.

References

detailed protocol for preparing ethanol, 2-amino-, sulfate solutions for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Preparation and Handling of Ethanol, 2-amino-, Sulfate Solutions

Introduction

Ethanol, 2-amino-, sulfate, also known as 2-aminoethyl hydrogen sulfate or Ethanolamine-O-sulfate (EOS), is a chemical compound utilized in various laboratory settings.[1][2][3] Primarily, it functions as a biochemical tool due to its activity as an inhibitor of the enzyme GABA transaminase, which is responsible for the metabolic degradation of Gamma-aminobutyric acid (GABA).[1] This inhibition leads to an increase in GABA concentrations, making EOS a valuable reagent in neurochemical and pharmacological research.[4] It also serves as a synthetic building block for various pharmaceutical compounds.[2]

Given its chemical properties and potential hazards, the preparation of solutions from its solid form requires strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of the experiments. This document provides a detailed protocol for the preparation of aqueous ethanol, 2-amino-, sulfate solutions for research use.

Physicochemical and Safety Data

Proper handling and storage are predicated on a clear understanding of the compound's properties and associated hazards. The following tables summarize key quantitative data for ethanol, 2-amino-, sulfate.

Table 1: Chemical and Physical Properties

PropertyValueReference
IUPAC Name2-Aminoethyl hydrogen sulfate[1]
SynonymsEthanolamine-O-sulfate (EOS), 2-Aminoethyl sulfate[1][3]
Molecular FormulaC2H7NO4S[2]
Molecular Weight141.15 g/mol [2][5]
AppearanceWhite to slightly beige fine crystalline powder[2][6]
Melting Point277 °C (with decomposition)[2][5]
SolubilitySoluble in water, slightly soluble in methanol[2]

Table 2: Safety and Handling Information

CategoryDescriptionReference
GHS Hazard StatementsH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5][7]
Personal Protective Equipment (PPE)Safety goggles or face shield, chemical-resistant gloves (e.g., nitrile), lab coat, respiratory protection (if dust is generated).[5][8][9]
HandlingUse in a well-ventilated area or under a chemical fume hood.[9][10] Avoid generating dust.[3] Wash hands thoroughly after handling.[8][10]
StorageStore in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials.[3][9][10]
Incompatible MaterialsStrong oxidizing agents, strong acids.[3][8]
SpillsAbsorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid breathing vapors/dust.[10]

Experimental Protocol: Preparation of a 10 mM Aqueous Solution

This protocol details the steps to prepare 100 mL of a 10 mM ethanol, 2-amino-, sulfate solution. Calculations should be adjusted accordingly for different concentrations or volumes.

Materials and Equipment:

  • Ethanol, 2-amino-, sulfate powder (CAS No. 926-39-6)

  • Deionized or distilled water

  • Analytical balance

  • 100 mL volumetric flask with stopper

  • Beaker

  • Spatula

  • Magnetic stirrer and stir bar

  • Wash bottle with deionized water

  • Appropriate PPE (lab coat, safety goggles, gloves)

Procedure:

  • Pre-Preparation and Safety:

    • Perform all work inside a chemical fume hood to avoid inhalation of the powder.

    • Ensure all necessary PPE is worn correctly.[8][9]

    • Confirm that an eyewash station and safety shower are accessible.[3]

  • Calculate Required Mass:

    • Determine the mass of ethanol, 2-amino-, sulfate needed.

    • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Calculation: Mass = 0.010 mol/L × 0.100 L × 141.15 g/mol = 0.1412 g

  • Weighing the Compound:

    • Place a clean, dry beaker on the analytical balance and tare its weight.

    • Carefully weigh out 0.1412 g of ethanol, 2-amino-, sulfate powder into the beaker using a spatula. Avoid creating dust.[3]

  • Dissolving the Compound:

    • Add approximately 70-80 mL of deionized water to the beaker.

    • Place a magnetic stir bar into the beaker and set it on a magnetic stirrer.

    • Stir the solution until the powder is completely dissolved. The compound is soluble in water.[2]

  • Final Volume Adjustment:

    • Carefully transfer the dissolved solution from the beaker into a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute. Repeat this step two to three times.

    • Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization and Storage:

    • Stopper the volumetric flask and invert it several times (15-20 times) to ensure the solution is thoroughly mixed and homogenous.

    • Transfer the final solution to a clearly labeled storage bottle. The label should include the chemical name, concentration (10 mM), preparation date, and your initials.

    • Store the solution in a cool, dry place away from incompatible materials.[3]

Workflow Visualization

The following diagram illustrates the logical flow of the protocol for preparing the ethanol, 2-amino-, sulfate solution.

G start Start safety 1. Don PPE & Work in Fume Hood start->safety calculate 2. Calculate Mass (0.1412 g for 100mL) safety->calculate weigh 3. Weigh Compound on Analytical Balance calculate->weigh dissolve 4. Dissolve in ~80mL Deionized Water weigh->dissolve transfer 5. Transfer to 100mL Volumetric Flask dissolve->transfer adjust 6. Adjust to Final Volume with Water transfer->adjust mix 7. Stopper and Mix by Inversion adjust->mix store 8. Transfer, Label, and Store Solution mix->store end End store->end

Caption: Workflow for preparing an aqueous solution of ethanol, 2-amino-, sulfate.

References

Application Notes and Protocols for the HPLC Analysis of Ethanolamine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethanolamine O-sulfate, also known as 2-aminoethyl hydrogen sulfate, is a structural analog of γ-aminobutyric acid (GABA) and an inhibitor of GABA transaminase. Its analysis in various matrices, particularly biological fluids, is crucial for pharmacological and toxicological studies. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the quantification of ethanolamine sulfate. This document provides a detailed protocol for the development and validation of an HPLC method for the analysis of ethanolamine sulfate, tailored for researchers, scientists, and drug development professionals.

I. HPLC Method Development

The development of a robust HPLC method for ethanolamine sulfate analysis involves a systematic approach to optimize the separation and detection of the analyte.

Analyte Properties and Chromatographic Considerations

Ethanolamine sulfate is a polar, non-volatile compound. Due to the primary amine group, it is amenable to derivatization for enhanced detection. The sulfate group imparts significant polarity, influencing the choice of stationary and mobile phases.

Selection of Chromatographic Mode

Given the ionic nature of ethanolamine sulfate, ion-exchange chromatography is a highly suitable separation mode. Specifically, cation-exchange chromatography can be employed to retain the protonated amine group.

Stationary Phase

A strong cation-exchange column, such as a Durrum cation-exchange column, is recommended. These columns typically consist of a resin with sulfonic acid functional groups that interact with the positively charged ethanolamine sulfate.

Mobile Phase

The mobile phase should be an acidic buffer to ensure the analyte is in its protonated, cationic form. A citrate buffer at a concentration of 0.05 M with a pH of 2.6 has been shown to be effective.[1] The ionic strength of the buffer can be adjusted to optimize retention and peak shape.

Detection

Ethanolamine sulfate lacks a strong chromophore, making direct UV detection challenging. Therefore, post-column derivatization with a fluorogenic reagent is the preferred method for sensitive detection. Fluorescamine is an excellent choice as it reacts with primary amines to form highly fluorescent products, while the reagent itself is non-fluorescent.[1] The fluorescent derivative can be detected using a fluorescence detector.

II. Experimental Protocols

Standard and Sample Preparation

a. Standard Solution Preparation:

  • Prepare a stock solution of ethanolamine O-sulfate (e.g., 1 mg/mL) in deionized water.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

b. Sample Preparation (from Biological Fluids - Plasma/Urine):

  • Deproteinization (for plasma samples): To 1 mL of plasma, add 1 mL of a suitable protein precipitating agent (e.g., 10% trichloroacetic acid or acetonitrile). Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.

  • Acidification (for urine samples): Acidify the urine sample to a pH of approximately 2-3 with a suitable acid (e.g., HCl).

  • Ion-Exchange Cleanup:

    • Prepare two small ion-exchange columns. One packed with a strong anion exchanger (e.g., Dowex 1-X4, Cl- form) and the other with a strong cation exchanger (e.g., Dowex 50W-X8, H+ form).[1]

    • Pass the deproteinized supernatant or acidified urine through the Dowex 1-X4 column first to remove anionic interferents.

    • Elute the effluent from the first column through the Dowex 50W-X8 column.

    • Wash the Dowex 50W-X8 column with deionized water to remove neutral and acidic compounds.

    • Elute the ethanolamine sulfate from the Dowex 50W-X8 column with an appropriate eluent (e.g., 2 M NH4OH).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

HPLC Instrumentation and Conditions
ParameterRecommended Setting
HPLC System A standard HPLC system with a pump, autosampler, column oven, and fluorescence detector.
Column Durrum Cation-Exchange Column (or equivalent)
Mobile Phase 0.05 M Citrate Buffer, pH 2.6[1]
Flow Rate 1.0 mL/min (can be optimized)
Column Temperature Ambient or controlled at 30°C
Injection Volume 20 µL
Post-Column Derivatization Automated fluorescamine detection system[1]
Fluorescence Detector Excitation Wavelength: ~390 nm, Emission Wavelength: ~475 nm

III. Method Validation

The developed HPLC method must be validated to ensure its suitability for its intended purpose. The following parameters should be assessed:

Specificity

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be demonstrated by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention time of ethanolamine sulfate.

Linearity

The linearity of the method should be established by analyzing a series of calibration standards over a defined concentration range. A linear relationship should be observed between the peak area and the concentration of the analyte.

Accuracy

Accuracy is determined by recovery studies. Samples are spiked with known amounts of ethanolamine sulfate at different concentration levels (low, medium, and high) and analyzed. The percentage recovery is then calculated.

Precision

Precision is assessed at two levels:

  • Repeatability (Intra-day precision): The analysis of multiple replicates of a sample on the same day.

  • Intermediate Precision (Inter-day precision): The analysis of the same sample on different days by different analysts. The precision is expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.

  • LOQ: The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

Robustness

Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature).

IV. Quantitative Data Summary

The following tables summarize typical validation data for an HPLC method for ethanolamine sulfate analysis, based on published literature.[1]

Table 1: Linearity and Range

ParameterValue
Linearity Range 0.3 - 133 µg/mL[1]
Correlation Coefficient (r²) > 0.99

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)
Low95 - 105
Medium98 - 102
High97 - 103
(Note: Expected recovery ranges are provided as specific data was not available in the search results)

Table 3: Precision

Precision LevelRelative Standard Deviation (RSD)
Repeatability (Intra-day) < 5%
Intermediate Precision (Inter-day) < 4.0%[1]

Table 4: LOD and LOQ

ParameterValue
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL[1]
(Note: LOD is an estimation based on the provided LOQ)

V. Visualizations

HPLC_Method_Development_Workflow cluster_planning 1. Planning & Strategy cluster_method_dev 2. Method Development cluster_validation 3. Method Validation cluster_application 4. Routine Analysis A Define Analytical Target Profile B Review Analyte Properties (Ethanolamine Sulfate) A->B C Select Chromatographic Mode (Cation-Exchange) B->C D Choose Stationary Phase (e.g., Durrum Column) C->D E Optimize Mobile Phase (pH, Buffer Concentration) D->E F Select Detection Method (Post-column Derivatization with Fluorescamine) E->F G Specificity F->G H Linearity & Range G->H I Accuracy (Recovery) H->I J Precision (Repeatability & Intermediate Precision) I->J K LOD & LOQ J->K L Robustness K->L M Sample Analysis L->M N Data Reporting M->N

Caption: Workflow for HPLC Method Development and Validation.

Sample_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Biological Sample (Plasma or Urine) B Deproteinization (Plasma) or Acidification (Urine) A->B C Ion-Exchange Cleanup (Dowex Columns) B->C D Elution & Reconstitution C->D E Inject Sample into HPLC System D->E F Separation on Cation-Exchange Column E->F G Post-Column Derivatization (Fluorescamine) F->G H Fluorescence Detection G->H I Peak Integration H->I J Quantification using Calibration Curve I->J K Report Results J->K

References

Application Notes and Protocols: The Role of Ethanol, 2-amino-, sulfate in the Formulation of Deep Eutectic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential role of ethanol, 2-amino-, sulfate (EAS) in the formulation of deep eutectic solvents (DESs). While direct experimental data on EAS-based DESs is not yet prevalent in published literature, this document extrapolates from existing knowledge of similar compounds, such as monoethanolamine (MEA) and other amino acid and sulfate-containing DESs, to guide researchers in exploring this novel area. The information presented is intended to serve as a foundational resource for the synthesis, characterization, and application of these potential next-generation solvents in pharmaceutical and drug development contexts.

Introduction to Deep Eutectic Solvents (DESs)

Deep eutectic solvents are a class of solvents that are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD).[1][2] This mixture, at a specific molar ratio, exhibits a significant depression in its melting point compared to the individual components, often resulting in a liquid at room temperature.[3][4] The formation of DESs is attributed to the establishment of extensive hydrogen bonding networks between the HBA and HBD, which disrupts the crystal lattice of the individual components.[5][6]

DESs are gaining considerable attention as "green" solvents due to their low volatility, non-flammability, biodegradability, and tunable physicochemical properties.[2][7] Their ability to dissolve a wide range of solutes, including poorly water-soluble active pharmaceutical ingredients (APIs), makes them particularly attractive for applications in drug delivery and formulation.[3]

The Potential Role of Ethanol, 2-amino-, sulfate (EAS) in DES Formulations

Ethanol, 2-amino-, sulfate, the sulfate salt of monoethanolamine, possesses functional groups that suggest its potential as a component in DES formulations. Monoethanolamine itself has been successfully used as an HBD in the formation of DESs.[6] The presence of the hydroxyl (-OH) and amino (-NH2) groups in the ethanolamine cation allows for the formation of strong hydrogen bonds. The sulfate anion (SO₄²⁻) can also participate in hydrogen bonding.

Therefore, EAS could potentially function as either a hydrogen bond acceptor or a hydrogen bond donor, depending on the other component in the mixture.

  • As a Hydrogen Bond Acceptor (HBA): The sulfate anion of EAS could act as an HBA, accepting hydrogen bonds from various HBDs such as polyols (e.g., glycerol), carboxylic acids, or amides (e.g., urea).

  • As a Hydrogen Bond Donor (HBD): The hydroxyl and amino groups of the ethanolamine cation in EAS could act as HBDs, donating hydrogen bonds to HBAs like choline chloride or other quaternary ammonium salts.

The formation of a DES with EAS would be dependent on the selection of a suitable counterpart and the optimization of the molar ratio to achieve the eutectic point. The resulting DES would likely exhibit unique physicochemical properties influenced by the presence of the sulfate anion and the amino alcohol cation.

Potential Applications in Drug Development

The unique properties of DESs make them highly suitable for various applications in drug development. Hypothetical EAS-based DESs could be explored for:

  • Enhanced Solubilization of Poorly Soluble Drugs: Many active pharmaceutical ingredients (APIs) exhibit poor aqueous solubility, which limits their bioavailability. DESs have shown remarkable potential in solubilizing such compounds. An EAS-based DES could provide a novel solvent system for formulating these challenging APIs.

  • Transdermal Drug Delivery: The viscosity and composition of DESs can be tuned to enhance the permeation of drugs through the skin. An EAS-based DES could be investigated as a vehicle for the transdermal delivery of various therapeutic agents.

  • Synthesis of Pharmaceutical Compounds: DESs can serve as environmentally friendly reaction media for the synthesis of APIs and their intermediates. The polarity and hydrogen-bonding capability of an EAS-based DES could influence reaction kinetics and product selectivity.

  • Extraction of Bioactive Compounds: The tunable solvency of DESs makes them effective for the extraction of natural products and other bioactive compounds from various matrices.

Data Presentation: Physicochemical Properties of Related DESs

While specific data for EAS-based DESs are not available, the following tables summarize the physicochemical properties of DESs based on monoethanolamine, other amino acids, and sulfate-containing compounds to provide a comparative context for researchers.

Table 1: Physicochemical Properties of Monoethanolamine-Based DESs

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Melting Point (°C)Density (g/cm³ at 25°C)Viscosity (mPa·s at 25°C)
Choline ChlorideMonoethanolamine1:6< 251.08150
Tetrabutylammonium BromideMonoethanolamine1:3< 251.05250
Methyltriphenylphosphonium BromideMonoethanolamine1:4< 251.12300

Note: The data presented are approximate values gathered from various sources and are intended for comparative purposes.

Table 2: Physicochemical Properties of Amino Acid-Based DESs

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Melting Point (°C)Density (g/cm³ at 25°C)Viscosity (mPa·s at 25°C)
L-ProlineGlycerol1:2< 25~1.2>1000
L-ArginineGlycerol1:3< 25~1.2>1000
BetaineUrea1:2< 25~1.1~500

Note: The data presented are approximate values gathered from various sources and are intended for comparative purposes.[8][9]

Table 3: Physicochemical Properties of Sulfate-Containing DESs

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Melting Point (°C)Density (g/cm³ at 25°C)Viscosity (mPa·s at 25°C)
Epsom Salt (MgSO₄·7H₂O)Glycerine1:2Eutectic formed at 50°CNot ReportedNot Reported
Choline ChlorideSodium Dodecyl SulfateVariousForms micellesNot ApplicableNot Applicable

Note: The data for sulfate-containing systems acting as true DESs is limited. The examples provided show the involvement of sulfate salts in eutectic mixtures or self-assembly in DESs.[7]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of a hypothetical EAS-based DES. Researchers should adapt these protocols based on the specific HBA or HBD chosen and perform appropriate safety assessments.

Protocol 1: Synthesis of a Hypothetical EAS-Based Deep Eutectic Solvent

Objective: To synthesize a deep eutectic solvent using ethanol, 2-amino-, sulfate (EAS) as one of the components.

Materials:

  • Ethanol, 2-amino-, sulfate (EAS) (potential HBA or HBD)

  • Selected Hydrogen Bond Donor (HBD) or Hydrogen Bond Acceptor (HBA) (e.g., glycerol, urea, choline chloride)

  • Glass vial with a magnetic stirrer bar

  • Heating plate with magnetic stirring capability

  • Analytical balance

Procedure:

  • Weigh the appropriate molar amounts of EAS and the selected HBD or HBA into a clean, dry glass vial. Molar ratios to be investigated could start from 1:1 and be varied (e.g., 1:1.5, 1:2, 2:1).

  • Place the vial on a heating plate with magnetic stirring.

  • Heat the mixture gently (e.g., starting at 50-60 °C) while stirring continuously.

  • Observe the mixture for the formation of a clear, homogeneous liquid. The temperature can be gradually increased if the mixture does not become liquid.

  • Once a homogeneous liquid is formed, continue stirring for approximately 1-2 hours to ensure complete interaction between the components.

  • Cool the mixture to room temperature and observe if it remains in a liquid state.

  • Store the prepared DES in a sealed container, protected from moisture.

Protocol 2: Characterization of the Synthesized DES

Objective: To determine the key physicochemical properties of the newly synthesized EAS-based DES.

A. Determination of Melting Point (Freezing Point):

  • Place a small sample of the DES in a differential scanning calorimeter (DSC) pan.

  • Cool the sample to a low temperature (e.g., -90 °C) at a controlled rate.

  • Heat the sample at a controlled rate (e.g., 5 °C/min) and record the heat flow.

  • The melting point is determined from the peak of the melting endotherm.

B. Measurement of Density:

  • Use a calibrated pycnometer or a vibrating tube densitometer.

  • Equilibrate the instrument and the DES sample to the desired temperature (e.g., 25 °C).

  • Introduce a known volume of the DES into the instrument and record the density reading.

C. Measurement of Viscosity:

  • Use a rotational viscometer or a rheometer.

  • Equilibrate the DES sample to the desired temperature.

  • Measure the viscosity at a controlled shear rate.

D. Spectroscopic Characterization (FTIR):

  • Obtain the Fourier-transform infrared (FTIR) spectra of the individual components (EAS and the HBA/HBD) and the final DES.

  • Compare the spectra to identify shifts in the characteristic peaks (e.g., O-H, N-H, S=O stretching vibrations), which indicate the formation of hydrogen bonds in the DES.

Mandatory Visualizations

References

Application Notes and Protocols: 2-Aminoethanol Sulfate as a Corrosion Inhibitor for Carbon Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-aminoethanol sulfate as a corrosion inhibitor for carbon steel in acidic environments. Due to the limited direct research on 2-aminoethanol sulfate, this document outlines generalized protocols and expected outcomes based on studies of structurally similar compounds, such as amino acid derivatives and ethanolamines, which are known to be effective corrosion inhibitors.

Introduction

Carbon steel is a widely used material in various industrial applications; however, it is highly susceptible to corrosion, particularly in acidic media. This corrosion can lead to structural failure and significant economic losses. The use of organic corrosion inhibitors is a common and effective strategy to mitigate this issue. Organic inhibitors typically function by adsorbing onto the metal surface, forming a protective layer that isolates the steel from the corrosive environment.

2-Aminoethanol sulfate possesses key functional groups—an amino group (-NH2), a hydroxyl group (-OH), and a sulfate group (-SO4H)—that suggest its potential as an effective corrosion inhibitor. The presence of nitrogen, oxygen, and sulfur atoms, which have lone pairs of electrons, facilitates the adsorption of the molecule onto the carbon steel surface.

Proposed Mechanism of Inhibition

The inhibition mechanism of 2-aminoethanol sulfate is likely to involve the adsorption of its molecules onto the carbon steel surface. This adsorption can occur through two primary modes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is typically positively charged, and the sulfate group of the inhibitor can interact with this surface.

  • Chemisorption: This involves the formation of coordinate bonds between the lone pairs of electrons on the nitrogen, oxygen, and sulfur atoms of the inhibitor and the vacant d-orbitals of the iron atoms on the steel surface.

This adsorbed layer acts as a barrier, hindering the cathodic (hydrogen evolution) and anodic (iron dissolution) reactions of the corrosion process.

InhibitionMechanism cluster_surface Carbon Steel Surface cluster_solution Acidic Solution (e.g., HCl) Fe Fe Fe_plus Fe²⁺ Fe->Fe_plus Anodic Dissolution (Inhibited) H_plus H⁺ H_plus->Fe Cathodic Reaction (Inhibited) Cl_minus Cl⁻ Inhibitor 2-Aminoethanol Sulfate Inhibitor->Fe Adsorption (N, O, S atoms)

Caption: Proposed adsorption mechanism of 2-aminoethanol sulfate on a carbon steel surface.

Experimental Evaluation of Corrosion Inhibition

The effectiveness of a corrosion inhibitor is typically evaluated using a combination of electrochemical and gravimetric methods.

The general workflow for testing a potential corrosion inhibitor is as follows:

ExperimentalWorkflow start Start prep Prepare Carbon Steel Coupons start->prep solution Prepare Acidic Solution with/without Inhibitor prep->solution weight_loss Weight Loss Measurement solution->weight_loss electrochemical Electrochemical Tests (PDP, EIS) solution->electrochemical analysis Data Analysis and Inhibition Efficiency Calculation weight_loss->analysis electrochemical->analysis surface Surface Characterization (e.g., SEM) analysis->surface end End surface->end

Caption: General experimental workflow for evaluating a corrosion inhibitor.

A. Weight Loss Measurements

This is a simple and direct method to determine the corrosion rate.

  • Specimen Preparation:

    • Cut carbon steel coupons of known dimensions (e.g., 2 cm x 2 cm x 0.1 cm).

    • Polish the coupons sequentially with different grades of emery paper (e.g., from 400 to 1200 grit).[1]

    • Degrease the coupons with acetone, rinse with distilled water, and dry them.[2]

    • Accurately weigh each coupon to the nearest 0.1 mg.

  • Test Procedure:

    • Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of 2-aminoethanol sulfate.

    • Immerse the pre-weighed coupons in the test solutions for a specific duration (e.g., 24 hours) at a constant temperature.

    • After the immersion period, remove the coupons, clean them with a brush to remove corrosion products, rinse with distilled water and acetone, and dry.

    • Reweigh the coupons to determine the weight loss.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where ΔW is the weight loss in mg, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of carbon steel (approx. 7.85 g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

B. Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on both the anodic and cathodic corrosion reactions.

  • Electrochemical Cell Setup:

    • A three-electrode cell is typically used, consisting of a carbon steel working electrode (WE), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[1]

    • The exposed surface area of the WE should be well-defined (e.g., 1 cm²).

  • Test Procedure:

    • Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[1]

    • Scan the potential in a range of ±250 mV with respect to the OCP at a slow scan rate (e.g., 0.2 to 1 mV/s).[1]

  • Data Analysis:

    • The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).

    • Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

C. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Test Procedure:

    • Using the same three-electrode setup as for PDP, stabilize the system at the OCP.

    • Apply a small amplitude AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[2]

  • Data Analysis:

    • The impedance data is often represented as Nyquist and Bode plots.

    • The data is fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).

    • A higher R_ct value indicates a slower corrosion process and better inhibition.

    • Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ct₀ and R_ctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Data Presentation

The following tables present hypothetical but representative data for the performance of an amino-based inhibitor like 2-aminoethanol sulfate in 1 M HCl, based on typical results found in the literature for similar compounds.

Table 1: Weight Loss Data

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)50.012.5-
5020.05.060.0
10012.53.175.2
2007.51.984.8
4004.01.092.0

Table 2: Potentiodynamic Polarization Data

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)β_a (mV/dec)β_c (mV/dec)Inhibition Efficiency (%)
0 (Blank)-480100075-120-
50-47545072-11855.0
100-47228070-11572.0
200-46815068-11285.0
400-4658065-11092.0

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (ppm)R_s (Ω·cm²)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)1.550200-
501.612015058.3
1001.525010080.0
2001.75507090.9
4001.611004095.5

Conclusion

References

Application Notes and Protocols: Synthesis and Characterization of Amino-Functionalized Metal-Organic Frameworks for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery. Amino-functionalized MOFs are of particular interest in the pharmaceutical field due to the reactive nature of the amino groups, which can be used for further functionalization or to modulate the MOF's interaction with drug molecules and biological systems.

While the direct synthesis of MOFs using 2-aminoethanol sulfate as a primary building block is not extensively documented in the current scientific literature, this document provides a detailed protocol for the synthesis and characterization of a well-established amino-functionalized MOF, NH₂-MIL-53(Al), which utilizes 2-aminoterephthalic acid as the organic linker. Furthermore, we will explore the potential for post-synthetic modification of such amino-functionalized MOFs, a key strategy for tailoring their properties for specific drug development applications.

Synthesis of NH₂-MIL-53(Al): An Amino-Functionalized MOF

NH₂-MIL-53(Al) is a widely studied MOF known for its flexible framework and the presence of accessible amino groups within its pores, making it an excellent model system.

Experimental Protocol: Solvothermal Synthesis of NH₂-MIL-53(Al)

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • 2-aminoterephthalic acid (H₂N-BDC)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Procedure:

  • In a 100 mL Teflon-lined stainless-steel autoclave, dissolve 1.30 g of aluminum chloride hexahydrate in 30 mL of deionized water.

  • In a separate beaker, dissolve 0.91 g of 2-aminoterephthalic acid in 30 mL of N,N-Dimethylformamide (DMF).

  • Add the 2-aminoterephthalic acid solution to the aluminum chloride solution under stirring.

  • Seal the autoclave and heat it in an oven at 150°C for 72 hours.

  • After cooling to room temperature, the solid product is collected by centrifugation or filtration.

  • To remove unreacted starting materials and solvent molecules from the pores, the product is washed thoroughly with DMF and then with ethanol.

  • The purified NH₂-MIL-53(Al) is then dried under vacuum at 150°C for 12 hours to activate the framework.

Diagram of the Synthesis Workflow:

Synthesis Workflow for NH₂-MIL-53(Al) cluster_prep Solution Preparation Metal_Salt Dissolve AlCl₃·6H₂O in Deionized Water Mixing Mix Solutions Metal_Salt->Mixing Organic_Linker Dissolve 2-aminoterephthalic acid in DMF Organic_Linker->Mixing Reaction Solvothermal Reaction (150°C, 72h) Mixing->Reaction Collection Collect Solid Product (Centrifugation/Filtration) Reaction->Collection Washing Wash with DMF and Ethanol Collection->Washing Activation Dry under Vacuum (150°C, 12h) Washing->Activation Final_Product NH₂-MIL-53(Al) Powder Activation->Final_Product

Caption: Solvothermal synthesis workflow for NH₂-MIL-53(Al).

Characterization of Amino-Functionalized MOFs

Thorough characterization is crucial to confirm the successful synthesis of the desired MOF and to understand its physicochemical properties.

Key Characterization Techniques and Expected Results
Technique Purpose Expected Results for NH₂-MIL-53(Al)
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and phase purity.A diffraction pattern matching the simulated pattern for NH₂-MIL-53(Al), indicating a highly crystalline material.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups present in the material.Characteristic peaks for the N-H stretches of the amino group (~3300-3500 cm⁻¹) and the carboxylate stretches (~1400-1600 cm⁻¹).
Thermogravimetric Analysis (TGA) To assess thermal stability and solvent content.A weight loss step corresponding to the removal of solvent molecules, followed by framework decomposition at higher temperatures (typically > 350°C).
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the crystals.Images showing the crystal morphology, which is often rod-like or diamond-shaped for NH₂-MIL-53(Al).
Nitrogen Gas Adsorption (BET analysis) To determine the surface area and pore volume.A Type I isotherm characteristic of microporous materials, with a calculated Brunauer-Emmett-Teller (BET) surface area typically in the range of 300-600 m²/g.

Diagram of the Characterization Workflow:

Characterization Workflow cluster_techniques Characterization Techniques cluster_properties Material Properties MOF_Sample Synthesized NH₂-MIL-53(Al) PXRD PXRD MOF_Sample->PXRD FTIR FTIR MOF_Sample->FTIR TGA TGA MOF_Sample->TGA SEM SEM MOF_Sample->SEM BET N₂ Adsorption (BET) MOF_Sample->BET Structure Crystalline Structure & Purity PXRD->Structure Functional_Groups Functional Groups FTIR->Functional_Groups Thermal_Stability Thermal Stability TGA->Thermal_Stability Morphology Morphology & Size SEM->Morphology Porosity Surface Area & Pore Volume BET->Porosity

Caption: Workflow for the characterization of synthesized MOFs.

Post-Synthetic Modification (PSM): A Hypothetical Approach with 2-Aminoethanol

Post-synthetic modification is a powerful technique to introduce new functionalities into a pre-synthesized MOF without altering its framework structure. The amino groups in NH₂-MIL-53(Al) are excellent handles for PSM. While direct literature on the reaction of 2-aminoethanol with NH₂-MIL-53(Al) is scarce, a hypothetical protocol can be proposed based on established PSM chemistries. One possible route is the formation of a urea linkage by reacting the amino group of the MOF with an activated form of 2-aminoethanol.

Hypothetical Protocol for PSM of NH₂-MIL-53(Al) with a 2-Aminoethanol Derivative

Materials:

  • Activated NH₂-MIL-53(Al)

  • A suitable derivative of 2-aminoethanol for coupling (e.g., an isocyanate derivative, OCN-CH₂CH₂-OH, which may need to be synthesized separately)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • Suspend the activated NH₂-MIL-53(Al) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of the 2-aminoethanol derivative to the MOF suspension.

  • Stir the reaction mixture at room temperature or slightly elevated temperature for 24-48 hours.

  • After the reaction, collect the solid product by centrifugation.

  • Wash the product extensively with the reaction solvent and then with a lower-boiling-point solvent (e.g., acetone) to remove any unreacted reagents.

  • Dry the functionalized MOF under vacuum.

Diagram of the Post-Synthetic Modification Logic:

Post-Synthetic Modification Logic Start_MOF NH₂-MIL-53(Al) (with -NH₂ groups) Reaction PSM Reaction Start_MOF->Reaction Reagent Functionalizing Reagent (e.g., 2-aminoethanol derivative) Reagent->Reaction Final_MOF Functionalized MOF (with -NH-CO-NH-CH₂CH₂-OH groups) Reaction->Final_MOF

Caption: Logical flow of post-synthetic modification.

Characterization to Confirm Successful PSM

To verify the successful covalent modification of the MOF, the following characterization techniques would be essential:

  • FTIR Spectroscopy: Look for the appearance of new peaks corresponding to the introduced functional group (e.g., C=O stretch of the urea linkage) and the disappearance or shift of the N-H peaks of the original amino group.

  • ¹H NMR Spectroscopy: Digestion of the modified MOF in a suitable acidic solution (e.g., D₂SO₄/DMSO-d₆) followed by ¹H NMR analysis can confirm the presence of protons from the 2-aminoethanol moiety.

  • Elemental Analysis (CHN): An increase in the nitrogen and carbon content, and the appearance of a consistent oxygen content, would support the incorporation of the new organic functionality.

  • TGA: A change in the thermal decomposition profile can indicate the presence of the grafted functional group.

  • Gas Adsorption: A decrease in the surface area and pore volume is expected after functionalization, as the grafted molecules occupy space within the pores.

Applications in Drug Development

Amino-functionalized MOFs and their post-synthetically modified derivatives have significant potential in drug development:

  • Drug Delivery: The pores of the MOF can be loaded with therapeutic agents. The chemical functionality of the pores can be tuned to control the loading capacity and release kinetics of the drug.

  • Targeted Delivery: The surface of the MOF can be functionalized with targeting ligands (e.g., folic acid, antibodies) to direct the drug-loaded MOF to specific cells or tissues.

  • Biocompatibility: The surface chemistry can be modified to enhance biocompatibility and reduce toxicity. For instance, grafting of polyethylene glycol (PEG) chains can improve circulation time in the body.

Conclusion

This document provides a comprehensive guide to the synthesis and characterization of amino-functionalized MOFs, using NH₂-MIL-53(Al) as a representative example. While the direct use of 2-aminoethanol sulfate in MOF synthesis is not established, the principles of synthesizing amino-functionalized MOFs and the potential for their post-synthetic modification offer a versatile platform for researchers in drug development. The detailed protocols and characterization workflows provided herein serve as a valuable resource for scientists aiming to explore the potential of these advanced materials in therapeutic applications.

application of ethanol, 2-amino-, sulfate in the development of drug delivery systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Ethanol, 2-amino-, sulfate in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol, 2-amino-, sulfate, also known as ethanolamine sulfate, is the salt formed from the weak base ethanolamine and the strong acid, sulfuric acid. While not a conventional excipient, its chemical properties suggest potential applications in the development of advanced drug delivery systems. The primary hypothesized role for ethanolamine sulfate is in the remote loading of weakly basic drugs into vesicular systems, such as liposomes and niosomes, by establishing a transmembrane pH gradient. This mechanism is analogous to the well-established ammonium sulfate gradient method.[1][2][3][4][5][6] Additionally, the parent molecule, ethanolamine, is utilized in the synthesis of various surfactants and functionalized polymers that are key components of drug delivery platforms.

These application notes provide an overview of the potential uses of ethanolamine sulfate in drug delivery, with a focus on pH-gradient-driven drug loading. Detailed experimental protocols are provided to guide researchers in exploring these applications.

Application: pH-Gradient Mediated Remote Loading of Liposomes and Niosomes

The most promising, albeit extrapolated, application of ethanolamine sulfate is in the active loading of amphipathic weak base drugs into the aqueous core of liposomes and niosomes. This "remote loading" technique allows for high drug encapsulation efficiencies and stable drug retention.[1][2][3][5]

Principle of Action

The mechanism relies on creating a concentration gradient of ethanolamine sulfate across the vesicular membrane, with a higher concentration inside the vesicle. The neutral, uncharged form of ethanolamine can diffuse across the lipid bilayer, while the charged ethanolaminium ion and the sulfate counter-ion are membrane-impermeable. The efflux of neutral ethanolamine from the vesicle leaves behind a proton, resulting in an acidic internal environment (a low internal pH).

When weakly basic drugs (in their uncharged form) are introduced into the external medium, they diffuse into the acidic core of the vesicle. Inside, they become protonated and, being charged, are unable to diffuse back out, effectively trapping them within the liposome or niosome. The sulfate anions within the vesicle can further contribute to drug retention by forming less soluble precipitates with the protonated drug molecules.[1]

G cluster_1 Exterior Medium A Ethanolamine (NH2(CH2)2OH) B Ethanolaminium (NH3+(CH2)2OH) A->B Equilibrium I Lipid Bilayer A->I Diffusion Out C H+ D SO4^2- E Drug (Uncharged) F Drug-H+ (Charged & Trapped) E->F Protonation G Drug-Sulfate Precipitate F->G Precipitation H Drug (Uncharged) H->I Diffusion In I->E

Figure 1: Mechanism of remote loading via an ethanolamine sulfate gradient.

Experimental Protocols

Protocol 1: Preparation of Liposomes with an Ethanolamine Sulfate Gradient

This protocol describes the preparation of liposomes encapsulating a concentrated ethanolamine sulfate solution, which will then be used for remote drug loading.

Materials:

  • Phospholipids (e.g., DSPC, HSPC)

  • Cholesterol

  • Ethanol, 2-amino-, sulfate (Ethanolamine sulfate)

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Hydration:

    • Dissolve the desired amounts of phospholipids and cholesterol in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Vesicle Formation:

    • Prepare a 250 mM ethanolamine sulfate solution in deionized water.

    • Hydrate the lipid film with the ethanolamine sulfate solution by vortexing or gentle agitation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • Downsize the MLVs to form large unilamellar vesicles (LUVs) by extrusion.

    • Pass the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 11 passes) using a heated extruder.

  • Creation of the Gradient:

    • Remove the external, unencapsulated ethanolamine sulfate by either dialysis or size exclusion chromatography (SEC).

    • For dialysis, place the liposome suspension in a dialysis bag (with an appropriate molecular weight cut-off) and dialyze against a large volume of PBS (pH 7.4) overnight, with several buffer changes.

    • For SEC, pass the liposome suspension through a column packed with a suitable resin (e.g., Sephadex G-50) equilibrated with PBS (pH 7.4). The liposomes will elute in the void volume, separated from the smaller salt molecules.

  • Characterization:

    • Determine the vesicle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • The final product is a suspension of liposomes with a high internal concentration of ethanolamine sulfate and an external PBS environment, ready for drug loading.

G A 1. Lipid Film Formation B 2. Hydration with Ethanolamine Sulfate A->B C 3. Extrusion (Sizing) B->C D 4. Removal of External Salt (Dialysis/SEC) C->D E 5. Drug Incubation & Loading D->E F 6. Removal of Unloaded Drug E->F G Final Drug-Loaded Liposomes F->G

Figure 2: Experimental workflow for liposome preparation and remote loading.
Protocol 2: Remote Loading of a Weakly Basic Drug

This protocol details the process of loading a weakly basic drug into the pre-formed liposomes with the ethanolamine sulfate gradient.

Materials:

  • Liposomes with encapsulated ethanolamine sulfate (from Protocol 1)

  • Weakly basic drug (e.g., Doxorubicin, Mitoxantrone)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Heating block or water bath

  • Size exclusion chromatography columns (e.g., PD-10)

Procedure:

  • Drug Incubation:

    • Add the weakly basic drug solution to the liposome suspension from Protocol 1 at a specific drug-to-lipid ratio (e.g., 1:10 w/w).

    • Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) with gentle stirring.

  • Removal of Unloaded Drug:

    • Cool the suspension to room temperature.

    • Remove the unencapsulated drug using size exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with PBS (pH 7.4).

  • Quantification of Encapsulation Efficiency:

    • Determine the concentration of the drug in the liposome suspension before and after the removal of the free drug. A common method is to lyse the liposomes with a detergent (e.g., Triton X-100) and measure the drug concentration using UV-Vis spectrophotometry or HPLC.

    • Calculate the Encapsulation Efficiency (EE%) using the following formula:

      EE% = (Amount of drug in final liposomes / Initial amount of drug added) x 100

Data Presentation: Expected Outcomes

The following tables present hypothetical, yet realistic, quantitative data that could be expected from the successful implementation of the described protocols.

Table 1: Physicochemical Characterization of Liposomes

FormulationMean Vesicle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Empty Liposomes105.2 ± 3.10.11 ± 0.02-5.8 ± 0.9
Drug-Loaded Liposomes108.5 ± 3.50.13 ± 0.03-4.5 ± 1.1

Table 2: Drug Loading and Release Characteristics

DrugDrug-to-Lipid Ratio (w/w)Encapsulation Efficiency (%)In Vitro Release at 24h (%) (pH 7.4)
Doxorubicin1:10> 95%< 5%
Mitoxantrone1:10> 90%< 8%

Other Potential Applications

While less direct, the parent molecule, ethanolamine, is a building block for components used in various drug delivery systems.

Synthesis of Ethanolamine-Based Surfactants

Ethanolamine can be reacted with fatty acids to form amide surfactants. These surfactants could potentially be used in the formulation of niosomes or as emulsifiers in self-emulsifying drug delivery systems (SEDDS). The enzymatic synthesis of such surfactants has been explored.

Functionalization of Polymers

Ethanolamine can be used to functionalize polymers, such as dextran, to create pH-sensitive nanocarriers. In such systems, a drug can be conjugated to the polymer via a linker that is stable at physiological pH but cleaves in the acidic environment of a tumor or endosome, triggering drug release.

Conclusion

Ethanol, 2-amino-, sulfate presents an intriguing, though currently underexplored, potential for application in advanced drug delivery systems. Its most promising role lies in the remote loading of drugs into vesicular carriers via a pH-gradient mechanism. The protocols and conceptual frameworks provided here offer a foundation for researchers to investigate and potentially validate the use of this compound in developing novel and efficient drug delivery platforms. Further research is warranted to establish its efficacy and compare its performance with existing methods.

References

Troubleshooting & Optimization

troubleshooting common issues in the synthesis of ethanol, 2-amino-, sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of ethanol, 2-amino-, sulfate (also known as ethanolamine sulfate). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing ethanol, 2-amino-, sulfate?

A1: The most common methods involve the reaction of ethanolamine with a sulfating agent. The primary routes include:

  • Reaction with Sulfuric Acid: This is a widely used method where ethanolamine reacts directly with sulfuric acid.[1][2][3] The reaction is typically exothermic and requires careful temperature control.[1] Water is formed as a byproduct and often needs to be removed to drive the reaction to completion.[2]

  • Reaction with Sulfur Trioxide: Gaseous sulfur trioxide can be reacted with ethanolamine.[4] This method can produce good yields and may avoid some of the issues associated with using sulfuric acid.[4]

Q2: What is the chemical equation for the synthesis of ethanol, 2-amino-, sulfate from ethanolamine and sulfuric acid?

A2: The reaction proceeds as follows:

H₂NCH₂CH₂OH + H₂SO₄ → H₃N⁺CH₂CH₂OSO₃⁻ + H₂O[3]

Q3: What are the typical physical properties of ethanol, 2-amino-, sulfate?

A3: Ethanol, 2-amino-, sulfate is generally a white to slightly beige, fine crystalline powder.[5] It is soluble in water and slightly soluble in methanol.[5] The melting point is approximately 277 °C, at which it decomposes.[5][6]

Q4: What are the main applications of ethanol, 2-amino-, sulfate?

A4: This compound serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.[5][7] It is also used as a building block for the synthesis of taurine.[1][5][8] In biological research, it has been used as a GABA transaminase inhibitor.[6]

Troubleshooting Guide

Low Product Yield

Q5: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A5: Low yields can stem from several factors throughout the synthesis and purification process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction between ethanolamine and sulfuric acid is an equilibrium reaction.[2]

    • Solution: Ensure the removal of water, a byproduct of the reaction, to shift the equilibrium towards the product. This can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene, o-dichlorobenzene) or by carrying out the reaction under vacuum.[2][4]

  • Suboptimal Reaction Temperature: The reaction is exothermic, and improper temperature control can lead to side reactions or degradation of the product.[1]

    • Solution: Maintain the recommended reaction temperature. Use an ice bath to control the initial exothermic reaction during the addition of sulfuric acid.[1] For the subsequent esterification, maintain a consistent temperature as specified in the protocol.

  • Incorrect Molar Ratio of Reactants: The stoichiometry of the reactants is crucial for maximizing the yield.

    • Solution: Carefully control the molar ratio of ethanolamine to sulfuric acid. An excess of sulfuric acid may be used to ensure complete conversion of the ethanolamine, but a large excess can complicate purification.[1]

  • Product Loss During Purification: The product is water-soluble, which can lead to losses during washing and recrystallization steps.[5][9]

    • Solution: When washing the crude product, use a solvent in which the product has low solubility but the impurities are soluble, such as ethanol.[1] For recrystallization, carefully control the cooling process to maximize crystal formation and recovery.

Product Purity Issues

Q6: My final product is discolored (yellow or brown). What is the cause and how can I prevent it?

A6: Discoloration, often described as charring, is a common issue, particularly in reactions conducted at elevated temperatures.[2][4]

  • Cause: This is typically due to the decomposition of the organic material by concentrated sulfuric acid at high temperatures.

  • Prevention:

    • Maintain strict temperature control throughout the reaction. Avoid localized overheating.

    • Consider using a milder sulfating agent or a different synthetic route if charring is persistent.

    • Performing the reaction in the presence of a high-boiling inert solvent can help to distribute the heat more evenly and prevent caking and charring.[4]

Q7: My product appears to be "caking" or forming a hard solid mass in the reactor. How can I avoid this?

A7: Caking can make the reaction difficult to stir and can lead to localized overheating and charring.[4]

  • Cause: The product may precipitate out of the reaction mixture in a dense, unmanageable form.

  • Solution:

    • Vigorous and constant stirring is essential to maintain a homogenous reaction mixture.[1]

    • Carrying out the reaction in a suitable high-boiling, inert solvent, such as o-dichlorobenzene, can prevent the product from caking.[4]

Q8: How can I remove unreacted starting materials and inorganic salt impurities from my final product?

A8: Purification is critical for obtaining high-purity ethanol, 2-amino-, sulfate.[9]

  • Removal of Excess Sulfuric Acid: The crude product can be washed with ethanol to remove unreacted sulfuric acid.[1]

  • Recrystallization: This is an effective method for purifying the final product. The crude product can be dissolved in water and then recrystallized by the addition of a solvent in which it is less soluble, such as ethanol.[5]

  • Washing: The filtered crystals should be washed with a cold solvent to remove any remaining impurities on the surface.

Experimental Protocols

Synthesis of Ethanol, 2-amino-, sulfate via Esterification with Sulfuric Acid

This protocol is based on methodologies described in the literature.[1]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add ethanolamine and an equal volume of water.

  • Cooling: Cool the flask in an ice bath to a temperature between -5 to 5 °C.

  • Addition of Sulfuric Acid: Slowly add a pre-cooled aqueous solution of sulfuric acid (in a 1:1.5 molar ratio to ethanolamine) dropwise through the dropping funnel while maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture for a specified period (e.g., 5 hours) at a controlled temperature.

  • Isolation of Crude Product: The product may precipitate out of the solution. Isolate the crude product by vacuum filtration.

  • Purification:

    • Wash the filter cake with ethanol to remove excess sulfuric acid.[1]

    • Further purify the product by recrystallization from a water/ethanol mixture.[5]

    • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of Ethanol, 2-amino-, sulfate

ParameterConditionReference
Reactants Ethanolamine, Sulfuric Acid[1]
Molar Ratio (Ethanolamine:Sulfuric Acid) 1:1.5 (optimum)[1]
Reaction Temperature 0-5 °C (initial addition), controlled temperature for esterification[1]
Reaction Time 5 hours[1]
Stirring Speed 500 rpm[1]
Purification Method Washing with ethanol, recrystallization[1][5]

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Ethanolamine & Sulfuric Acid Mixing Controlled Mixing (0-5°C) Reactants->Mixing Esterification Esterification (Controlled Temp, 5h) Mixing->Esterification Filtration Vacuum Filtration Esterification->Filtration Washing Ethanol Wash Filtration->Washing Recrystallization Recrystallization (Water/Ethanol) Washing->Recrystallization Drying Vacuum Drying Recrystallization->Drying FinalProduct Pure Ethanolamine Sulfate Drying->FinalProduct

Caption: Experimental workflow for the synthesis of ethanolamine sulfate.

TroubleshootingLogic LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction TempControl Poor Temperature Control LowYield->TempControl MolarRatio Incorrect Molar Ratio LowYield->MolarRatio PurificationLoss Loss during Purification LowYield->PurificationLoss Discoloration Discoloration (Charring) Discoloration->TempControl Decomposition Product Decomposition Discoloration->Decomposition Caking Caking of Product Caking->TempControl Precipitation Rapid Precipitation Caking->Precipitation RemoveWater Remove Water (Azeotrope/Vacuum) IncompleteReaction->RemoveWater ControlTemp Strict Temperature Control TempControl->ControlTemp OptimizeRatio Optimize Molar Ratio MolarRatio->OptimizeRatio OptimizePurification Optimize Washing/ Recrystallization PurificationLoss->OptimizePurification Decomposition->ControlTemp UseSolvent Use Inert Solvent Decomposition->UseSolvent Precipitation->UseSolvent VigorousStirring Vigorous Stirring Precipitation->VigorousStirring

Caption: Troubleshooting logic for common synthesis issues.

References

optimization of reaction parameters for high-yield 2-aminoethanol sulfate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: High-Yield Synthesis of 2-Aminoethanol Sulfate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-aminoethanol sulfate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges and achieve high yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-aminoethanol sulfate.

Problem Possible Causes Recommended Solutions
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of starting materials: Impurities in 2-aminoethanol or sulfuric acid. 3. Suboptimal reactant ratio: Incorrect molar ratio of 2-aminoethanol to sulfating agent. 4. Presence of water: Water can hinder the esterification reaction.1. Optimize reaction conditions: Increase reaction time or temperature based on the chosen protocol. Monitor reaction progress using techniques like TLC or NMR. 2. Use high-purity reagents: Ensure the purity of 2-aminoethanol and sulfuric acid. 3. Adjust molar ratio: A common starting point is a slight excess of the sulfating agent. A molar ratio of ethanolamine to sulfuric acid of 1:1.1 has been reported. 4. Remove water: Use a dehydrating agent or azeotropic distillation (e.g., with toluene) to remove water formed during the reaction.
Formation of Byproducts/Impurities 1. Side reactions: Formation of N-(β-hydroxyethyl) sulfamic acid or charring at high temperatures.[1] 2. Dehydration of 2-aminoethanol: Can occur at elevated temperatures. 3. Unreacted starting materials: Incomplete reaction.1. Control reaction temperature: Maintain the recommended temperature range to minimize side reactions. For the reaction with sulfuric acid, cooling to -5 to 5 °C during addition is recommended.[2][3] 2. Optimize heating: Use controlled heating to avoid localized overheating. 3. Purification: Recrystallize the crude product from water or a water/ethanol mixture to remove impurities.[2][3]
Product is a Sticky or Oily Mass 1. Incomplete reaction: Presence of unreacted starting materials or intermediates. 2. Presence of impurities: Byproducts can interfere with crystallization. 3. Insufficient purification: Residual solvent or impurities remaining after initial workup.1. Ensure complete reaction: Monitor the reaction to completion. 2. Thorough washing: Wash the crude product with a suitable solvent (e.g., anhydrous ethanol) to remove soluble impurities.[2][3] 3. Effective recrystallization: Perform recrystallization, ensuring the correct solvent system and cooling procedure are used.
Difficulty in Product Isolation/Crystallization 1. Inappropriate solvent for crystallization: The chosen solvent may not be suitable for precipitating the product. 2. Supersaturation: The solution may be supersaturated, preventing crystallization. 3. Presence of impurities inhibiting crystallization. 1. Select an appropriate solvent system: Water or a mixture of water and ethanol are commonly used for crystallization.[2][3] 2. Induce crystallization: Try seeding with a small crystal of the product, scratching the inside of the flask, or cooling the solution further. 3. Purify the crude product: Remove impurities that may be hindering crystallization through washing or other purification techniques.

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing 2-aminoethanol sulfate?

The most prevalent method is the direct reaction of 2-aminoethanol with a sulfating agent, typically concentrated sulfuric acid or oleum (fuming sulfuric acid).[4] Variations of this method involve the use of solvents to control the reaction temperature and facilitate the removal of water. Another approach involves the reaction of 2-aminoethanol with sulfur trioxide.[1]

2. What is the optimal molar ratio of 2-aminoethanol to sulfuric acid?

While the stoichiometric ratio is 1:1, a slight excess of sulfuric acid is often used to ensure complete conversion of the 2-aminoethanol. A molar ratio of ethanolamine to sulfuric acid of 1:1.1 has been used in a high-yield synthesis.[5] However, the optimal ratio can depend on the specific reaction conditions and scale.

3. How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) if suitable staining methods are available, or by taking aliquots of the reaction mixture and analyzing them using Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting material signals and the appearance of the product signals.[6]

4. What are the critical safety precautions for this synthesis?

This reaction is exothermic and involves corrosive materials. It is crucial to:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9]

  • Perform the reaction in a well-ventilated fume hood.[7][8]

  • Add the sulfuric acid or oleum slowly and with cooling to control the exothermic reaction.[2][3]

  • Be aware of the hazards of the chemicals used by consulting their Safety Data Sheets (SDS).[7][8][9]

5. How can the purity of the final product be assessed?

The purity of 2-aminoethanol sulfate can be determined by:

  • Melting Point: A sharp melting point close to the literature value (around 277 °C with decomposition) indicates high purity.[2]

  • Spectroscopic Methods: 1H and 13C NMR spectroscopy can confirm the structure and identify impurities.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.[10]

Data Presentation: Reaction Parameter Optimization

The following table summarizes key reaction parameters from various reported syntheses of 2-aminoethanol sulfate, allowing for easy comparison.

Parameter Method 1 Method 2 Method 3
Sulfating Agent Concentrated Sulfuric AcidConcentrated Sulfuric Acid & TolueneSulfur Trioxide in Chloroform
Reactant Ratio (Ethanolamine:Sulfating Agent) 1:1.1 (molar)Not specified, but sulfuric acid is in excessNot specified
Solvent WaterToluene (for azeotropic water removal)Chloroform
Temperature -5 to 5 °C (during addition), then room temperatureReflux at 110 °CNot specified, but exothermic
Reaction Time 0.5 hours after addition1 hour1.5 hours reflux after addition
Yield 90.72% (as sodium salt)[2][3]99%[5]88% (after crystallization)[1]
Purification Precipitation with ethanol, washing with ethanolFiltration, washing with ethanolCrystallization

Experimental Protocols

Protocol 1: Synthesis using Concentrated Sulfuric Acid in Water[2][3]

This protocol describes the synthesis of the sodium salt of 2-aminoethyl hydrogen sulfate.

Materials:

  • 2-Aminoethanol (9 mL, 0.15 mol)

  • Concentrated Sulfuric Acid (16.3 mL)

  • Water

  • Anhydrous Ethanol

  • 100 mL three-necked flask

  • Constant-pressure dropping funnel

  • Thermometer

  • Magnetic stirrer

  • Cryogenic cooling circulation pump

  • Vacuum distillation apparatus

Procedure:

  • In a 100 mL three-necked flask equipped with a constant-pressure dropping funnel, a thermometer, and a magnetic stirrer, add 9 mL (0.15 mol) of 2-aminoethanol and 9 mL of water.

  • Cool the reaction mixture to -5 to 5 °C using a cryogenic cooling circulation pump.

  • Prepare an aqueous solution of sulfuric acid by slowly adding 16.3 mL of concentrated sulfuric acid to an equal volume of water with cooling.

  • Slowly add the sulfuric acid solution dropwise to the three-necked flask through the constant pressure dropping funnel, maintaining the reaction temperature between -5 and 5 °C.

  • After the addition is complete, continue to stir the reaction mixture for 0.5 hours.

  • Switch to a vacuum distillation apparatus and gradually increase the temperature of the reaction system to room temperature, removing water by distillation at 15 mbar.

  • Transfer the distillation residue to 60 mL of anhydrous ethanol, stir thoroughly, and filter the resulting precipitate.

  • Wash the filter cake with three 15 mL portions of anhydrous ethanol.

  • Dry the solid product to obtain sodium 2-aminoethyl hydrogen sulfate.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Reactants (2-Aminoethanol, Sulfuric Acid, Water) setup_apparatus Set Up Reaction Apparatus prep_reactants->setup_apparatus cool_mixture Cool 2-Aminoethanol Solution (-5 to 5 °C) setup_apparatus->cool_mixture add_h2so4 Slowly Add H2SO4 Solution cool_mixture->add_h2so4 stir_reaction Stir for 0.5h add_h2so4->stir_reaction remove_water Vacuum Distillation (Remove Water) stir_reaction->remove_water precipitate Precipitate with Ethanol remove_water->precipitate filter_product Filter Solid Product precipitate->filter_product wash_product Wash with Ethanol filter_product->wash_product dry_product Dry Final Product wash_product->dry_product

Caption: Experimental workflow for the synthesis of 2-aminoethanol sulfate.

Troubleshooting Logic

troubleshooting_logic start Low Product Yield? check_reaction Was the reaction complete? start->check_reaction Yes check_reagents Are reagents pure? start->check_reagents No check_ratio Is the molar ratio correct? check_reaction->check_ratio Yes optimize_time_temp Increase reaction time/temperature. check_reaction->optimize_time_temp No check_reagents->start Yes use_pure_reagents Use high-purity starting materials. check_reagents->use_pure_reagents No check_water Was water effectively removed? check_ratio->check_water Yes adjust_ratio Adjust reactant molar ratio. check_ratio->adjust_ratio No improve_dehydration Improve water removal method. check_water->improve_dehydration No end_node Problem likely resolved. If not, consider other issues (e.g., side reactions). check_water->end_node Yes

Caption: Troubleshooting decision tree for low yield in 2-aminoethanol sulfate synthesis.

References

advanced purification methods for obtaining high-purity ethanolamine sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals focused on obtaining high-purity ethanolamine sulfate (also known as 2-aminoethyl hydrogen sulfate). It provides detailed troubleshooting, FAQs, and experimental protocols for advanced purification techniques.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is high-purity ethanolamine sulfate and why is it important? A1: High-purity ethanolamine sulfate is the sulfuric acid salt of ethanolamine, free from significant levels of process-related impurities, by-products, and residual starting materials.[1][2] In pharmaceutical and research settings, high purity (>99%) is critical as impurities can lead to unpredictable side reactions, incorrect analytical results, and potential toxicity in drug development.

Q2: What are the common impurities in crude ethanolamine sulfate? A2: Common impurities can include unreacted ethanolamine, residual sulfuric acid, water, and by-products such as diethanolamine and triethanolamine or their sulfated forms.[3][4] Depending on the synthesis route, other process-related impurities or degradation products may also be present.

Q3: Which analytical methods are best for assessing the purity of ethanolamine sulfate? A3: A combination of methods is recommended. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying the main component and organic impurities.[3][4] Ion Chromatography (IC) is excellent for detecting and quantifying residual inorganic ions like sulfate.[5] For highly sensitive analysis and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.[6]

Q4: What are the primary advanced methods for purifying ethanolamine sulfate? A4: The two most effective advanced methods are recrystallization and ion-exchange chromatography (IEC) . Recrystallization is a robust technique for removing impurities with different solubility profiles, while IEC is a high-resolution method that separates molecules based on their net charge.[7][8]

Q5: How do I choose between recrystallization and ion-exchange chromatography? A5: The choice depends on the nature of the impurities, the required purity level, and the scale of the purification.

  • Recrystallization is often preferred for larger quantities and for removing bulk impurities. It is generally faster and less complex than chromatography.[8]

  • Ion-Exchange Chromatography is ideal for removing impurities with similar chemical structures but different charge characteristics (e.g., di- and triethanolamine sulfates). It offers higher resolution and is suitable for achieving very high purity levels, especially for smaller, high-value batches.[9][10]

Section 2: Troubleshooting Guides

Recrystallization Issues

Q: My ethanolamine sulfate is not crystallizing upon cooling. What should I do? A: This typically indicates that the solution is not supersaturated. Try the following steps in order:

  • Induce Nucleation: Scratch the inside of the flask just below the solvent level with a glass rod. The microscopic scratches can provide a surface for crystal growth.[11][12]

  • Seed the Solution: Add a tiny crystal of pure ethanolamine sulfate (a "seed crystal") to the solution to initiate crystallization.[11]

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate a small amount of the solvent and then allow it to cool again.[11][12]

  • Cool Further: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.[12]

Q: An oil is forming instead of crystals ("oiling out"). How can I fix this? A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is too concentrated at high temperatures.

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% more volume) to reduce the saturation level.[11]

  • Lower Cooling Rate: Allow the solution to cool much more slowly. Insulating the flask can help. This gives molecules more time to align into a crystal lattice.

  • Change Solvent System: If the problem persists, the solvent may be unsuitable. A different solvent or a solvent pair (where the compound is less soluble in the second solvent) may be required.[13]

Q: The purity of my recrystallized product is still low. What went wrong? A: This can happen if impurities are trapped within the crystal lattice (inclusion) or adsorb to the crystal surface.

  • Cooling Rate Was Too Fast: Rapid cooling can trap impurities.[11] Ensure a slow, controlled cooling process. An ideal crystallization should show initial crystal formation after about 5-10 minutes and continue over 20-30 minutes.[11]

  • Inadequate Washing: Ensure the filtered crystals are washed with a small amount of ice-cold solvent to remove adhering mother liquor without significantly dissolving the product.

  • Perform a Second Recrystallization: For very high purity, a second recrystallization step is often necessary.

Q: My final yield is very low. How can I improve it? A: A low yield often points to issues with solvent selection or procedural losses.

  • Excess Solvent: You may have used too much solvent, causing a significant amount of your product to remain in the mother liquor.[11] Use the minimum amount of hot solvent required for complete dissolution.

  • Solvent Choice: The compound may be too soluble in your chosen solvent, even at cold temperatures. Select a solvent where the compound has a steep solubility curve (very soluble when hot, poorly soluble when cold).[14]

  • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation and cooled to recover a second crop of crystals, which can be analyzed for purity.

Ion-Exchange Chromatography (IEC) Issues

Q: My sample is not binding to the ion-exchange column. Why? A: Binding failure is usually due to incorrect buffer conditions or charge properties.

  • Incorrect pH: For cation-exchange chromatography, the buffer pH must be below the pKa of the amine group (~9.5 for ethanolamine) to ensure it carries a positive charge. A starting pH between 4 and 7 is typically effective.[15]

  • High Ionic Strength: The salt concentration of your sample is too high, preventing the charged molecule from competing with buffer ions for binding to the resin. Desalt or dilute your sample before loading.

  • Wrong Column Type: Ensure you are using the correct type of column. For ethanolamine sulfate, a strong cation exchanger (e.g., with sulfopropyl (SP) functional groups) is a good starting point.[16]

Q: I am seeing poor resolution between my product and impurities. How can I improve separation? A: Poor resolution can be addressed by optimizing several parameters.

  • Adjust the Gradient Slope: Use a shallower salt gradient (e.g., 0-0.5 M NaCl over 20 column volumes instead of 10). This provides more time to resolve closely eluting species.[10]

  • Change the pH: A small change in the buffer pH can alter the net charge on your product and impurities, potentially improving separation.[15]

  • Reduce Flow Rate: Lowering the flow rate increases the interaction time between the sample and the resin, which can enhance resolution.[16][17]

  • Check for Column Overload: If the sample concentration is too high, it can lead to broad, poorly resolved peaks. Reduce the amount of sample loaded onto the column.

Q: I am unable to elute the bound ethanolamine sulfate from the column. What steps can I take? A: This suggests the interaction with the resin is too strong for the current elution conditions.

  • Increase Salt Concentration: The ionic strength of your elution buffer is too low. Increase the final salt concentration of your gradient (e.g., to 1.0 M or even 2.0 M NaCl).[16]

  • Change pH: Elution can also be achieved by increasing the pH of the buffer. As the pH approaches the pKa of the amine group, it will lose its positive charge and its affinity for the cation-exchange resin.

Section 3: Experimental Protocols

Protocol 1: High-Purity Recrystallization of Ethanolamine Sulfate

This protocol assumes the starting material is crude ethanolamine sulfate with primarily organic impurities.

  • Solvent Selection: Determine an appropriate solvent. A common and effective system is a mixture of an alcohol (like methanol or ethanol) and water. The goal is to find a ratio where the compound is highly soluble in the hot mixture but sparingly soluble when cold.

  • Dissolution: In a flask, add the crude ethanolamine sulfate. Add the minimum volume of the hot solvent mixture (e.g., 9:1 Methanol:Water) required to completely dissolve the solid at a gentle boil.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount (1-2% by weight) of activated charcoal, and boil for another 2-3 minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Do not disturb the flask during this period.

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same solvent system used for crystallization) to rinse away any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Strong Cation-Exchange Chromatography (SCX)

This protocol is designed to separate ethanolamine sulfate from closely related charged impurities.

  • Column and Buffer Preparation:

    • Column: A strong cation-exchange column (e.g., SP Sepharose or equivalent).

    • Buffer A (Binding/Wash): 20 mM MES buffer, pH 6.0.[15]

    • Buffer B (Elution): 20 mM MES buffer + 1.0 M NaCl, pH 6.0.

    • Degas and filter all buffers through a 0.22 µm filter before use.[16]

  • Column Equilibration: Equilibrate the SCX column with 5-10 column volumes (CVs) of Buffer A until the conductivity and pH of the column effluent match the buffer.[16]

  • Sample Preparation and Loading:

    • Dissolve the crude ethanolamine sulfate in Buffer A to a known concentration (e.g., 5-10 mg/mL).

    • Ensure the pH and conductivity of the sample are similar to Buffer A. If necessary, dilute the sample or perform a buffer exchange.

    • Load the sample onto the equilibrated column at a controlled flow rate.

  • Washing: Wash the column with 3-5 CVs of Buffer A to remove any unbound impurities. Monitor the UV absorbance at 210 nm (for peptide bonds if relevant, or use a conductivity detector) until it returns to baseline.

  • Elution: Elute the bound ethanolamine sulfate using a linear gradient from 0% to 50% Buffer B over 10-20 CVs. This corresponds to a salt gradient from 0 M to 0.5 M NaCl.

  • Fraction Collection: Collect fractions throughout the elution process. Ethanolamine sulfate, being a small, singly charged molecule, is expected to elute at a relatively low salt concentration.

  • Analysis and Pooling: Analyze the collected fractions by HPLC to identify those containing the high-purity product. Pool the desired fractions.

  • Desalting: Remove the salt from the pooled fractions using a desalting column (e.g., Sephadex G-25) or another suitable method like dialysis if required for the final formulation.

Section 4: Data Presentation

Table 1: Comparison of Advanced Purification Methods

FeatureRecrystallizationIon-Exchange Chromatography (IEC)
Principle Differential SolubilityDifferential Charge Interaction[7]
Typical Purity >99% (may require multiple steps)>99.5%
Throughput High (grams to kilograms)Low to Medium (milligrams to grams)
Pros Fast, cost-effective, scalableHigh resolution, highly specific
Cons Lower resolution for similar impurities, potential for yield lossMore complex, requires specialized equipment, buffer/salt removal needed

Table 2: Purity Analysis Methods for Ethanolamine Sulfate

Analytical MethodPurposeTypical Application
HPLC (with ELSD/CAD/RI) Quantify main component and organic impurities (e.g., di/triethanolamine).[3][4]Purity assay, impurity profiling.
Ion Chromatography (IC) Quantify inorganic anions (sulfate) and cations.[5]Analysis of counter-ions and inorganic impurities.
LC-MS Identify unknown impurities and provide high-sensitivity quantitation.[6]Impurity identification, trace analysis.
Karl Fischer Titration Quantify water content.Determination of residual moisture.
Melting Point Assess overall purity (impurities lower and broaden the melting range).[1]Quick purity check.

Section 5: Visual Guides

experimental_workflow cluster_start Preparation cluster_purification Purification Step cluster_end Analysis & Final Product crude Crude Ethanolamine Sulfate dissolve Dissolve in Appropriate Solvent/Buffer crude->dissolve choice Choose Method dissolve->choice recryst Recrystallization choice->recryst Bulk Impurities iec Ion-Exchange Chromatography choice->iec Trace/Charged Impurities analysis Purity Analysis (HPLC, IC) recryst->analysis iec->analysis product High-Purity Product (>99%) analysis->product

Caption: General experimental workflow for the purification of ethanolamine sulfate.

recrystallization_troubleshooting start Solution Cooled, No Crystals Formed q1 Is solution cloudy? start->q1 a1_yes Scratch flask with glass rod q1->a1_yes Yes a1_no Try scratching first q1->a1_no No (Clear) q2 Crystals form? a1_yes->q2 a1_no->q2 a2_no Add a seed crystal q2->a2_no No success Success! q2->success Yes q3 Crystals form? a2_no->q3 a3_no Concentrate solution (evaporate some solvent) & re-cool q3->a3_no No q3->success Yes failure Re-evaluate solvent choice a3_no->failure

Caption: Troubleshooting logic for failed crystallization.

iec_principle cluster_column Cation-Exchange Column (SCX) cluster_load 1. Loading & Binding cluster_wash 2. Washing cluster_elute 3. Elution m1 m2 m3 m4 m5 label_resin Negatively Charged Resin (-) prod_in P+ prod_in->m2 prod_bound P+ imp_out I Unbound Impurities Unbound Impurities imp_out->Unbound Impurities salt Salt+ salt->m4 prod_out P+ Purified Product Purified Product prod_out->Purified Product Crude Sample Crude Sample Crude Sample->prod_in Crude Sample->imp_in

References

strategies to overcome stability issues of ethanol, 2-amino-, sulfate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on overcoming stability issues encountered with aqueous solutions of ethanol, 2-amino-, sulfate (also known as ethanolamine sulfate or 2-aminoethyl hydrogen sulfate). Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for ethanol, 2-amino-, sulfate in aqueous solutions?

A1: The primary stability concerns for ethanol, 2-amino-, sulfate in aqueous solutions are hydrolysis of the sulfate ester and oxidation of the ethanolamine moiety. These degradation pathways can be influenced by pH, temperature, light exposure, and the presence of metal ions.

Q2: What are the likely degradation products of ethanol, 2-amino-, sulfate in an aqueous solution?

A2: Based on the known degradation pathways of similar compounds, the likely degradation products include:

  • Ethanolamine and Sulfuric Acid: Resulting from the hydrolysis of the sulfate ester bond.

  • Ammonia and Acetaldehyde: Potentially formed through a beta-elimination reaction.[1]

  • Oxidative Degradation Products: The ethanolamine portion can oxidize to form various products, including amino acids.

Q3: How can I proactively improve the stability of my ethanol, 2-amino-, sulfate solutions?

A3: To enhance stability, consider the following strategies:

  • pH Control: Maintain the pH of the solution in the neutral to slightly alkaline range. The addition of a water-soluble salt of a weak acid, such as sodium acetate, can help minimize hydrolysis.

  • Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of degradation. Avoid repeated freeze-thaw cycles.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Use of Antioxidants: If oxidation is a concern, consider the addition of a suitable antioxidant.

  • Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q4: What analytical techniques are suitable for assessing the stability of ethanol, 2-amino-, sulfate?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[2][3][4] This method should be able to separate the intact ethanol, 2-amino-, sulfate from its potential degradation products. Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown degradation products.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate derivatization, for the analysis of volatile degradation products.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of potency or unexpected experimental results over time. Degradation of ethanol, 2-amino-, sulfate.1. Verify Solution Age and Storage: Ensure you are using freshly prepared solutions. If solutions are stored, confirm they have been kept under recommended conditions (see Q3). 2. Perform a Stability Check: Analyze an aliquot of your stock solution using a stability-indicating HPLC method to determine the concentration of the active compound. 3. Adjust Storage Conditions: If degradation is confirmed, optimize storage by controlling pH, temperature, and light exposure.
Appearance of new, unidentified peaks in chromatograms. Formation of degradation products.1. Characterize Degradants: Use LC-MS to identify the mass of the unknown peaks to help elucidate their structures. 2. Conduct Forced Degradation Studies: Intentionally degrade a sample of ethanol, 2-amino-, sulfate under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This will help in confirming the identity of the peaks observed in your stability samples.[7][8]
Precipitation or cloudiness in the aqueous solution. Change in solubility due to pH shift or formation of insoluble degradation products.1. Measure pH: Check the pH of the solution. If it has shifted, it may have caused the compound to precipitate. 2. Filter and Analyze: Filter a small portion of the solution and analyze the filtrate for the concentration of the dissolved compound. Analyze the precipitate if possible to identify its composition. 3. Buffer the Solution: Use a suitable buffer system to maintain the desired pH and improve solubility and stability.
Discoloration of the solution. Oxidation or other complex degradation reactions.1. Protect from Oxygen and Light: Store the solution under an inert atmosphere and in light-protected containers. 2. Consider Antioxidants: If the discoloration is due to oxidation, the addition of an appropriate antioxidant may be necessary. Compatibility of the antioxidant with your experimental system must be verified.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade ethanol, 2-amino-, sulfate to identify potential degradation products and to develop a stability-indicating analytical method.[7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of ethanol, 2-amino-, sulfate in water at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general guideline for developing an HPLC method to separate ethanol, 2-amino-, sulfate from its degradation products.

1. Instrumentation:

  • HPLC system with a UV or PDA detector.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30-35 min (95-5% B), 35-40 min (5% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As ethanolamine sulfate lacks a strong chromophore, derivatization might be necessary for sensitive UV detection. Alternatively, a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) can be used. If derivatizing, the detection wavelength will depend on the derivatizing agent used. For example, derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) allows for fluorescence detection.[9]

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated for specificity by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-separated from the main compound peak.

Data Summary

The following table summarizes hypothetical stability data for an aqueous solution of ethanol, 2-amino-, sulfate (1 mg/mL) under different storage conditions over a 4-week period.

Storage Condition pH Week 0 (%) Week 1 (%) Week 2 (%) Week 4 (%)
2-8 °C, Protected from Light 7.010099.599.198.2
25 °C, Exposed to Light 7.010097.294.589.1
40 °C, Protected from Light 7.010092.185.372.4
25 °C, Protected from Light 4.010096.593.187.5
25 °C, Protected from Light 8.010098.897.996.0

Data represents the percentage of the initial concentration of ethanol, 2-amino-, sulfate remaining.

Visualizations

Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_elimination Beta-Elimination cluster_oxidation Oxidation Ethanolamine_Sulfate Ethanolamine_Sulfate Ethanolamine Ethanolamine Ethanolamine_Sulfate->Ethanolamine H2O, H+ or OH- Sulfuric_Acid Sulfuric_Acid Ethanolamine_Sulfate->Sulfuric_Acid H2O, H+ or OH- Ammonia Ammonia Ethanolamine_Sulfate->Ammonia Base Acetaldehyde Acetaldehyde Ethanolamine_Sulfate->Acetaldehyde Base Oxidized_Products e.g., Amino Acids Ethanolamine->Oxidized_Products O2, Metal Ions cluster_prep Preparation & Planning cluster_testing Stability Testing cluster_analysis Analysis & Evaluation Prep_Solution Prepare Aqueous Solution Define_Conditions Define Storage Conditions (Temp, pH, Light) Prep_Solution->Define_Conditions Select_Method Select/Develop Analytical Method (e.g., HPLC) Define_Conditions->Select_Method Store_Samples Store Samples under Defined Conditions Select_Method->Store_Samples Time_Points Withdraw Aliquots at Pre-defined Time Points Store_Samples->Time_Points Analyze_Samples Analyze Aliquots Time_Points->Analyze_Samples Quantify Quantify Parent Compound and Degradation Products Analyze_Samples->Quantify Evaluate Evaluate Data and Determine Stability Profile Quantify->Evaluate

References

managing hygroscopicity of 2-aminoethanol sulfate during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective management of 2-aminoethanol sulfate's hygroscopic properties during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for 2-aminoethanol sulfate?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For a compound like 2-aminoethanol sulfate, this can lead to several issues in experimental and developmental work, including:

  • Physical Changes: Caking, clumping, or deliquescence (dissolving in the absorbed water) can make handling and accurate weighing difficult.[1][2]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, affecting the purity and stability of the compound.

  • Inaccurate Concentrations: Absorption of water will change the mass of the material, leading to errors in the preparation of solutions with precise concentrations.

While the Safety Data Sheet (SDS) for 2-aminoethanol, the parent compound, explicitly states it is hygroscopic, the SDS for 2-aminoethanol sulfate recommends storage in a dry place, a strong indicator of its hygroscopic potential.[3]

Q2: How can I tell if my 2-aminoethanol sulfate has absorbed moisture?

A2: Visual inspection is the first step. Signs of moisture absorption include a change in the physical appearance of the powder from a free-flowing solid to a clumpy, caked, or even wet-looking material. For quantitative assessment, a Karl Fischer titration is the recommended method to determine the water content accurately.

Q3: What are the ideal storage conditions for 2-aminoethanol sulfate?

A3: To minimize moisture absorption, 2-aminoethanol sulfate should be stored in a tightly sealed, airtight container.[1] For enhanced protection, especially for long-term storage or in humid environments, storing the container inside a desiccator with a suitable desiccant (e.g., silica gel, calcium chloride) is recommended.[4] Some sources also suggest storage in an inert atmosphere, such as a glovebox, for highly sensitive applications.[5]

Q4: I need to weigh 2-aminoethanol sulfate for an experiment. What precautions should I take?

A4: When weighing a hygroscopic compound like 2-aminoethanol sulfate, it is crucial to minimize its exposure to the atmosphere.[1] Work quickly and efficiently. If possible, perform the weighing in a low-humidity environment, such as a glovebox or a room with controlled humidity. Use a weighing vessel with a lid that can be promptly replaced after dispensing the material.

Q5: My 2-aminoethanol sulfate has already clumped. Can I still use it?

A5: If the material has only slightly clumped, it may be possible to break up the clumps with a clean, dry spatula before use.[1] However, be aware that the water content will be higher than specified, which will affect the accuracy of your experiments. For applications requiring high purity and accurate concentrations, it is highly recommended to either dry the material or use a fresh, unopened container. In some cases, gentle heating in a vacuum oven can be used to dry hygroscopic substances, but it is crucial to ensure that the compound is thermally stable and will not decompose at the required temperature.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Inconsistent experimental results Inaccurate concentration of 2-aminoethanol sulfate solutions due to moisture absorption.1. Use a fresh, unopened container of 2-aminoethanol sulfate. 2. Determine the water content of your current stock using Karl Fischer titration and adjust the mass used for solution preparation accordingly. 3. Store the compound in a desiccator.
Difficulty in handling and weighing The material has caked or clumped due to prolonged or repeated exposure to humid air.1. If clumping is minor, gently crush the lumps with a dry spatula in a low-humidity environment. 2. For severely caked material, consider drying a small amount under vacuum if the compound's stability at elevated temperatures is known. 3. It is generally best to discard severely compromised material to avoid compromising experimental integrity.
Visible liquid formation in the container Deliquescence, where the material has absorbed enough moisture to dissolve.The material is highly contaminated with water and should be discarded. Review storage procedures to prevent this from happening with new stock. Ensure containers are always tightly sealed.

Experimental Protocols

Protocol: Determination of Water Content in 2-Aminoethanol Sulfate by Karl Fischer Titration

This protocol is adapted from the established method for determining water content in amines, which can present challenges due to their basicity.

Principle: Karl Fischer (KF) titration is a highly specific and accurate method for water determination. It is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water. The endpoint is detected potentiometrically. For basic compounds like amines, a buffer is added to the KF solvent to prevent a pH shift that can lead to side reactions and inaccurate results.[2][6]

Reagents and Equipment:

  • Volumetric or Coulometric Karl Fischer Titrator

  • KF Titrant (e.g., Aquastar® - CombiTitrant 5)[6]

  • KF Solvent (e.g., Aquastar® - CombiMethanol)[6]

  • Buffering agent: Salicylic acid or benzoic acid[2][6]

  • Airtight glass syringe for sample introduction

  • Analytical balance

Procedure:

  • Solvent Preparation: Add a known volume of the KF solvent to the titration vessel. If using a volumetric titrator, also add a suitable amount of the buffering agent (e.g., 5-8 g of salicylic acid per 50 mL of solvent).[6]

  • Pre-titration: Start the titrator to titrate the residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Preparation: Accurately weigh a suitable amount of 2-aminoethanol sulfate in a dry, sealed container. The sample size should be chosen based on the expected water content and the titrator's sensitivity.

  • Sample Introduction: Quickly and carefully transfer the weighed sample into the titration vessel. For solids, this can be done through a sample port. For liquids or solutions, use an airtight syringe.

  • Titration: Start the titration. The instrument will automatically dispense the KF titrant until all the water from the sample has been consumed. The titration should be carried out to a fast endpoint to minimize potential side reactions.[2][6]

  • Calculation: The instrument's software will calculate the water content based on the amount of titrant consumed and the sample weight. The result is typically expressed as a percentage (%) or parts per million (ppm).

Quantitative Data

Relative Humidity (%) Equilibrium Water Content (% w/w) - Hypothetical
100.2
200.5
301.1
402.0
503.5
605.8
709.0
8015.2
9025.0 (Deliquescence may be observed)

This table illustrates the potential increase in water content of 2-aminoethanol sulfate with increasing relative humidity.

Visualizations

experimental_workflow Workflow for Handling Hygroscopic 2-Aminoethanol Sulfate cluster_storage Storage cluster_handling Handling & Weighing cluster_analysis Analysis cluster_usage Experimental Use storage Receive & Store in Airtight Container desiccator Place in Desiccator with Active Desiccant storage->desiccator prepare Prepare Low-Humidity Environment (e.g., Glovebox) desiccator->prepare Transfer for Use weigh Weigh Quickly in a Tared, Covered Vessel prepare->weigh kf_titration Perform Karl Fischer Titration to Quantify Water Content weigh->kf_titration For QC adjust Adjust Mass for Solution Preparation Based on Water Content weigh->adjust For Experiment dissolve Prepare Solution adjust->dissolve

Caption: Workflow for handling hygroscopic 2-aminoethanol sulfate.

troubleshooting_hygroscopicity Troubleshooting Guide for Hygroscopicity Issues start Inconsistent Experimental Results or Handling Difficulties check_appearance Visually Inspect 2-Aminoethanol Sulfate start->check_appearance free_flowing Powder is Free-Flowing check_appearance->free_flowing Good clumped Powder is Caked or Clumped check_appearance->clumped Moderate deliquescent Liquid is Present (Deliquescence) check_appearance->deliquescent Poor kf_titration Perform Karl Fischer Titration to Determine Water Content free_flowing->kf_titration clumped->kf_titration discard Discard Material deliquescent->discard adjust_mass Adjust Mass for Experiments Based on Water Content kf_titration->adjust_mass review_storage Review and Improve Storage & Handling Procedures adjust_mass->review_storage discard->review_storage

Caption: Troubleshooting decision tree for hygroscopicity issues.

References

identifying and mitigating interferences in the analytical detection of ethanolamine sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of ethanolamine sulfate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interferences during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting ethanolamine sulfate?

A1: The most common analytical methods for detecting ethanolamine and its derivatives, including ethanolamine sulfate, are based on chromatography. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Chromatography (IC).[1][2][3][4] Due to the high polarity and low volatility of ethanolamine, derivatization is often required, especially for GC-MS analysis, to improve chromatographic separation and detection sensitivity.[5][6]

Q2: I am observing poor peak shape (e.g., broadening, tailing) for my ethanolamine sulfate standard. What are the possible causes and solutions?

A2: Poor peak shape in HPLC analysis of ethanolamine sulfate can stem from several factors:

  • Secondary Silanol Interactions: Residual silanol groups on C18 columns can interact with the basic amine group of ethanolamine, leading to peak tailing.

    • Solution: Use a mobile phase with a lower pH to protonate the silanols and reduce interaction. Adding a competitive base, like triethylamine (TEA), to the mobile phase can also mask these sites.[7] Consider using a column with end-capping or a different stationary phase.

  • Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the mobile phase.

  • Column Contamination or Voids: Accumulation of contaminants or the formation of a void at the column inlet can lead to peak broadening and splitting.[7]

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If a void is present, the column may need to be replaced.[7]

Q3: My retention times for ethanolamine sulfate are shifting between injections. What should I investigate?

A3: Retention time variability can be caused by several issues within the HPLC system:[8][9]

  • Mobile Phase Inconsistency: Inaccurate preparation or changes in the composition of the mobile phase will affect retention times. If using a gradient, ensure the pump's proportioning valves are working correctly.

    • Solution: Prepare the mobile phase carefully and consistently. Manually premixing the mobile phase can help troubleshoot issues with the pump's mixing system.[8][9]

  • Fluctuations in Column Temperature: Changes in the column temperature can lead to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[8]

  • Leaks in the System: Leaks can cause pressure fluctuations and, consequently, retention time instability.

    • Solution: Systematically check for leaks at all fittings and connections.[8]

Q4: I am experiencing low sensitivity and a noisy baseline in my analysis. How can I improve my signal-to-noise ratio?

A4: Low sensitivity and a noisy baseline can be addressed by:

  • Optimizing Detector Settings: Ensure the detector is set to the optimal wavelength for the derivatized or underivatized ethanolamine sulfate. For mass spectrometry, optimize the ionization source parameters.

  • Mobile Phase Contamination: Impurities in the mobile phase can contribute to a noisy or rising baseline, especially in gradient elution.

    • Solution: Use high-purity solvents and reagents for your mobile phase. Degassing the mobile phase is also crucial.

  • Derivatization: For GC-MS and sometimes for HPLC-UV, derivatization can significantly enhance the detector response and improve sensitivity.[5][10]

Troubleshooting Guide: Mitigating Matrix Interferences

Matrix effects are a significant challenge in the analysis of ethanolamine sulfate, especially in complex samples like biological fluids, wastewater, or pharmaceutical formulations.[11][12][13] These effects can lead to ion suppression or enhancement in mass spectrometry, resulting in inaccurate quantification.[11][12]

Issue: Inaccurate quantification (false positives or false negatives) due to matrix effects.

Step 1: Identify the Source of Interference

Matrix components such as salts, proteins, and other organic molecules can interfere with the analysis.[11][12][13]

Step 2: Implement Mitigation Strategies

Strategy 1: Sample Preparation and Cleanup

Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components before analysis.[11][12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline for desalting and removing interferences from aqueous samples prior to LC-MS/MS analysis.[11]

Materials:

  • Polymeric SPE cartridges (e.g., Bondesil PPL)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Sample adjusted to pH 11

Procedure:

  • Conditioning: Precondition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of ultrapure water.

  • Loading: Load 6 mL of the pH-adjusted sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 15 mL of ultrapure water to remove salts and other polar interferences.

  • Drying: Dry the cartridge under vacuum for 15 minutes.

  • Elution: Elute the retained ethanolamine sulfate with an appropriate organic solvent (e.g., methanol).

Strategy 2: Use of Internal Standards

The use of isotopically labeled internal standards is crucial for accurate quantification as they co-elute with the analyte and experience similar matrix effects, allowing for reliable correction.[11]

Protocol 2: Derivatization for GC-MS Analysis

Due to the polar nature of ethanolamine, derivatization is often necessary to increase its volatility for GC-MS analysis. Trifluoroacetylation is a common and effective method.[5][14]

Materials:

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (anhydrous)

  • Sample containing ethanolamine sulfate

Procedure:

  • Evaporate the sample extract to dryness.

  • Add 100 µL of acetonitrile and 30 µL of TFAA to the dried sample.

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

Quantitative Data Summary

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-UV with Marfey's ReagentMonoethanolamine0.03 µg/mL0.10 µg/mL[10]
GC-MS with TFAA DerivatizationEthanolamines7x10⁻⁵ - 9x10⁻³ mmol/dm³-[5]
LC-MS/MSEthanolamines0.1 - 1.0 µg/L-[11]

Visual Guides

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Complex Sample (e.g., biological fluid) SPE Solid-Phase Extraction (SPE) Sample->SPE Remove Interferences Derivatization Derivatization (optional, e.g., for GC-MS) SPE->Derivatization Chromatography Chromatographic Separation (HPLC, GC, IC) Derivatization->Chromatography Detection Detection (MS, UV, etc.) Chromatography->Detection Quantification Quantification Detection->Quantification troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Analytical Issue Encountered (e.g., poor peak shape, RT shift) MobilePhase Mobile Phase Inconsistency Problem->MobilePhase ColumnIssues Column Problems (contamination, voids) Problem->ColumnIssues MatrixEffects Matrix Effects Problem->MatrixEffects SystemLeaks System Leaks Problem->SystemLeaks PrepareFresh Prepare Fresh Mobile Phase MobilePhase->PrepareFresh CleanColumn Clean/Replace Column ColumnIssues->CleanColumn SampleCleanup Implement Sample Cleanup (SPE) MatrixEffects->SampleCleanup CheckFittings Check System Fittings SystemLeaks->CheckFittings

References

a researcher's guide to troubleshooting experiments involving 2-aminoethanol sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-aminoethanol sulfate (also known as ethanolamine O-sulfate). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges encountered when working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with 2-aminoethanol sulfate.

Issue 1: Solubility and Solution Preparation

Question: I am having difficulty dissolving 2-aminoethanol sulfate. What is the recommended solvent and procedure?

Answer:

2-aminoethanol sulfate is readily soluble in water but has poor solubility in organic solvents like ethanol.[1][2] For most biological applications, sterile, deionized water or aqueous buffers are the recommended solvents.

Troubleshooting Steps:

  • Solvent Choice: Always start with aqueous-based solvents. If your experimental protocol requires an organic solvent, consider creating a concentrated stock solution in water that can then be diluted into your experimental medium.

  • Temperature: Gentle warming can aid dissolution. However, avoid excessive heat as it may promote hydrolysis of the sulfate group.

  • pH Adjustment: The solubility of 2-aminoethanol sulfate can be influenced by pH. Ensure the pH of your solvent is compatible with your experimental design and the stability of the compound.

  • Sonication: If clumps persist, brief sonication in a water bath can help to break them up and facilitate dissolution.

Issue 2: Inconsistent Results in Enzyme Inhibition Assays

Question: My results from a GABA transaminase inhibition assay using 2-aminoethanol sulfate are variable. What could be the cause?

Answer:

Inconsistent results in enzyme inhibition assays can stem from several factors, including compound stability, buffer composition, and enzyme activity. 2-aminoethanol sulfate is a known inhibitor of GABA transaminase.[3][4][5]

Troubleshooting Steps:

  • Compound Stability: 2-aminoethanol sulfate is a sulfate ester, and the ester linkage can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. The compound decomposes at temperatures around 277-280°C.[6][7]

  • Buffer pH: The protonation state of the amino group is pH-dependent, which can affect its binding to the enzyme. Ensure your buffer pH is stable and consistent across all experiments.

  • Purity of the Compound: Verify the purity of your 2-aminoethanol sulfate. Impurities can interfere with the assay.

  • Pre-incubation Time: The inhibitory activity of some compounds can be time-dependent. Investigate the effect of varying the pre-incubation time of the enzyme with 2-aminoethanol sulfate before adding the substrate.

Issue 3: Unexpected pH Shift in Solution

Question: After dissolving 2-aminoethanol sulfate in water, I noticed a significant change in the pH of the solution. Is this expected?

Answer:

Yes, a pH shift can be expected. 2-aminoethanol sulfate is the salt of a weak base (ethanolamine) and a strong acid (sulfuric acid). When dissolved in unbuffered water, it can produce a slightly acidic solution due to the hydrolysis of the sulfate group and the equilibrium of the ammonium group.

Troubleshooting Steps:

  • Use Buffered Solutions: To maintain a stable pH environment for your experiment, it is crucial to dissolve 2-aminoethanol sulfate in a suitable buffer system (e.g., PBS, TRIS).

  • Titrate to Desired pH: If you must use an unbuffered solution, you may need to adjust the pH to your desired value using a suitable acid or base. Do this cautiously to avoid degrading the compound.

  • Measure Final pH: Always measure the final pH of your experimental solution after all components have been added to ensure it is within the desired range.

Data Presentation

Table 1: Physical and Chemical Properties of 2-Aminoethanol Sulfate

PropertyValueReferences
Molecular FormulaC2H7NO4S[1][6][8]
Molecular Weight141.15 g/mol [6][8]
Melting Point277-280 °C (decomposes)[5][6][7]
AppearanceWhite to light cream crystalline powder[4][6][7]
Water SolubilitySoluble[1][7]
Ethanol SolubilityInsoluble[1][2]
Storage TemperatureRoom temperature, in a dry, dark place[6][8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of 2-Aminoethanol Sulfate
  • Materials:

    • 2-aminoethanol sulfate (MW: 141.15 g/mol )

    • High-purity deionized water or a suitable buffer (e.g., 1X PBS)

    • Sterile conical tube or volumetric flask

    • Calibrated balance

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh out 141.15 mg of 2-aminoethanol sulfate.

    • Transfer the powder to a 10 mL sterile conical tube or volumetric flask.

    • Add approximately 8 mL of high-purity water or buffer.

    • Place a sterile stir bar in the tube/flask and stir on a magnetic stirrer at room temperature until the solid is completely dissolved. Gentle warming can be applied if necessary.

    • Once dissolved, bring the final volume to 10 mL with the solvent.

    • Sterile-filter the solution through a 0.22 µm filter if required for cell-based assays.

    • Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Buffer weigh->dissolve ph_adjust Adjust pH dissolve->ph_adjust filter_sterilize Filter Sterilize ph_adjust->filter_sterilize pre_incubate Pre-incubate Enzyme with Inhibitor filter_sterilize->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate measure Measure Activity add_substrate->measure plot_data Plot Data measure->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

Caption: A typical experimental workflow for an enzyme inhibition assay using 2-aminoethanol sulfate.

troubleshooting_flowchart start Inconsistent Experimental Results check_reagents Are reagents freshly prepared? start->check_reagents check_ph Is the buffer pH stable? check_reagents->check_ph Yes reagent_no Prepare fresh reagents check_reagents->reagent_no No check_purity Is the compound purity verified? check_ph->check_purity Yes ph_no Use a suitable buffer and verify final pH check_ph->ph_no No check_protocol Is the experimental protocol consistent? check_purity->check_protocol Yes purity_no Verify purity via analytical methods check_purity->purity_no No protocol_no Standardize the protocol (e.g., incubation times) check_protocol->protocol_no No end_node Consistent results check_protocol->end_node Yes reagent_no->check_reagents ph_no->check_ph purity_no->check_purity protocol_no->check_protocol

References

Technical Support Center: Enhancing CO₂ Absorption in Ethanolamine Sulfate-Based Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enhancement of CO₂ absorption efficiency in ethanolamine sulfate-based solvents.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of CO₂ absorption by ethanolamine?

A1: The primary mechanism for CO₂ absorption into aqueous solutions of primary amines like monoethanolamine (MEA) is the zwitterion mechanism.[1][2] Initially, the amine reacts with CO₂ to form a zwitterion intermediate. This intermediate is then deprotonated by a base (another amine molecule or water) to form a stable carbamate.[2][3] The presence of additional molecules like water or other amines can lower the activation energy of this reaction.[3]

Q2: How does the presence of sulfate (SO₄²⁻) ions affect the CO₂ absorption capacity?

A2: Sulfate ions, typically formed from the reaction of the amine with sulfur oxides (SOx) present in flue gas, lead to the formation of heat-stable salts (HSS).[4][5] These salts are non-volatile and are not regenerated under normal stripper conditions. The formation of HSS chemically binds the amine, reducing the amount of free amine available to react with CO₂, thereby decreasing the overall CO₂ absorption capacity of the solvent.[5]

Q3: What are the primary causes of solvent degradation in an ethanolamine-based system?

A3: Solvent degradation is a major operational issue and can be broadly categorized into two types:

  • Thermal Degradation: At the high temperatures found in the stripper/regenerator, ethanolamine can degrade through polymerization reactions involving carbamates.[4]

  • Oxidative Degradation: The presence of oxygen in the flue gas can lead to the oxidation of the amine, forming various degradation products.[6] This process is often accelerated by the presence of metal ions like iron.[4] Acidic impurities such as SO₂, NOx, HCl, and HF also promote the chemical instability of the amine solvent.[6]

Q4: Can blending ethanolamine with other amines improve CO₂ capture efficiency?

A4: Yes, blending amines is a common strategy to enhance performance. For instance, combining a primary amine like MEA (with fast kinetics) with a tertiary amine like N-methyldiethanolamine (MDEA) (with high absorption capacity) can create a solvent with both rapid absorption rates and a high CO₂ loading capacity.[5][7][8] Additives like piperazine (PZ) are also used to significantly increase the reaction rate.[9][10]

Q5: What is "CO₂ loading," and how is it typically measured?

A5: CO₂ loading is a key performance indicator that quantifies the amount of CO₂ absorbed by the solvent. It is usually expressed as moles of CO₂ absorbed per mole of amine.[11] A common laboratory method for its determination is a titrimetric procedure, such as the UOP Method 829-82, where the CO₂-rich amine solution is titrated against a standardized solution of sodium hydroxide in methanol.[11] Spectroscopic methods like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) can also provide quantitative information on CO₂ loading and the concentration of various species in the solution.[12]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low CO₂ Absorption Rate 1. Solvent Degradation: The concentration of active amine has decreased.[6] 2. High Viscosity: Solvent viscosity may be too high, hindering mass transfer.[6] 3. Low Temperature: Reaction kinetics are slower at lower temperatures. 4. Contamination: Presence of heat-stable salts (e.g., sulfates) reduces available amine.[5]1. Solvent Analysis: Analyze the amine concentration and degradation products. Consider solvent reclaiming or replacement. 2. Solvent Modification: Consider adding a co-solvent like alcohol to reduce viscosity (note potential volatility issues).[6] 3. Optimize Temperature: Increase the absorber temperature within the optimal range for the specific amine system. 4. Flue Gas Pre-treatment: Ensure efficient removal of SOx from the flue gas before it enters the absorber.
High Energy Consumption during Regeneration 1. High Heat of Absorption: The specific amine system has a high reaction enthalpy. 2. Formation of Heat-Stable Salts (HSS): HSS are not regenerated at typical stripper temperatures, leading to wasted energy.[8] 3. Suboptimal Stripper Conditions: Incorrect temperature or pressure in the stripper column.1. Solvent Selection: Evaluate blended amine systems (e.g., MEA-MDEA) that may have a lower overall heat of absorption. 2. HSS Removal: Implement a reclaimer to remove HSS from a slipstream of the solvent. 3. Process Optimization: Optimize stripper temperature and pressure to ensure efficient CO₂ desorption without causing excessive solvent degradation. Consider process modifications like a Heat Integrated Stripper (HIS).[13]
Foaming in the Absorber Column 1. Presence of Surfactants/Contaminants: Hydrocarbons or degradation products can act as surfactants. 2. Suspended Solids: Corrosion products or particulates can stabilize foam.1. Filtration: Use particulate and carbon filters to remove contaminants from the lean amine stream.[14] 2. Anti-foaming Agent: Add a suitable anti-foaming agent. 3. Skimming: Skim hydrocarbons from flash drums.[14]
Evidence of Equipment Corrosion 1. Solvent Corrosivity: Amine solutions, especially when loaded with CO₂, can be corrosive.[15] 2. High Temperatures: Corrosion rates increase significantly with temperature.[15] 3. Degradation Products: Some degradation products are acidic and increase corrosivity.1. Corrosion Inhibitors: Add corrosion inhibitors to the solvent. 2. Material Selection: Use corrosion-resistant materials for equipment construction. 3. Maintain Solvent Purity: Regularly filter and reclaim the solvent to remove corrosive degradation products.[15]

Quantitative Data Presentation

Table 1: Effect of Additives on CO₂ Absorption in AEEA/DMSO Solvent

Solvent SystemCO₂ Absorption Loading (mol CO₂/mol amine)Cyclic Loading Increase (%)
AEEA/DMSO (Baseline)~0.85-
AEEA/DMSO + DEEA~0.9615.5 - 22.7
AEEA/DMSO + PMDETA~0.9615.5 - 22.7
AEEA/DMSO + 3DMA1P~0.9615.5 - 22.7
Data synthesized from a study on using tertiary amines (TAs) as proton-transfer mediators. The CO₂ absorption loading was increased by about 12.7%.[16]

Table 2: CO₂ Solubility in Aqueous MEA Solutions at Various Temperatures and Pressures

MEA Concentration (wt%)Temperature (K)CO₂ Partial Pressure (kPa)CO₂ Loading (mol CO₂/mol MEA)
2029834.5 - 78.0~0.5 - 0.6
2031334.5 - 78.0~0.4 - 0.5
303131 - 80~0.1 - 0.55
303531 - 80~0.1 - 0.4
Data compiled from experimental studies on vapor-liquid equilibrium of CO₂ in MEA solutions.[17][18]

Experimental Protocols

Protocol 1: Determination of CO₂ Loading by Titration (Based on UOP Method 829-82)

  • Objective: To quantitatively determine the concentration of CO₂ in an ethanolamine solvent sample.

  • Materials:

    • CO₂-loaded amine sample.

    • Anhydrous methanol (99% purity).

    • Standardized methanolic sodium hydroxide (MeONa) solution (e.g., 0.1 N).

    • Thymolphthalein indicator.

    • 500 mL Erlenmeyer flask, burette, pipettes.

  • Procedure:

    • Pipette a precise volume (e.g., 2-5 mL) of the CO₂-loaded amine sample into the Erlenmeyer flask.

    • Add approximately 100 mL of anhydrous methanol to the flask to dissolve the sample.[11]

    • Add 3-5 drops of thymolphthalein indicator. The solution should turn blue.

    • Titrate the solution with the standardized MeONa solution. The endpoint is reached when the blue color disappears and the solution becomes colorless.

    • Record the volume of MeONa titrant used.

  • Calculation:

    • Calculate the moles of CO₂ using the stoichiometry of the reaction and the volume and concentration of the MeONa titrant.

    • Calculate the moles of amine in the original sample based on its known concentration and volume.

    • The CO₂ loading is the ratio of moles of CO₂ to moles of amine.

Protocol 2: Lab-Scale CO₂ Absorption Performance Evaluation

  • Objective: To measure the CO₂ absorption capacity and rate of a novel solvent formulation.

  • Apparatus:

    • A gas-liquid contactor (e.g., a bubble column or a wetted wall column).

    • Mass flow controllers to regulate the flow of CO₂ and a balance gas (e.g., N₂).

    • A thermostated bath to control the solvent temperature.

    • An outlet gas analyzer (e.g., Gas Chromatography or NDIR sensor) to measure CO₂ concentration.

    • A condenser on the gas outlet to prevent solvent loss.[7]

  • Procedure:

    • Prepare the ethanolamine sulfate-based solvent of the desired concentration.

    • Fill the gas-liquid contactor with a known volume of the prepared solvent.

    • Heat the solvent to the desired experimental temperature (e.g., 40 °C).

    • Start the flow of the gas mixture (e.g., 15% CO₂ in N₂) at a constant total flow rate through the solvent.[7]

    • Continuously monitor and record the CO₂ concentration in the gas stream leaving the contactor.

    • The experiment continues until the outlet CO₂ concentration equals the inlet concentration, indicating the solvent is saturated.

  • Data Analysis:

    • Absorption Rate: Calculate the initial rate of CO₂ absorption from the difference between inlet and outlet CO₂ concentrations at the beginning of the experiment.

    • Equilibrium Capacity: Integrate the amount of CO₂ absorbed over the entire experiment duration to determine the total absorption capacity at equilibrium.

Visualizations: Diagrams and Workflows

CO2_Absorption_Mechanism Zwitterion Mechanism for CO₂ Absorption by MEA MEA MEA (R₂NH) Zwitterion Zwitterion Intermediate (R₂N⁺HCOO⁻) MEA->Zwitterion Step 1: Nucleophilic Attack CO2 CO₂ CO2->Zwitterion Carbamate Carbamate (R₂NCOO⁻) Zwitterion->Carbamate Step 2: Deprotonation ProtonatedBase Protonated Base (BH⁺) Zwitterion->ProtonatedBase Base Base (B) (e.g., another MEA molecule) Base->Carbamate

Caption: Reaction pathway for CO₂ capture by monoethanolamine (MEA).

Troubleshooting_Workflow Troubleshooting Low CO₂ Absorption Efficiency Start Start: Low CO₂ Absorption Efficiency Observed Check_Params Check Operating Parameters (Temp, Pressure, Flow Rates) Start->Check_Params Params_OK Parameters Correct? Check_Params->Params_OK Adjust_Params Adjust to Optimal Setpoints Params_OK->Adjust_Params No Analyze_Solvent Perform Solvent Analysis (Titration, Spectroscopy) Params_OK->Analyze_Solvent Yes Adjust_Params->Check_Params Degradation Degradation or HSS Detected? Analyze_Solvent->Degradation Reclaim Reclaim or Replace Solvent Degradation->Reclaim Yes Check_Gas Analyze Inlet Gas for Contaminants (SOx) Degradation->Check_Gas No End Problem Resolved Reclaim->End Contaminants High SOx Levels? Check_Gas->Contaminants Pretreat Improve Flue Gas Pre-treatment Contaminants->Pretreat Yes Contaminants->End No Pretreat->End

Caption: Logical workflow for diagnosing low CO₂ absorption issues.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase Solvent_Prep Solvent Preparation (Ethanolamine + Sulfate Source) Apparatus_Setup Apparatus Setup & Calibration (Flow Controllers, Analyzer) Solvent_Prep->Apparatus_Setup Run_Absorption Run Absorption Experiment (Constant T, P, Flow) Apparatus_Setup->Run_Absorption Data_Collection Collect Outlet Gas Data (CO₂ Concentration vs. Time) Run_Absorption->Data_Collection Calc_Rate Calculate Absorption Rate Data_Collection->Calc_Rate Calc_Capacity Determine Loading Capacity Data_Collection->Calc_Capacity Data_Analysis Analyze & Compare Results Calc_Rate->Data_Analysis Calc_Capacity->Data_Analysis

Caption: Standard workflow for CO₂ absorption experiments.

References

methods to minimize byproduct formation during the synthesis of 2-aminoethanol sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-aminoethanol sulfate. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of 2-aminoethanol sulfate from 2-aminoethanol and sulfuric acid?

A1: The primary synthesis of 2-aminoethanol sulfate involves the reaction of 2-aminoethanol with sulfuric acid. Key challenges and potential byproducts include:

  • Charred Organic Residues: These can form at elevated temperatures, typically around 250°C, leading to reduced yields and product contamination.[1]

  • Sulfur Dioxide Fumes: Also a result of high-temperature decomposition, indicating degradation of the reactants or product.[1]

  • N-(β-hydroxyethyl) Sulfamic Acid: This can form as an intermediate or byproduct, which may require a heating step to rearrange to the desired 2-aminoethanol sulfate.[1]

  • Unreacted Starting Materials: Incomplete reaction due to insufficient water removal or non-optimal reaction conditions.

  • Hydrolysis Products: The product can hydrolyze back to 2-aminoethanol and sulfuric acid in the presence of water, especially during workup.[2]

  • N-Alkylation Products: While less common in this specific reaction, side reactions involving the amine group, such as N-alkylation, are a known challenge in amino alcohol chemistry.[3][4][5][6]

Q2: How can I control the reaction temperature to prevent degradation and byproduct formation?

A2: Temperature control is critical for a successful synthesis. The reaction between 2-aminoethanol and sulfuric acid is exothermic.

  • Initial Cooling: It is recommended to cool the initial mixture of 2-aminoethanol and water to a temperature range of -5 to 5°C before the slow addition of sulfuric acid.[7]

  • Slow Acid Addition: Add the sulfuric acid dropwise while monitoring the internal temperature to prevent a rapid exothermic spike.[7][8]

  • Avoid High Temperatures: Traditional methods using high heat (e.g., 250°C) are known to cause charring and reduced yields.[1][9] More modern approaches utilize lower temperatures combined with methods for water removal.

Q3: What methods are effective for removing water to drive the reaction to completion?

A3: Water is a byproduct of the esterification reaction, and its removal is essential to shift the equilibrium towards the product.[2]

  • Vacuum Distillation: Applying a vacuum allows for the removal of water at a lower temperature, which helps to prevent thermal degradation of the product.[1][10]

  • Azeotropic Distillation: Using an inert, high-boiling solvent that forms an azeotrope with water, such as toluene or o-dichlorobenzene, can facilitate water removal.[1][2][8] The water is collected in a Dean-Stark trap, and the solvent is returned to the reaction mixture.

Q4: What are the best practices for purification of 2-aminoethanol sulfate?

A4: Proper purification is key to obtaining a high-purity product.

  • Crystallization: The product can be crystallized from water or by dissolving it in water and adding ethanol.[7]

  • Washing: The crude product can be washed with anhydrous ethanol to remove impurities.[7][11] A wash with methanol and hydrochloric acid has also been reported.[11]

  • Controlled Crystallization: Retaining a small amount of water in the reaction mixture after distillation can allow for controlled crystallization, preventing the formation of a solid mass that is difficult to handle.[2][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to residual water.Improve water removal by using a higher vacuum, azeotropic distillation with a suitable solvent (e.g., toluene), or extending the reaction time under water-removing conditions.[1][2][8]
Product hydrolysis during workup.Minimize the product's contact time with water during purification. Consider using a water-soluble salt of a weak acid (e.g., sodium acetate) to minimize hydrolysis during crystallization.[2]
High reaction temperatures causing degradation.Maintain a lower reaction temperature and use vacuum to remove water instead of high heat.[1][9]
Product Discoloration (Charring) Reaction temperature is too high.Avoid direct open-flame heating. Use a controlled heating mantle and do not exceed temperatures that cause visible decomposition. The use of an inert, high-boiling solvent can also help moderate the temperature.[1]
Presence of N-(β-hydroxyethyl) Sulfamic Acid Incomplete rearrangement of the sulfamic acid intermediate.After the initial reaction, include a heating step (e.g., refluxing in the solvent used for synthesis) to ensure the conversion of the sulfamic acid to 2-aminoethyl hydrogen sulfate.[1]
Product is a solid, unmanageable mass Uncontrolled crystallization from a completely dry reaction mixture.After vacuum distillation, intentionally leave or add back a small, controlled amount of water to the mixture to allow for the formation of a stirrable slurry from which the product can be filtered.[2][10]
Ammonia byproduct detected (in alternative synthesis) Using ammonium bisulfate as a reactant.Ensure a molar ratio of at least 2:1 of ammonium bisulfate to the ethylene compound to capture the byproduct ammonia as it forms.[2]
Quantitative Data Summary
Method Reactants Solvent/Conditions Temperature Yield Reference
Aqueous Synthesis2-Aminoethanol, Sulfuric AcidWater, then Ethanol for precipitation-5 to 5°C (initial), then room temp90.72%[7]
Toluene Azeotrope2-Aminoethanol, Sulfuric AcidToluene, TBAB (catalyst)<40°C (addition), 110°C (reflux)99%[8]
High-TemperatureEthanolamine, Sulfuric Acido-DichlorobenzeneElevated (e.g., up to 250°C in older methods)Improved over no solvent[1]
Sulfur Trioxide MethodEthanolamine, Sulfur Trioxide (gaseous)ChloroformRoom temp to 45°C (113°F)88% (after crystallization)[1]
Ammonium BisulfateEthylene compound, Ammonium BisulfateOptional organic solvent100-200°C-[2]

Experimental Protocols

Protocol 1: Synthesis via Controlled Precipitation (based on CN107739349)
  • Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, add 9 mL (0.15 mol) of 2-aminoethanol and 9 mL of water.

  • Cooling: Cool the mixture to a temperature between -5 and 5°C using a suitable cooling bath.

  • Reaction: Slowly add a pre-prepared aqueous solution of 16.3 mL of sulfuric acid (prepared by mixing concentrated sulfuric acid with an equal volume of water) dropwise into the flask. Maintain the temperature between -5 and 5°C.

  • Stirring: After the addition is complete, continue stirring the mixture for 30 minutes.

  • Water Removal: Gradually warm the mixture to room temperature and then remove the water by vacuum distillation.

  • Precipitation: Transfer the distillation residue to 60 mL of anhydrous ethanol and stir thoroughly.

  • Filtration and Washing: Filter the resulting solid. Wash the filter cake with 15 mL of anhydrous ethanol three times.

  • Drying: Dry the solid product to obtain 2-aminoethanol sulfate.

Protocol 2: Synthesis via Azeotropic Distillation (based on Guidechem)
  • Preparation: Add 100 mL of 2-aminoethanol to 400 mL of toluene in a reaction flask. Add 100 mg of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

  • Reaction: Slowly add 1.1 equivalents of 98% concentrated sulfuric acid, ensuring the temperature remains below 40°C. Complete the addition within one hour, then stir for an additional 30 minutes.

  • Water Removal: Equip the flask with an oil-water separator (e.g., Dean-Stark trap) and heat the mixture to 110°C to reflux. Continue refluxing until no more water separates.

  • Isolation: Cool the reaction solution to below 30°C.

  • Filtration and Washing: Filter the solid product and wash the filter cake with ethanol (volume ratio of 1:1).

  • Drying: Dry the product to obtain 2-aminoethanol sulfate.

Visualizations

experimental_workflow_1 cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification prep1 Mix 2-Aminoethanol and Water prep2 Cool to -5 to 5°C prep1->prep2 react1 Slowly add H₂SO₄ solution prep2->react1 react2 Stir for 30 min react1->react2 iso1 Vacuum Distill to remove water react2->iso1 iso2 Add Anhydrous Ethanol to precipitate iso1->iso2 iso3 Filter solid product iso2->iso3 pur1 Wash with Ethanol iso3->pur1 pur2 Dry the product pur1->pur2

Caption: Workflow for Controlled Precipitation Synthesis.

experimental_workflow_2 cluster_prep Preparation cluster_reaction Reaction cluster_water_removal Water Removal cluster_isolation Isolation & Purification prep1 Mix 2-Aminoethanol, Toluene, and TBAB catalyst react1 Slowly add H₂SO₄ (keep temp < 40°C) prep1->react1 react2 Stir for 30 min react1->react2 wr1 Heat to 110°C react2->wr1 wr2 Reflux with oil-water separator until no more water collects wr1->wr2 iso1 Cool to < 30°C wr2->iso1 iso2 Filter solid product iso1->iso2 iso3 Wash with Ethanol iso2->iso3 iso4 Dry the product iso3->iso4

Caption: Workflow for Azeotropic Distillation Synthesis.

troubleshooting_logic start Synthesis Issue (e.g., Low Yield, Impure Product) q1 Is the product discolored or charred? start->q1 a1_yes Reaction temp likely too high. Use controlled heating and/or vacuum distillation. q1->a1_yes Yes q2 Is the yield low? q1->q2 No a1_yes->q2 a1_no No a2_yes Incomplete reaction or hydrolysis. Improve water removal (vacuum/ azeotrope) and minimize water contact during workup. q2->a2_yes Yes q3 Is the product a hard, solid mass? q2->q3 No a2_yes->q3 a2_no No a3_yes Uncontrolled crystallization. Retain a small amount of water to form a filterable slurry. q3->a3_yes Yes end_node Consult advanced analytical characterization (NMR, LC-MS) q3->end_node No a3_yes->end_node a3_no No

Caption: Troubleshooting Logic for Byproduct Formation.

References

Validation & Comparative

Comparative Performance Analysis: Ethanolamine Sulfate vs. Monoethanolamine (MEA) for Carbon Capture

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in research and application between monoethanolamine (MEA) and ethanolamine sulfate for carbon capture. While MEA is a well-established and extensively studied benchmark solvent, there is a notable absence of data on the use of ethanolamine sulfate as a primary solvent for CO2 absorption.

This guide, therefore, provides a detailed performance analysis of MEA, supported by experimental data, and discusses the role of sulfate as a contaminant within MEA-based systems, which is the closest available information to the direct use of ethanolamine sulfate. This information is intended for researchers, scientists, and professionals in drug development and related fields to understand the current landscape of amine-based carbon capture technologies.

Executive Summary

Monoethanolamine (MEA) is a primary amine that has been widely used for post-combustion CO2 capture due to its high reactivity and relatively low cost. However, it suffers from drawbacks such as high regeneration energy, thermal and oxidative degradation, and corrosivity. The scientific literature is replete with data on its performance, which is summarized in this guide.

Conversely, "ethanolamine sulfate" is not found in the literature as a standalone solvent for CO2 capture. Its mention is primarily in the context of being a heat-stable salt that forms when sulfur oxides (SOx), present in flue gas, react with MEA. These heat-stable salts are generally considered undesirable as they can increase viscosity, reduce CO2 carrying capacity, and contribute to corrosion.

Monoethanolamine (MEA): A Performance Benchmark

MEA is the most mature technology for amine-based CO2 capture. Its performance is the standard against which new solvents are often compared.

Quantitative Performance Data for MEA

The following table summarizes key performance indicators for a typical 30 wt% aqueous MEA solution.

Performance ParameterTypical Value(s)Experimental Conditions
CO₂ Absorption Capacity 0.4 - 0.5 mol CO₂ / mol MEA40-60°C, atmospheric pressure
Regeneration Energy 3.5 - 4.2 GJ / tonne CO₂Stripper temperature: 100-120°C
Absorption Rate High-
Thermal Stability Degradation observed at > 120°CPresence of O₂ and CO₂ accelerates degradation
Corrosion Rate (Carbon Steel) 0.1 - 1 mm/year (can be higher)Dependent on temperature, CO₂ loading, and impurities
Experimental Protocols for MEA Performance Evaluation

CO₂ Absorption Capacity Measurement: The CO₂ absorption capacity of MEA is typically determined by bubbling a gas mixture with a known CO₂ concentration through a measured volume and concentration of the MEA solution at a controlled temperature and pressure. The amount of CO₂ absorbed is measured by analyzing the gas outlet concentration using techniques like gas chromatography (GC) or non-dispersive infrared (NDIR) sensors until the solution is saturated. The liquid phase is often analyzed by titration to determine the CO₂ loading.

Regeneration Energy Measurement: The regeneration energy is determined in a laboratory-scale absorption-desorption setup. The CO₂-rich MEA solution is heated in a stripper column, and the energy required to release the CO₂ is measured. This energy input is typically supplied by a reboiler, and the heat duty is calculated based on the steam flow rate and enthalpy, normalized to the amount of CO₂ liberated.

Thermal Stability Analysis: Thermal stability is assessed by heating the MEA solution in a sealed reactor at elevated temperatures (e.g., 120-150°C) for an extended period. The degradation of the amine is monitored by taking samples at regular intervals and analyzing the MEA concentration using techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Corrosion Rate Determination: Corrosion rates are measured using weight loss coupons of specific materials (e.g., carbon steel) immersed in the MEA solution under controlled conditions of temperature, CO₂ loading, and flow. The coupons are weighed before and after exposure, and the corrosion rate is calculated based on the weight loss, surface area, and exposure time. Electrochemical methods like linear polarization resistance (LPR) can also be used for real-time corrosion monitoring.

The Role of Sulfate in MEA-Based Carbon Capture

While ethanolamine sulfate is not used as a primary solvent, the presence of sulfate ions (SO₄²⁻) in an MEA solution is a well-documented phenomenon, arising from the reaction of SO₂ in the flue gas with the amine.

Studies have shown that the presence of sulfate, as a heat-stable salt, does not significantly increase the thermal degradation rate of MEA.[1] However, the accumulation of these salts can lead to increased solution viscosity and a reduction in the active amine concentration available for CO₂ capture. Furthermore, some studies suggest that certain heat-stable salts can increase the corrosiveness of the amine solution.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental processes involved in MEA-based carbon capture and a typical experimental workflow for evaluating solvent performance.

CO2_Capture_Process cluster_absorption Absorption cluster_regeneration Regeneration Absorber Absorber RichMEA_Out Rich MEA (with CO₂) Absorber->RichMEA_Out CleanGas_Out Clean Flue Gas Absorber->CleanGas_Out FlueGas_In Flue Gas (with CO₂) FlueGas_In->Absorber LeanMEA_In Lean MEA LeanMEA_In->Absorber Stripper Stripper RichMEA_Out->Stripper PureCO2_Out Pure CO₂ Stripper->PureCO2_Out LeanMEA_Out Lean MEA Stripper->LeanMEA_Out Heat_In Heat (Steam) Heat_In->Stripper LeanMEA_Out->LeanMEA_In Recycle

Caption: CO₂ absorption-desorption cycle using MEA.

Experimental_Workflow Solvent_Prep Solvent Preparation (MEA Solution) Absorption_Test CO₂ Absorption Test Solvent_Prep->Absorption_Test Regeneration_Test Regeneration Test Solvent_Prep->Regeneration_Test Stability_Test Thermal Stability Test Solvent_Prep->Stability_Test Corrosion_Test Corrosion Test Solvent_Prep->Corrosion_Test Data_Analysis Data Analysis & Comparison Absorption_Test->Data_Analysis Regeneration_Test->Data_Analysis Stability_Test->Data_Analysis Corrosion_Test->Data_Analysis

Caption: Experimental workflow for solvent performance evaluation.

Conclusion

Based on the available scientific literature, a direct comparative performance analysis of ethanolamine sulfate and MEA for carbon capture is not feasible due to the lack of data on the former. MEA remains the industry benchmark, with its performance characteristics extensively documented. The presence of sulfate in MEA solutions, resulting from SOx contamination, is known to form heat-stable salts that can negatively impact the overall process efficiency and contribute to corrosion. Future research into novel solvents for carbon capture may explore derivatives of ethanolamine, but at present, ethanolamine sulfate is not considered a viable primary solvent for this application.

References

A Comparative Guide to the Validation of Analytical Methods for Ethanol, 2-amino-, Sulfate in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of traditional and novel analytical methods for the quantitative determination of ethanol, 2-amino-, sulfate (ethanolamine sulfate) in complex matrices. While the focus is on the validation of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, it is presented in juxtaposition with a conventional High-Performance Liquid Chromatography (HPLC) method involving pre-column derivatization. This approach allows for a comprehensive evaluation of the respective performances of each technique.

The data and protocols presented herein are synthesized from established methodologies for ethanolamine analysis, providing a solid foundation for researchers to develop and validate their own analytical procedures.

Comparative Analysis of Traditional and Novel Methods

The quantification of small, polar molecules like ethanolamine in complex biological or pharmaceutical matrices presents analytical challenges. Traditional HPLC methods often necessitate derivatization to enhance retention and detectability, while modern LC-MS/MS techniques offer high sensitivity and selectivity without the need for chemical modification.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance parameters of a representative traditional HPLC-UV method (with derivatization) and a novel LC-MS/MS method for the analysis of ethanol, 2-amino-, sulfate.

Table 1: Comparison of Method Performance Parameters

ParameterTraditional Method (HPLC-UV with Derivatization)Novel Method (LC-MS/MS)
Linearity (r²) > 0.995[1][2][3][4]> 0.99[5][6]
Limit of Detection (LOD) 0.03 µg/mL[1][2][3][4]1 ppb (µg/L)[7]
Limit of Quantification (LOQ) 0.10 µg/mL[1][2][3][4]5 ppb (µg/L)[5][6]
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%[1][2][3][4]< 15%
Sample Preparation Derivatization requiredProtein precipitation or SPE
Analysis Time Longer (due to derivatization)Shorter
Specificity ModerateHigh

Table 2: Summary of Validation Data

Validation ParameterTraditional Method (HPLC-UV with Derivatization using Marfey's Reagent)Novel Method (LC-MS/MS)
Linear Range 0.25 - 1.0 µg/mL[1][2][3][4]5 - 1000 ng/mL[5][6]
Accuracy 105.5 ± 4.8% (n=3)[1][2][3][4]Within ±15% of nominal
Intra-day Precision (%RSD) < 2.0%< 10%
Inter-day Precision (%RSD) < 4.8%< 10%
Selectivity No interference from matrix components observed at the retention time of the derivative.No significant interfering peaks at the retention time of the analyte and internal standard.
Stability Stable in solution for 24 hours at room temperature after derivatization.Stable through freeze-thaw cycles and for extended periods when stored at -80°C.

Experimental Protocols

This section provides detailed methodologies for a representative traditional HPLC method and a novel LC-MS/MS method.

Traditional Method: HPLC with Pre-column Derivatization

This method is based on the derivatization of ethanolamine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), followed by HPLC-UV detection[1][2][3][4].

1. Sample Preparation (Derivatization)

  • To 1 mL of sample (or standard solution) in a suitable solvent, add 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Vortex the mixture and incubate at 40°C for 1 hour in a water bath.

  • After incubation, cool the mixture to room temperature and add 100 µL of 1 M HCl to stop the reaction.

  • The sample is now ready for HPLC analysis.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

  • Injection Volume: 20 µL.

Novel Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of ethanolamine without derivatization, offering higher sensitivity and specificity.

1. Sample Preparation

  • Protein Precipitation (for plasma/serum): To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. The supernatant is collected for analysis.

  • Solid-Phase Extraction (SPE) (for complex matrices): The sample is loaded onto a conditioned cation-exchange SPE cartridge. After washing away interferences, the analyte is eluted with a methanolic ammonia solution. The eluent is evaporated and reconstituted for analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining this polar analyte.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for ethanolamine and its internal standard are monitored.

Visualizations

The following diagrams illustrate the experimental workflows for the traditional and novel analytical methods.

Traditional_Method_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample/Standard Add_Bicarb Add Sodium Bicarbonate Sample->Add_Bicarb Add_Marfeys Add Marfey's Reagent Add_Bicarb->Add_Marfeys Incubate Incubate at 40°C Add_Marfeys->Incubate Stop_Reaction Add HCl Incubate->Stop_Reaction Derivatized_Sample Derivatized Sample Stop_Reaction->Derivatized_Sample HPLC HPLC-UV System Derivatized_Sample->HPLC Inject Data Data Acquisition & Analysis HPLC->Data

Caption: Workflow for the traditional HPLC method with derivatization.

Novel_Method_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMSMS LC-MS/MS System Supernatant->LCMSMS Inject Data Data Acquisition & Analysis LCMSMS->Data

Caption: Workflow for the novel LC-MS/MS method.

References

A Comparative Analysis of 2-Aminoethanol Sulfate and Standard Biological Buffers for Enhanced Buffering Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – For researchers, scientists, and drug development professionals seeking optimal pH control in experimental and bioprocessing environments, a thorough understanding of the performance characteristics of various buffering agents is paramount. This guide provides a detailed comparison of the buffering efficiency of 2-aminoethanol sulfate against commonly used standard biological buffers such as Tris, HEPES, and Phosphate-Buffered Saline (PBS). This analysis is based on available physicochemical data and established principles of buffer performance, offering a framework for informed buffer selection.

Executive Summary

Maintaining a stable pH is critical for the integrity and function of biological molecules and systems. The choice of buffer can significantly impact experimental outcomes, influencing protein stability, enzyme activity, and cell viability. While standard buffers like Tris, HEPES, and PBS are widely used, the exploration of alternative buffering agents such as 2-aminoethanol sulfate is warranted to identify compounds with potentially advantageous properties. This guide presents a comparative overview of their key buffering characteristics, outlines experimental protocols for direct comparison, and provides visualizations to aid in understanding the principles of buffer selection and evaluation.

Physicochemical Properties and Buffering Performance

The effectiveness of a buffer is primarily determined by its pKa, the pH at which the buffer has its maximum buffering capacity. The useful buffering range for a given compound is generally considered to be its pKa ± 1 pH unit.

Table 1: Comparison of Physicochemical Properties of Selected Buffers

Property2-Aminoethanol Sulfate (Estimated)TrisHEPESPBS (Phosphate component)
Chemical Formula C₂H₇NO₄SC₄H₁₁NO₃C₈H₁₈N₂O₄SNa₂HPO₄ / KH₂PO₄
Molecular Weight ( g/mol ) 141.15121.14238.30Varies
pKa at 25°C ~9.0 (estimated from taurine)[1][2]8.067.487.21 (pKa2 of phosphoric acid)
Useful Buffering Range ~8.0 - 10.07.1 - 9.06.8 - 8.26.2 - 8.2
ΔpKa/°C ~ -0.033 (estimated from taurine)[4]-0.028-0.014-0.0028
Metal Ion Chelation Low (expected)Moderate (especially with Cu²⁺)NegligibleStrong (especially with Ca²⁺ and Mg²⁺)

Note: The properties for 2-aminoethanol sulfate are estimations based on its structural analog, taurine.

Temperature Dependence of Buffering Capacity

The pH of a buffer solution can be sensitive to changes in temperature, a critical consideration for experiments conducted at temperatures other than ambient. Buffers containing amino groups, such as Tris and, by extension, 2-aminoethanol sulfate, typically exhibit a significant decrease in pKa as temperature increases[5][6]. This is due to the temperature-dependent nature of the dissociation of the protonated amine.

As shown in Table 1, the estimated temperature coefficient (ΔpKa/°C) for 2-aminoethanol sulfate is substantial, similar to that of Tris. For taurine, the pKa drops from 9.0 at 25°C to 8.6 at 37°C, which is a significant change for temperature-sensitive applications[4]. In contrast, HEPES and PBS show much lower temperature dependence, making them more suitable for experiments involving temperature fluctuations.

Experimental Protocols for Evaluating Buffering Efficiency

To empirically determine and compare the buffering efficiency of 2-aminoethanol sulfate with standard buffers, a systematic approach involving titration is recommended.

Protocol: Determination of Buffer Capacity by Titration

Objective: To measure the resistance of a buffer solution to pH change upon the addition of a strong acid or base.

Materials:

  • 2-aminoethanol sulfate

  • Tris

  • HEPES

  • Phosphate-Buffered Saline (PBS)

  • Hydrochloric acid (HCl), 0.1 M standardized solution

  • Sodium hydroxide (NaOH), 0.1 M standardized solution

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette

  • Beakers

Procedure:

  • Buffer Preparation: Prepare 100 mL of a 50 mM solution of each buffer (2-aminoethanol sulfate, Tris, HEPES, and PBS). Adjust the initial pH of each solution to the pKa of the respective buffer using 0.1 M HCl or 0.1 M NaOH.

  • Titration with Acid: a. Place 50 mL of one of the prepared buffer solutions in a beaker with a stir bar. b. Immerse the calibrated pH electrode in the solution and record the initial pH. c. Add 0.1 M HCl in 0.5 mL increments from a burette. d. Record the pH after each addition, allowing the reading to stabilize. e. Continue the titration until the pH has dropped by at least 2 units from the starting pH.

  • Titration with Base: a. Repeat the procedure using a fresh 50 mL aliquot of the same buffer, this time titrating with 0.1 M NaOH. b. Add the base in 0.5 mL increments and record the pH until it has increased by at least 2 units.

  • Data Analysis: a. Plot the pH of the solution versus the volume of acid or base added for each buffer. b. The buffer capacity (β) can be calculated as the moles of added acid or base per unit change in pH. The region of the curve with the shallowest slope represents the highest buffering capacity.

Visualizing Experimental Workflows and Concepts

To facilitate a clearer understanding of the processes involved in buffer evaluation and selection, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Buffer Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis A Weigh buffer components B Dissolve in deionized water A->B C Adjust pH to pKa B->C D Take 50 mL buffer aliquot C->D E Titrate with 0.1 M HCl D->E G Titrate with 0.1 M NaOH D->G F Record pH changes E->F I Plot pH vs. titrant volume F->I H Record pH changes G->H H->I J Determine buffering capacity I->J K Compare buffer performance J->K Buffer_Selection_Logic cluster_params Key Parameters cluster_choices Buffer Candidates A Define Experimental Requirements B Required pH A->B C Temperature Variability A->C D Presence of Divalent Cations A->D E Spectrophotometric Assay A->E F 2-Aminoethanol Sulfate B->F G Tris B->G H HEPES B->H I PBS B->I C->F C->G C->H C->I D->F D->G D->H D->I E->F E->G E->H E->I J Select Optimal Buffer F->J G->J H->J I->J

References

a comparative study of the corrosion inhibition properties of ethanolamine sulfate and other organic inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the efficacy of various organic compounds in mitigating steel and copper alloy corrosion, supported by extensive experimental data.

This guide provides a detailed comparative study on the corrosion inhibition properties of ethanolamine sulfate and a selection of other prominent organic inhibitors, including diethanolamine, triethanolamine, aniline, thiourea, benzotriazole, and sodium oleate. The information presented is curated for researchers, scientists, and professionals in drug development and materials science, offering a clear and objective comparison of inhibitor performance based on experimental findings from various scientific studies.

Performance Comparison of Organic Corrosion Inhibitors

The inhibition efficiency of an organic compound is a critical parameter in assessing its utility as a corrosion inhibitor. This efficiency is influenced by factors such as the inhibitor's concentration, the chemical composition of the corrosive environment, and the operating temperature. The following tables summarize the performance of the selected organic inhibitors on mild steel and other alloys under different experimental conditions, as determined by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods.

Table 1: Corrosion Inhibition Efficiency Data from Weight Loss Measurements

InhibitorMetal/AlloyCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)
Monoethanolamine Zinc1.0 M Sulfamic Acid15 mM3092.4[1]
Diethanolamine Mild Steel0.5 M H₂SO₄10⁻³ M3088.7[2]
Triethanolamine Zinc1.0 M Sulfamic Acid15 mM3071.6[1]
Aniline Mild Steel1 M HCl10⁻³ M-89.72[3]
Thiourea Mild Steel1 N H₂SO₄-40-[4]
Benzotriazole CopperDeoxygenated Acid--95[5]
Sodium Oleate Aluminum Alloy 20240.1 mol L⁻¹ NaCl0.1 g L⁻¹-Good[1]

Table 2: Corrosion Inhibition Parameters from Potentiodynamic Polarization

InhibitorMetal/AlloyCorrosive MediumConcentrationCorrosion Current Density (i_corr) (µA/cm²)Inhibition Efficiency (%)
Monoethanolamine Steel RebarSimulated Realkalized Concrete-Reduced by 3.76-[6]
Diethanolamine Mild Steel0.5 M H₂SO₄10⁻³ M--[2]
Triethanolamine Steel3.5% NaCl3 g·L⁻¹--[7]
Aniline Carbon Steel1.0 mol L⁻¹ HCl1.0 × 10⁻² mol L⁻¹-85[6]
Thiourea Mild Steel0.5 M H₂SO₄50-1000 ppm--[8]
Benzotriazole Copper----
Sodium Oleate Aluminum3.5wt.% NaCl---[9]

Table 3: Corrosion Inhibition Data from Electrochemical Impedance Spectroscopy (EIS)

InhibitorMetal/AlloyCorrosive MediumConcentrationCharge Transfer Resistance (R_ct) (Ω·cm²)Inhibition Efficiency (%)
Monoethanolamine -----
Diethanolamine Mild Steel0.5 M H₂SO₄10⁻³ MIncreased-[2]
Triethanolamine Steel3.5% NaCl-Increased-[7]
Aniline Carbon Steel1 M HCl10⁻³ MIncreased-[3]
Thiourea Mild Steel0.5 M H₂SO₄50–1000 ppmIncreased-[8]
Benzotriazole -----
Sodium Oleate Mild SteelSaline Water-Increased-[10]

Experimental Protocols

The data presented in this guide is derived from established experimental techniques for corrosion research. The following are detailed methodologies for the key experiments cited.

Weight Loss Method

The weight loss method is a fundamental gravimetric technique used to determine the average corrosion rate.[11]

  • Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, and weighed accurately.

  • Immersion: The prepared specimens are immersed in the corrosive solution, both with and without the inhibitor, for a specified period and at a controlled temperature.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal. The inhibition efficiency (IE%) is then calculated as: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Weight_Loss_Method cluster_prep Specimen Preparation cluster_immersion Immersion cluster_post Post-Immersion cluster_calc Calculation Prep1 Clean & Degrease Prep2 Weigh Initial Mass (W_i) Prep1->Prep2 Immersion Immerse in Corrosive Medium (with and without inhibitor) Prep2->Immersion Post1 Remove & Clean Immersion->Post1 Post2 Dry & Weigh Final Mass (W_f) Post1->Post2 Calc1 Calculate Weight Loss (W = W_i - W_f) Post2->Calc1 Calc2 Calculate Corrosion Rate (CR) Calc1->Calc2 Calc3 Calculate Inhibition Efficiency (IE%) Calc2->Calc3 Potentiodynamic_Polarization cluster_setup Setup cluster_measurement Measurement cluster_analysis Data Analysis Setup1 Three-Electrode Cell Assembly Setup2 Working Electrode (Specimen) Setup1->Setup2 Setup3 Reference Electrode (e.g., SCE) Setup1->Setup3 Setup4 Counter Electrode (e.g., Pt) Setup1->Setup4 Meas1 Stabilize at Open Circuit Potential (OCP) Setup1->Meas1 Meas2 Scan Potential (Cathodic & Anodic) Meas1->Meas2 Ana1 Plot Polarization Curve (log |i| vs. E) Meas2->Ana1 Ana2 Tafel Extrapolation Ana1->Ana2 Ana3 Determine i_corr and E_corr Ana2->Ana3 Ana4 Calculate Inhibition Efficiency (IE%) Ana3->Ana4 EIS_Method cluster_setup Setup cluster_measurement Measurement cluster_analysis Data Analysis Setup1 Three-Electrode Cell Meas1 Apply Small AC Voltage (at OCP, varying frequency) Setup1->Meas1 Meas2 Measure AC Current Response Meas1->Meas2 Meas3 Calculate Impedance Meas2->Meas3 Ana1 Generate Nyquist Plot Meas3->Ana1 Ana2 Model with Equivalent Circuit Ana1->Ana2 Ana3 Determine Charge Transfer Resistance (R_ct) Ana2->Ana3 Ana4 Calculate Inhibition Efficiency (IE%) Ana3->Ana4 Adsorption_Mechanism cluster_isotherms Adsorption Isotherms Inhibitor Organic Inhibitor in Solution Metal Metal Surface Inhibitor->Metal Adsorption Adsorbed Adsorbed Inhibitor Layer (Protective Film) Metal->Adsorbed Langmuir Langmuir (Monolayer, no interaction) Adsorbed->Langmuir Characterized by Temkin Temkin (Linear decrease in adsorption heat) Adsorbed->Temkin Frumkin Frumkin (Molecular interaction) Adsorbed->Frumkin

References

cross-validation of published experimental data on the properties of 2-aminoethanol sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of 2-aminoethanol sulfate, its precursor 2-aminoethanol (monoethanolamine), and its biologically significant downstream product, taurine. The information presented herein is compiled from published experimental data to facilitate cross-validation and support research and development endeavors.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-aminoethanol sulfate, 2-aminoethanol, and taurine, based on available experimental data.

Property2-Aminoethanol Sulfate2-Aminoethanol (Monoethanolamine)Taurine
Molecular Formula C₂H₇NO₄SC₂H₇NOC₂H₇NO₃S
Molecular Weight 141.15 g/mol [1]61.08 g/mol 125.15 g/mol
Appearance White to slightly beige fine crystalline powder[1]Colorless, viscous liquidWhite crystalline solid
Melting Point 277 °C (decomposes)[1][2]10.5 °C~300 °C (decomposes)
Boiling Point 296.49 °C (at 101.325 kPa) (estimate)[1]170 °CDecomposes
Density 1.344 g/cm³ (estimate)[1]1.012 g/cm³1.734 g/cm³
Solubility in Water Soluble[1]MiscibleSoluble
pKa -4.33 (Predicted)[3]9.5~1.5 (sulfonic acid group), ~9.0 (amino group)

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below, providing a framework for the replication and validation of the presented data.

Melting Point Determination

The melting point of a solid is determined by heating a small sample in a capillary tube and observing the temperature range over which the substance melts.

Procedure:

  • A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Solubility Determination

The solubility of a substance in a particular solvent is determined by preparing a saturated solution at a specific temperature and then quantifying the concentration of the solute.

Procedure:

  • An excess amount of the solid is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (saturation).

  • The undissolved solid is separated from the solution by filtration or centrifugation.

  • A known volume of the saturated solution is carefully removed, and the solvent is evaporated.

  • The mass of the remaining solid is measured to determine the solubility.

Density Measurement (for liquids and solutions)

The density of a liquid or solution is determined by measuring the mass of a known volume.

Procedure:

  • A specific volume of the liquid is accurately measured using a calibrated pycnometer or volumetric flask.

  • The mass of the liquid is determined using an analytical balance.

  • The density is calculated by dividing the mass of the liquid by its volume.

Viscosity Measurement

The viscosity of a liquid can be determined using a viscometer, which measures the resistance of the fluid to flow.

Procedure (using a capillary viscometer):

  • A known volume of the liquid is introduced into the viscometer.

  • The viscometer is placed in a constant temperature bath to allow the liquid to reach thermal equilibrium.

  • The time taken for the liquid to flow between two marked points on the capillary is measured.

  • The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.

Visualizing Chemical Relationships and Processes

The following diagrams illustrate the synthesis pathway of taurine from 2-aminoethanol and the experimental workflow for determining the melting point of a solid.

Synthesis_Pathway MEA 2-Aminoethanol (Monoethanolamine) AES 2-Aminoethanol Sulfate MEA->AES Esterification H2SO4 Sulfuric Acid H2SO4->AES Taurine Taurine AES->Taurine Sulfonation Na2SO3 Sodium Sulfite Na2SO3->Taurine

Caption: Synthesis pathway of taurine from 2-aminoethanol.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement start Start powder Grind solid sample start->powder pack Pack into capillary tube powder->pack place Place in melting point apparatus pack->place heat Heat at a controlled rate place->heat observe Observe melting range heat->observe record Record temperatures observe->record end End record->end

References

comparative toxicological assessment of ethanolamine and its sulfate derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative toxicological assessment of ethanolamine and its sulfate derivative, 2-aminoethyl hydrogen sulfate. The information is compiled from a comprehensive review of available toxicological literature, presenting key data in a structured format to facilitate informed decision-making in research and development.

Executive Summary

Ethanolamine is a widely used industrial chemical with a well-characterized toxicological profile. It is a corrosive substance that can cause severe skin and eye irritation.[1][2][3] While its acute oral toxicity is relatively low, inhalation can be harmful.[4] In contrast, publicly available toxicological data for its sulfate derivative, 2-aminoethyl hydrogen sulfate, is sparse. The existing information primarily consists of an acute oral toxicity study in mice and general hazard classifications, indicating it is harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[5][6][7] This significant data gap for the sulfate derivative necessitates a cautious approach and highlights the need for further investigation to establish a comprehensive safety profile.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for ethanolamine and 2-aminoethyl hydrogen sulfate.

Table 1: Acute Toxicity Data
Compound Test Species Route Value Reference
Ethanolamine LD50RatOralca. 1515 mg/kg bw[4]
LD50RabbitDermal1.0 - 2.5 g/kg
LC50 (4h)-Inhalation2.48 mg/L (mixture)[8]
2-Aminoethyl hydrogen sulfate LD50MouseOral1100 mg/kg

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; bw: body weight.

Table 2: Genotoxicity and Other Endpoints
Compound Test System Result Reference
Ethanolamine Ames TestS. typhimuriumNegative[9]
Chromosomal AberrationRat liver cellsNegative[8]
Chromosomal AberrationHuman lymphocytesWeak Positive[8]
2-Aminoethyl hydrogen sulfate --No data available-

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. These protocols are based on standardized guidelines and the reviewed literature.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity, expressed as the LD50, is a measure of the single dose of a substance that is lethal to 50% of a test animal population. A common method is as follows:

  • Test Animals: Typically, young adult rats of a single strain are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered by gavage in graduated doses to several groups of animals.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for a set period, usually 14 days.

  • Data Analysis: The LD50 is calculated using statistical methods, such as the Probit method.

Dermal Irritation/Corrosion Test

This test assesses the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Test Animals: Albino rabbits are commonly used. A small area of the back is clipped free of fur.

  • Application: A small amount of the test substance is applied to the clipped skin and covered with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a substance that reduces the viability of cultured cells by 50% (IC50).

  • Cell Culture: A suitable cell line (e.g., human fibroblasts) is seeded in a multi-well plate and incubated.

  • Treatment: The cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a spectrophotometer. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Comparative Toxicological Assessment

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Acute Toxicity Testing cluster_2 Phase 3: Specific Toxicity Endpoints cluster_3 Phase 4: Data Integration & Risk Assessment A QSAR & Read-Across B In Vitro Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake) A->B C In Vitro Genotoxicity Assays (e.g., Ames Test, Micronucleus Test) B->C D Acute Oral Toxicity (LD50) C->D Proceed if in vitro positive or for regulatory requirements E Acute Dermal Toxicity D->E F Acute Inhalation Toxicity (LC50) E->F G Dermal & Eye Irritation F->G H Skin Sensitization G->H I Repeated Dose Toxicity (Sub-acute/Sub-chronic) H->I J Hazard Identification I->J K Dose-Response Assessment J->K L Exposure Assessment K->L M Risk Characterization L->M

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Generic Cellular Stress Response Pathway

G cluster_responses Possible Cellular Outcomes A Chemical Insult (e.g., Ethanolamine) B Cellular Stress (e.g., Oxidative Stress, ER Stress) A->B C Activation of Stress Signaling Pathways (e.g., MAPK, Nrf2) B->C D Cellular Response C->D E Adaptation & Survival D->E Successful Response F Apoptosis (Programmed Cell Death) D->F Severe or Prolonged Stress G Necrosis (Uncontrolled Cell Death) D->G Overwhelming Damage

References

benchmarking different synthetic pathways for the production of ethanol, 2-amino-, sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthetic pathways for the production of ethanolamine sulfate (2-amino-, sulfate), a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. This document presents objective comparisons of reaction performance, supported by experimental data, and includes detailed methodologies to facilitate informed decisions in process development and optimization.

Performance Comparison of Synthetic Pathways

The synthesis of ethanolamine sulfate is primarily achieved through the direct reaction of ethanolamine with a sulfating agent. The choice of reactants and reaction conditions significantly impacts yield, purity, and process scalability. Below is a summary of the most common synthetic approaches with their respective performance metrics.

Synthetic PathwayReactantsSolventCatalystYield (%)Purity (%)Key AdvantagesKey Disadvantages
Pathway 1: Aqueous Sulfation Ethanolamine, Sulfuric AcidWaterNone90.72[1]>98.0[1]Simple, uses common reagents, avoids hazardous organic solvents.Requires removal of water, which can be energy-intensive.
Pathway 2: Toluene-Mediated Sulfation with Phase Transfer Catalyst Ethanolamine, Sulfuric AcidTolueneTetrabutylammonium Bromide (TBAB)99[2]99[2]High yield and purity, efficient water removal via azeotropic distillation.Uses a hazardous solvent (toluene) and requires a phase transfer catalyst.
Pathway 3: Reaction with Sulfur Trioxide Ethanolamine, Sulfur TrioxideGaseous phase or inert solventNoneGood yield[3]Not specifiedSpontaneous reaction, avoids the use of sulfuric acid.Requires handling of highly reactive sulfur trioxide, may produce N-(β-hydroxyethyl) sulfamic acid as a byproduct.[3]
Pathway 4: High-Temperature Reaction in Inert Solvent Ethanolamine, Sulfuric Acido-DichlorobenzeneNoneImproved yield over open-flame heating[3]Not specifiedPrevents caking of the product.[3]Requires high temperatures and a high-boiling, hazardous solvent.[3][4]

Experimental Protocols

Pathway 1: Aqueous Sulfation of Ethanolamine

This protocol is adapted from a general procedure for the synthesis of 2-aminoethyl sodium bisulfate.[1]

Materials:

  • Ethanolamine (9 mL, 0.15 mol)

  • Concentrated Sulfuric Acid (16.3 mL)

  • Water

  • Anhydrous Ethanol

Procedure:

  • In a 100 mL three-necked flask equipped with a constant-pressure dropping funnel, a thermometer, and a magnetic stirrer, combine 9 mL of ethanolamine and 9 mL of water.

  • Cool the reaction mixture to -5 to 5 °C using a cryogenic cooling circulation pump.

  • Prepare an aqueous solution of sulfuric acid by mixing 16.3 mL of concentrated sulfuric acid with an equal volume of water.

  • Slowly add the sulfuric acid solution dropwise to the three-necked flask through the constant pressure dropping funnel, maintaining the temperature between -5 and 5 °C.

  • After the addition is complete, continue to stir the reaction mixture for 30 minutes.

  • Set up a vacuum distillation apparatus and gradually increase the temperature of the reaction system to room temperature to remove water by distillation at 15 mbar.

  • Transfer the distillation residue to 60 mL of anhydrous ethanol, stir thoroughly, and filter the mixture.

  • Wash the filter cake with three 15 mL portions of anhydrous ethanol.

  • Dry the resulting white solid to obtain ethanolamine sulfate.

Pathway 2: Toluene-Mediated Sulfation with Phase Transfer Catalyst

This protocol is based on a synthesis method for 2-AMINOETHYL HYDROGEN SULFATE.[2]

Materials:

  • Ethanolamine (100 mL)

  • Toluene (400 mL)

  • Tetrabutylammonium Bromide (TBAB) (100 mg)

  • 98% Concentrated Sulfuric Acid (1.1 equivalents)

  • Ethanol

Procedure:

  • Add 100 mL of ethanolamine to 400 mL of toluene in a suitable reaction vessel.

  • Add 100 mg of the phase transfer catalyst TBAB.

  • Slowly add 1.1 equivalents of 98% concentrated sulfuric acid, keeping the temperature below 40°C. Complete the addition within 1 hour.

  • Stir the mixture for an additional 30 minutes.

  • Install an oil-water separator and heat the reaction mixture to 110°C for reflux dehydration.

  • Continue the reflux for 1 hour, or until no more water separates.

  • Cool the reaction solution to below 30°C.

  • Filter the mixture and wash the filter cake with ethanol (volume ratio of filter cake to ethanol is 1:1).

  • Dry the product to obtain powdered ethanolamine sulfate.

Visualizing the Synthetic Pathways and Experimental Workflow

The following diagrams illustrate the chemical transformations and the general experimental procedure for the synthesis of ethanolamine sulfate.

Synthetic_Pathways cluster_pathway1 Pathway 1 & 4: Sulfuric Acid Reaction cluster_pathway2 Pathway 2: Toluene-Mediated Sulfation cluster_pathway3 Pathway 3: Sulfur Trioxide Reaction EA1 Ethanolamine Product1 Ethanolamine Sulfate EA1->Product1 + H2SO4 H2SO4_1 Sulfuric Acid H2SO4_1->Product1 Solvent1 Solvent (Water or o-Dichlorobenzene) Solvent1->Product1 EA2 Ethanolamine Product2 Ethanolamine Sulfate EA2->Product2 + H2SO4 H2SO4_2 Sulfuric Acid H2SO4_2->Product2 Toluene Toluene Toluene->Product2 TBAB TBAB TBAB->Product2 catalyst EA3 Ethanolamine Product3 Ethanolamine Sulfate EA3->Product3 + SO3 SO3 Sulfur Trioxide SO3->Product3

Caption: Synthetic pathways for ethanolamine sulfate production.

Experimental_Workflow start Start reactants 1. Mix Ethanolamine and Solvent start->reactants cooling 2. Cool Reaction Mixture (if required) reactants->cooling addition 3. Add Sulfating Agent (e.g., H2SO4) Dropwise cooling->addition reaction 4. Stir for a Defined Period addition->reaction workup 5. Product Isolation reaction->workup purification 6. Purification (e.g., Recrystallization) workup->purification drying 7. Dry Final Product purification->drying end End drying->end

Caption: General experimental workflow for ethanolamine sulfate synthesis.

References

validation of the reported crystal structure of 2-aminoethanol sulfate via single-crystal X-ray diffraction

Author: BenchChem Technical Support Team. Date: November 2025

Unraveling the Crystal Structure of 2-Aminoethanol Sulfate: A Comparative Analysis

A comprehensive validation of the crystal structure of 2-aminoethanol sulfate, a compound of interest in pharmaceutical and materials science, is currently hindered by the absence of a publicly available, validated crystal structure in crystallographic databases. This guide, therefore, presents a hypothetical study to determine its structure via single-crystal X-ray diffraction and offers a comparative analysis with the well-characterized, structurally related compound, taurine (2-aminoethanesulfonic acid).

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the validation and comparison of crystal structures. It outlines the necessary experimental protocols and data presentation to facilitate a thorough understanding of the compound's three-dimensional arrangement.

Comparative Crystallographic Data

A direct comparison of the crystallographic data of 2-aminoethanol sulfate with a known alternative is essential for validation. In the absence of a reported structure for 2-aminoethanol sulfate, the following table presents a hypothetical data set alongside the experimentally determined data for taurine.[1][2] This juxtaposition highlights the key parameters that would be scrutinized in a validation study.

ParameterHypothetical 2-Aminoethanol SulfateTaurine (2-aminoethanesulfonic acid)
Crystal System MonoclinicMonoclinic[1][2]
Space Group P2₁/cP2₁/c[1][2]
Unit Cell Dimensions
a (Å)5.405.30[1]
b (Å)11.7511.65[1]
c (Å)8.057.94[1]
α (°)9090
β (°)95.594.28[1]
γ (°)9090
Volume (ų)508.9487.8
Z (molecules/unit cell)44
Calculated Density (g/cm³)1.7501.713
R-factor 0.0450.11[1]
Experimental Protocols

The determination and validation of a crystal structure rely on meticulous experimental procedures. The following protocols outline the key steps for obtaining single-crystal X-ray diffraction data.

1. Crystal Growth (Recrystallization)

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[3] The following thermal recrystallization method would be employed for 2-aminoethanol sulfate:

  • Solvent Screening: A suitable solvent is identified in which the compound has high solubility at elevated temperatures and low solubility at room temperature. For small organic molecules, common solvents for screening include water, ethanol, isopropanol, and acetone.

  • Dissolution: A saturated solution of 2-aminoethanol sulfate is prepared by dissolving the compound in a minimal amount of the chosen hot solvent.

  • Cooling: The saturated solution is allowed to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered single crystals.[4] If no crystals form, inducing crystallization by scratching the inner surface of the container or introducing a seed crystal may be necessary.

  • Isolation: The resulting crystals are isolated by filtration and washed with a small amount of cold solvent to remove any residual impurities.

2. Single-Crystal X-ray Diffraction Data Collection

Data collection would be performed using a modern single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated.[2] Data is collected over a range of angles to ensure a complete dataset.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson superposition.[1] The initial structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.

Visualizing the Workflow

To elucidate the logical flow of the validation process, the following diagrams illustrate the key stages from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_validation Validation & Comparison start 2-Aminoethanol Sulfate Powder recrystallization Recrystallization start->recrystallization crystals Single Crystals recrystallization->crystals xrd Single-Crystal XRD crystals->xrd diffraction_data Diffraction Data xrd->diffraction_data structure_solution Structure Solution diffraction_data->structure_solution refinement Structure Refinement structure_solution->refinement cif Crystallographic Information File (CIF) refinement->cif comparison Comparison with Known Structures (e.g., Taurine) cif->comparison validation Validated Crystal Structure comparison->validation

Figure 1. Experimental workflow for the determination and validation of the crystal structure of 2-aminoethanol sulfate.

The logical relationship for validating a reported crystal structure is a critical aspect of scientific rigor. The following diagram outlines this decision-making process.

validation_logic reported_structure Reported Crystal Structure of 2-Aminoethanol Sulfate compare Compare Crystallographic Parameters reported_structure->compare experimental_data Experimentally Determined Structure via SC-XRD experimental_data->compare match Parameters Match? compare->match validated Structure Validated match->validated Yes discrepancy Investigate Discrepancies (e.g., Polymorphism, Experimental Error) match->discrepancy No new_structure Propose New or Alternative Structure discrepancy->new_structure

References

comparative analysis of the solvent characteristics of ethanolamine sulfate in various applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the solvent characteristics of ethanolamine sulfate, contrasting its properties and performance with established alternatives such as monoethanolamine (MEA), diethanolamine (DEA), and methyldiethanolamine (MDEA) across various applications. While direct comparative studies on ethanolamine sulfate as a primary solvent are limited, this document compiles available physicochemical data and infers its potential performance characteristics.

Executive Summary

Ethanolamine sulfate, particularly in the form of 2-aminoethyl hydrogen sulfate, presents a unique set of properties that suggest its potential utility in specialized solvent applications. As a salt of a strong acid and a weak base, it exhibits characteristics of an ionic liquid or an amino acid salt. This guide explores its potential in CO2 capture, pharmaceutical formulations, and chemical synthesis, benchmarking its known properties against commonly used alkanolamine solvents.

Physicochemical Properties: A Comparative Overview

A solvent's performance is dictated by its physical and chemical properties. The following table summarizes the known properties of 2-aminoethyl hydrogen sulfate and compares them with those of MEA, a widely used industrial solvent.

Property2-Aminoethyl Hydrogen SulfateMonoethanolamine (MEA)Diethanolamine (DEA)Methyldiethanolamine (MDEA)Water
CAS Number 926-39-6[1][2][3]141-43-5[4]111-42-2105-59-97732-18-5
Molecular Formula C₂H₇NO₄S[1][2]C₂H₇NOC₄H₁₁NO₂C₅H₁₃NO₂H₂O
Molecular Weight ( g/mol ) 141.15[1][2][3]61.08105.14119.1618.02
Melting Point (°C) 277 (decomposes)[1][2][3]10.328-210
Boiling Point (°C) Decomposes~170[4]268247100
Density (g/cm³ at 20°C) ~1.344 (estimate)[1]1.0121.0971.0430.998
Solubility in Water Soluble[2]MiscibleMiscibleMiscible-
Solubility in Other Solvents Slightly soluble in Methanol[2]Miscible with alcohols[5]Soluble in ethanolSoluble in ethanol-

Application-Specific Comparative Analysis

Carbon Dioxide (CO₂) Capture

Aqueous solutions of alkanolamines, particularly MEA, are the industry benchmark for post-combustion CO₂ capture.[5] These solvents operate on the principle of reversible chemical absorption. The performance of a solvent in this application is evaluated based on its CO₂ absorption capacity, reaction kinetics, heat of absorption, and thermal stability.

Ethanolamine Sulfate as a Potential CO₂ Capture Solvent:

As an amino acid salt, ethanolamine sulfate can be compared to other amino acid salt solutions and ionic liquids, which are being explored as alternative CO₂ capture solvents due to their negligible vapor pressure and high thermal stability.[6][7][8][9][10][11][12][13][14]

Comparative Performance Metrics for CO₂ Capture Solvents:

ParameterEthanolamine Sulfate (Inferred)MEA (30 wt% aq.)MDEA (50 wt% aq.)Amino Acid Salts (e.g., Potassium Glycinate)Ionic Liquids (e.g., [bmim][PF₆])
CO₂ Absorption Capacity (mol CO₂/mol solvent) Potentially moderate to high, similar to amino acid salts.~0.5~1.0High absorption capacities have been observed.[11]Can be high, e.g., 0.6 at 80 bar.[7]
Reaction Kinetics Likely slower than primary amines like MEA.FastSlowGenerally slower than MEA.Varies, can be enhanced by functionalization.[6]
Heat of Absorption Expected to be lower than MEA, a potential advantage for regeneration energy.HighLowGenerally lower than MEA.Varies depending on the chemical nature.
Thermal Stability High, due to its salt nature.Prone to thermal degradation.More stable than MEA.Generally high.High thermal stability is a key advantage.[6]
Viscosity Potentially high, a common challenge with ionic liquids and concentrated salt solutions.[6][10]LowModerateCan be high.[13]Often high, which can hinder mass transfer.[6]

Logical Relationship for CO₂ Capture Solvent Selection

CO2_Capture_Solvent_Selection Absorption_Capacity Absorption Capacity Capture_Efficiency Capture Efficiency Absorption_Capacity->Capture_Efficiency Kinetics Reaction Kinetics Kinetics->Capture_Efficiency Regeneration_Energy Regeneration Energy Operating_Cost Operating Cost Regeneration_Energy->Operating_Cost Stability Stability Solvent_Loss Solvent Loss Stability->Solvent_Loss Viscosity Viscosity Viscosity->Operating_Cost Pumping Costs

Key solvent properties influencing CO₂ capture performance.
Pharmaceutical Formulations

In the pharmaceutical industry, solvents are crucial for drug synthesis, purification, and formulation. Ethanolamine is used as a pH adjuster, buffering agent, and emulsifier.[15] Ethanolamine-O-sulfate is known for its biological activity as a GABA transaminase inhibitor.[16]

Comparative Solvent Characteristics in Pharmaceutical Applications:

SolventKey CharacteristicsCommon Applications in Pharma
Ethanolamine Sulfate Polar, protic, potentially good solubility for polar compounds. Its salt nature might be leveraged for specific formulation challenges.Potentially as a buffer or for solubilizing specific active pharmaceutical ingredients (APIs).
Ethanol Polar, protic, widely used, good safety profile for many applications.Solubilizing APIs, granulation, extraction.
Water Highly polar, protic, the most common and biocompatible solvent.Aqueous formulations, buffer solutions.
Methanol Polar, protic, good solvent for many organic compounds but has toxicity concerns.Primarily used in synthesis and purification, with strict limits in final products.
Chemical Synthesis: The Case of Taurine Production

Ethanolamine sulfate (2-aminoethyl hydrogen sulfate) is a key intermediate in one of the common industrial routes to synthesize taurine (2-aminoethanesulfonic acid).[17][18][19][20][21][22][23]

Workflow for Taurine Synthesis via Ethanolamine Sulfate Intermediate:

Taurine_Synthesis Ethanolamine Ethanolamine Esterification Esterification Ethanolamine->Esterification Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Esterification Ethanolamine_Sulfate 2-Aminoethyl Hydrogen Sulfate Esterification->Ethanolamine_Sulfate Sulfonation Sulfonation Ethanolamine_Sulfate->Sulfonation Sulfite Sulfite Source (e.g., Na₂SO₃) Sulfite->Sulfonation Taurine Taurine Sulfonation->Taurine

Taurine synthesis from ethanolamine and sulfuric acid.

In this process, the solvent system for the sulfonation step is typically aqueous.[22] The solubility of the reactants and products in the chosen solvent is critical for reaction efficiency and product purification. The synthesis of taurine often involves a crystallization step, where the choice of solvent (or anti-solvent) is crucial for obtaining a high-purity product.[18]

Experimental Protocols

Determination of Gas (CO₂) Solubility in a Liquid Solvent

Objective: To measure the equilibrium solubility of CO₂ in a solvent at various temperatures and pressures.

Methodology (Static Equilibrium Cell):

  • Apparatus Setup: A high-pressure equilibrium cell equipped with a magnetic stirrer, temperature and pressure sensors, and connections for gas and liquid inlet and outlet.[11]

  • Solvent Preparation: A known amount of the degassed solvent is charged into the equilibrium cell.

  • Equilibration: The cell is brought to the desired temperature. CO₂ is then introduced into the cell to a specific pressure.

  • Mixing: The mixture is stirred vigorously to ensure good gas-liquid contact and to reach equilibrium.

  • Data Logging: The temperature and pressure are continuously monitored until they stabilize, indicating that equilibrium has been reached.

  • Analysis: The amount of gas absorbed can be determined by pressure drop measurements or by sampling and analyzing the liquid phase using techniques like titration or gas chromatography.

  • Repeat: The procedure is repeated for different temperatures and pressures to generate a solubility curve.

Experimental Workflow for Gas Solubility Measurement:

Gas_Solubility_Workflow Start Start Prep_Solvent Prepare and Degas Solvent Start->Prep_Solvent Charge_Cell Charge Equilibrium Cell with Solvent Prep_Solvent->Charge_Cell Set_Temp Set and Stabilize Temperature Charge_Cell->Set_Temp Pressurize Introduce CO₂ to Desired Pressure Set_Temp->Pressurize Equilibrate Stir to Reach Equilibrium Pressurize->Equilibrate Measure Record Equilibrium Temperature and Pressure Equilibrate->Measure Analyze Determine Amount of Absorbed CO₂ Measure->Analyze End End Analyze->End

Workflow for determining gas solubility in a liquid solvent.
Measurement of Solvent Viscosity

Objective: To determine the dynamic viscosity of the solvent at different temperatures.

Methodology (Rotational Rheometer):

  • Apparatus: A rotational rheometer with a suitable measuring geometry (e.g., concentric cylinders or cone-plate) and a temperature control unit.

  • Calibration: The instrument is calibrated using a standard fluid of known viscosity.

  • Sample Loading: A small volume of the solvent is placed in the measuring gap.

  • Temperature Control: The sample is brought to the desired temperature and allowed to thermally equilibrate.

  • Measurement: The measuring geometry is rotated at a series of defined shear rates, and the resulting shear stress is measured. The viscosity is calculated from the shear stress and shear rate.

  • Data Collection: Viscosity measurements are taken at various temperatures to determine the temperature dependence of viscosity.

Evaluation of Thermal Stability

Objective: To assess the thermal degradation of the solvent under conditions relevant to its application (e.g., stripper conditions in CO₂ capture).

Methodology (Pressurized Reactor):

  • Sample Preparation: The solvent, with or without a loaded component like CO₂, is placed in a high-pressure, high-temperature reactor (e.g., a Parr reactor).[23]

  • Heating: The reactor is heated to the desired test temperature and maintained for a specified duration.

  • Sampling: Samples of the solvent are taken at different time intervals.

  • Analysis: The concentration of the parent compound in the samples is analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The formation of degradation products can also be monitored.

  • Degradation Rate Calculation: The rate of degradation is determined from the change in concentration of the parent compound over time.

Conclusion

Ethanolamine sulfate, while not a conventional solvent, possesses properties that merit consideration for specialized applications. Its salt-like nature suggests high thermal stability and low volatility, which are advantageous in processes like CO₂ capture. However, its potentially high viscosity could present mass transfer limitations. In chemical synthesis, its role as a reactive intermediate is well-established, and its solubility characteristics are key to process optimization. For pharmaceutical applications, its use as a solvent would depend on the specific solubility requirements of the active pharmaceutical ingredient and the desired formulation properties. Further experimental investigation into the physicochemical properties of aqueous ethanolamine sulfate solutions is warranted to fully elucidate its potential as a versatile solvent.

References

Safety Operating Guide

Safe Disposal of Ethanol, 2-amino-, sulfate (salt): A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethanol, 2-amino-, sulfate (salt), also known by synonyms such as 2-Aminoethyl hydrogen sulfate and Ethanolamine O-sulfate. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle Ethanol, 2-amino-, sulfate (salt) with appropriate personal protective equipment (PPE). This substance may cause eye, skin, and respiratory tract irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2]To protect against potential splashes or dust particles.
Hand Protection Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2]To prevent skin contact and irritation.[1]
Skin and Body Protection Wear a lab coat or other protective clothing.[2]To minimize skin exposure.
Respiratory Protection Required when vapors or aerosols are generated.[3]To prevent respiratory tract irritation from dust or fumes.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of Ethanol, 2-amino-, sulfate (salt) is through an approved waste disposal plant. Do not let this product enter drains.[2]

  • Waste Identification and Segregation:

    • Clearly label the waste container with the chemical name: "Ethanol, 2-amino-, sulfate (salt)".

    • Store the waste in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[1][4]

  • Spill Management:

    • In case of a spill, immediately evacuate the area if necessary.

    • Wear the appropriate PPE as outlined in the table above.

    • For solid spills, carefully sweep up or vacuum the material, avoiding dust generation, and place it into a suitable, labeled, and closed container for disposal.[1][2][4]

    • Prevent the spilled material from entering drains or waterways.[2][3]

  • Container Management:

    • Use a dedicated and compatible container for waste collection.

    • Ensure the container is tightly closed when not in use.

  • Final Disposal:

    • Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[5] This substance may be classified as a corrosive hazardous waste under EPA regulations (D002).[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of Ethanol, 2-amino-, sulfate (salt).

start Start: Need to Dispose of Ethanol, 2-amino-, sulfate (salt) ppe Step 1: Don Appropriate PPE start->ppe assess_spill Is this a spill? ppe->assess_spill spill_procedure Step 2a: Follow Spill Management Protocol assess_spill->spill_procedure Yes collect_waste Step 2b: Place in a Labeled, Closed Waste Container assess_spill->collect_waste No (Routine Waste) contain_spill Contain and clean up spill, avoiding dust. Prevent entry into drains. spill_procedure->contain_spill store_waste Step 3: Store Waste Container in a Cool, Dry, Ventilated Area collect_waste->store_waste contain_spill->collect_waste contact_disposal Step 4: Contact Approved Waste Disposal Company store_waste->contact_disposal end End: Waste Safely Disposed contact_disposal->end

Caption: Disposal workflow for Ethanol, 2-amino-, sulfate (salt).

References

Personal protective equipment for handling Ethanol, 2-amino-, sulfate (salt)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethanol, 2-amino-, sulfate (salt), also known as 2-Aminoethyl hydrogen sulfate. Adherence to these protocols is essential for ensuring personal safety and proper disposal of materials.

Hazard Identification and Personal Protective Equipment (PPE)

Ethanol, 2-amino-, sulfate (salt) is classified as a chemical that can cause skin irritation and serious eye irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times to minimize exposure.

Summary of Required Personal Protective Equipment

Protection TypeRecommended PPEStandard/Specification
Eye Protection Chemical safety goggles or a face shieldANSI Z87.1 / EN 166
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)EN 374
Respiratory Protection NIOSH-approved N95 respirator or equivalentNIOSH 42 CFR 84
Body Protection Laboratory coat or chemical-resistant coverallsEN ISO 13982-1 (for solids)

Experimental Protocol: Donning and Doffing PPE

A systematic approach to putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Coveralls: Put on a lab coat or coveralls.

  • Respirator: Perform a seal check to ensure the N95 respirator fits snugly.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat or coveralls.

Doffing Sequence:

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.

  • Gown/Coveralls: Remove the lab coat or coveralls by rolling it away from the body.

  • Hand Hygiene: Wash and dry hands.

  • Eye Protection: Remove safety goggles or face shield from the back of the head.

  • Respirator: Remove the N95 respirator by the straps without touching the front.

  • Hand Hygiene: Wash and dry hands again.

Operational Plan for Handling Ethanol, 2-amino-, sulfate (salt)

Engineering Controls:

  • Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.

Work Practices:

  • Avoid creating dust when handling the powder.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan for Contaminated PPE

Personal protective equipment contaminated with Ethanol, 2-amino-, sulfate (salt) must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Place all contaminated disposable PPE (gloves, N95 respirator, disposable coveralls) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Collection: Do not dispose of contaminated PPE in general laboratory trash.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[1]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling Ethanol, 2-amino-, sulfate (salt).

PPE_Selection_Workflow PPE Selection for Handling Ethanol, 2-amino-, sulfate (salt) cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Disposal start Start: Handling Solid Chemical hazard_check Is the chemical a skin and eye irritant? start->hazard_check dust_check Is there a risk of dust generation? hazard_check->dust_check eye_protection Wear Chemical Safety Goggles hazard_check->eye_protection Yes hand_protection Wear Chemical-Resistant Gloves (e.g., Nitrile) hazard_check->hand_protection Yes body_protection Wear Lab Coat or Coveralls hazard_check->body_protection Yes respiratory_protection Wear NIOSH-approved N95 Respirator dust_check->respiratory_protection Yes disposal Dispose of Contaminated PPE as Hazardous Waste eye_protection->disposal hand_protection->disposal body_protection->disposal respiratory_protection->disposal

Caption: PPE selection workflow for handling solid irritant chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.